D-Galacturonic acid hydrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C6H12O8 |
|---|---|
Poids moléculaire |
212.15 g/mol |
Nom IUPAC |
(2S,3R,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid;hydrate |
InChI |
InChI=1S/C6H10O7.H2O/c7-1-2(8)4(5(10)11)13-6(12)3(1)9;/h1-4,6-9,12H,(H,10,11);1H2/t1-,2+,3+,4-,6?;/m0./s1 |
Clé InChI |
BGHPCEJXDOGRGW-KSSASCOMSA-N |
Origine du produit |
United States |
Foundational & Exploratory
The Nexus of Pectin Synthesis: An In-depth Technical Guide to the D-Galacturonic Acid Hydrate Biosynthesis Pathway in Plants
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core biosynthetic pathway of D-galacturonic acid hydrate (B1144303), a fundamental component of pectin (B1162225) in plant cell walls. Pectin's intricate structure and its role in cell adhesion, signaling, and plant defense make its biosynthesis a critical area of study for advancements in agriculture, biomaterials, and therapeutics. This document details the enzymatic steps, presents key quantitative data, outlines experimental protocols, and provides visual representations of the core metabolic routes.
Introduction to D-Galacturonic Acid Biosynthesis
D-Galacturonic acid (GalA), in its hydrated form, is the principal monosaccharide unit of homogalacturonan, the most abundant polysaccharide in pectin. The biosynthesis of its activated form, UDP-D-galacturonic acid (UDP-GalA), is a crucial step for pectin production. In plants, UDP-GalA is primarily synthesized from UDP-D-glucuronic acid (UDP-GlcA) through the action of UDP-D-glucuronate 4-epimerase (GAE). The precursor, UDP-GlcA, is itself produced via two main pathways: the UDP-glucose dehydrogenase (UGDH) pathway and the myo-inositol oxygenase (MIOX) pathway.
Core Biosynthetic Pathways
The UDP-Glucose Dehydrogenase (UGDH) Pathway
The UGDH pathway is considered the major route for UDP-GlcA synthesis in plants. It involves the NAD+-dependent oxidation of UDP-glucose. This irreversible, two-step oxidation is catalyzed by UDP-glucose dehydrogenase (UGDH).[1][2]
The myo-Inositol Oxygenase (MIOX) Pathway
An alternative route for UDP-GlcA production is the MIOX pathway.[1] This pathway begins with the oxygen-dependent cleavage of myo-inositol to produce D-glucuronic acid, a reaction catalyzed by myo-inositol oxygenase (MIOX).[3][4] The resulting D-glucuronic acid is then phosphorylated and subsequently converted to UDP-GlcA. While this pathway also contributes to the UDP-GlcA pool, its relative importance can vary depending on the plant species, tissue, and developmental stage.[1][5]
The Final Step: Epimerization to UDP-D-Galacturonic Acid
The final and committing step in the biosynthesis of the pectin precursor is the reversible 4-epimerization of UDP-GlcA to UDP-GalA. This reaction is catalyzed by UDP-D-glucuronate 4-epimerase (GAE), also known as UDP-glucuronic acid epimerase (UGlcAE).[6][7][8] This enzyme plays a pivotal role in providing the direct substrate for pectin synthases in the Golgi apparatus.
Quantitative Data on Key Enzymes
The following tables summarize the kinetic parameters of the key enzymes involved in the D-galacturonic acid hydrate biosynthesis pathway, primarily from studies on Arabidopsis thaliana.
Table 1: Kinetic Parameters of UDP-Glucose Dehydrogenase (UGDH) Isoforms in Arabidopsis thaliana
| Isoform | Substrate | Km (µM) | kcat (s-1) | Reference |
| AtUGD2 | UDP-glucose | 120 | 1.5 | [4] |
| AtUGD2 | NAD+ | ~40 | - | [4] |
| AtUGD3 | UDP-glucose | 335 | 4.2 | [4] |
| AtUGD3 | NAD+ | ~40 | - | [4] |
| AtUGD4 | UDP-glucose | 250 | 2.8 | [4] |
| AtUGD4 | NAD+ | ~40 | - | [4] |
| AtUGD5 | UDP-glucose | 180 | 2.1 | [4] |
| AtUGD5 | NAD+ | ~40 | - | [4] |
Table 2: Kinetic Parameters of myo-Inositol-1-Phosphate Synthase (MIPS) in Arabidopsis thaliana
| Enzyme | Km (Glc-6-P) (mM) | kcat (min-1) | Km (NAD+) (µM) | Reference |
| AtMIPS1 | 2.3 ± 0.2 | 23.0 ± 0.6 | 39 ± 5 | [9] |
| AtMIPS2 | 1.8 ± 0.1 | 20.0 ± 0.3 | 45 ± 4 | [9] |
| AtMIPS3 | 2.1 ± 0.3 | 25.0 ± 1.2 | 42 ± 6 | [9] |
Table 3: Kinetic Parameters of UDP-D-Glucuronate 4-Epimerase (GAE) Isoforms in Arabidopsis thaliana
| Isoform | Substrate | Apparent Km (mM) | pH Optimum | Reference |
| GAE1 | UDP-D-glucuronate | 0.19 | 7.6 | [6][10] |
| AtUGlcAE1 (GAE4) | UDP-GlcA | 0.72 | 7.5 | [7][11][12] |
Experimental Protocols
UDP-D-Glucuronate 4-Epimerase (GAE) Enzyme Assay
This protocol is adapted from methodologies used for the characterization of GAE activity.[13]
Materials:
-
Purified recombinant GAE enzyme
-
UDP-D-glucuronic acid (UDP-GlcA) substrate
-
UDP-glucose dehydrogenase (UGDH)
-
NAD+
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5-8.5)
-
Microplate reader or spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, NAD+, and UGDH.
-
Add the purified GAE enzyme to the reaction mixture.
-
Initiate the reaction by adding the substrate, UDP-GlcA.
-
Incubate the reaction at the optimal temperature for the enzyme (typically 25-37°C).
-
Monitor the production of NADH by measuring the increase in absorbance at 340 nm over time. The conversion of UDP-GalA back to UDP-GlcA by GAE is coupled to the reduction of NAD+ to NADH by UGDH.
-
Calculate the enzyme activity based on the rate of NADH production, using the molar extinction coefficient of NADH (6220 M-1cm-1).
HPLC Analysis of UDP-Sugars
This protocol provides a general framework for the separation and quantification of UDP-sugars by High-Performance Liquid Chromatography (HPLC).[14][15][16]
Materials:
-
Plant tissue extract
-
Solid-phase extraction (SPE) cartridges (e.g., graphitized carbon)
-
HPLC system with a suitable column (e.g., porous graphitic carbon or anion exchange)
-
Mobile phase buffers (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffers with an organic modifier like acetonitrile)
-
UDP-sugar standards (UDP-Glc, UDP-Gal, UDP-GlcA, UDP-GalA, etc.)
Procedure:
-
Extraction: Homogenize plant tissue in a suitable extraction buffer (e.g., chloroform/methanol/water) to extract UDP-sugars.
-
Purification: Purify and concentrate the UDP-sugars from the extract using SPE cartridges. Elute the bound UDP-sugars with an appropriate solvent.
-
HPLC Separation: Inject the purified sample onto the HPLC column. Use a gradient elution program with the chosen mobile phases to separate the different UDP-sugar species.
-
Detection: Detect the UDP-sugars using a UV detector (typically at 262 nm) or a mass spectrometer for more sensitive and specific detection.
-
Quantification: Quantify the individual UDP-sugars by comparing their peak areas to those of known concentrations of UDP-sugar standards.
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
This protocol outlines the steps for analyzing the expression levels of genes involved in the D-galacturonic acid biosynthesis pathway.[7][17]
Materials:
-
Plant tissue samples
-
RNA extraction kit
-
cDNA synthesis kit
-
qRT-PCR master mix (containing SYBR Green or a probe-based system)
-
Gene-specific primers for the target genes (e.g., UGDH, MIOX, GAE) and a reference gene
-
qRT-PCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from the plant tissue samples using a suitable RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a cDNA synthesis kit.
-
qRT-PCR: Set up the qRT-PCR reactions by combining the cDNA template, gene-specific primers, and qRT-PCR master mix.
-
Data Analysis: Run the reactions in a qRT-PCR instrument. Analyze the resulting amplification data to determine the relative expression levels of the target genes, normalized to the expression of a stable reference gene.
Visualizing the Biosynthetic Network
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and a typical experimental workflow.
Caption: Overview of the D-Galacturonic acid biosynthesis pathway in plants.
Caption: A typical experimental workflow for gene expression analysis.
Conclusion and Future Perspectives
The biosynthesis of this compound is a fundamental process in plant biology with significant implications for cell wall architecture and function. Understanding the intricate regulation of the UGDH and MIOX pathways, as well as the activity of the key epimerase GAE, provides a foundation for manipulating pectin content and structure. This knowledge is invaluable for developing crops with enhanced disease resistance, improved biomass properties for biofuel production, and novel pectin-based biomaterials for pharmaceutical and food industries. Future research should focus on the subcellular localization and protein-protein interactions of the biosynthetic enzymes, as well as the complex regulatory networks that govern pathway flux in response to developmental and environmental cues.
References
- 1. Biosynthesis of Pectin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Analysis of UDP-Sugars from Cultured Cells and Small Tissue Samples | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. The inositol oxygenase gene family of Arabidopsis is involved in the biosynthesis of nucleotide sugar precursors for cell-wall matrix polysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Frontiers | UDP-Glucose Dehydrogenases: Identification, Expression, and Function Analyses in Upland Cotton (Gossypium hirsutum) [frontiersin.org]
- 8. Cloning, Expression and Characterization of UDP-Glucose Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Arabidopsis thaliana Myo-Inositol 1-Phosphate Synthase1 Gene Is Required for Myo-inositol Synthesis and Suppression of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. plant-science-biology-conferences.magnusgroup.org [plant-science-biology-conferences.magnusgroup.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. uniprot.org [uniprot.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Quantitative HPLC-MS analysis of nucleotide sugars in plant cells following off-line SPE sample preparation [agris.fao.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
A Technical Guide to Pectin Extraction and Hydrolysis for the Production of D-Galacturonic Acid Hydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the extraction of pectin (B1162225) from plant sources and its subsequent hydrolysis to D-galacturonic acid hydrate (B1144303), a molecule of significant interest in the pharmaceutical and other industries.[1] This document details the underlying chemical principles, offers step-by-step experimental protocols for acid and enzymatic hydrolysis, and presents quantitative data to inform process optimization. Furthermore, it includes methods for the purification and characterization of the final product, D-galacturonic acid hydrate. Visual aids in the form of diagrams are provided to illustrate key processes and pathways.
Introduction to Pectin and D-Galacturonic Acid
Pectin is a complex heteropolysaccharide found in the primary cell walls of terrestrial plants, where it plays a crucial role in cell adhesion and wall structure.[2] Commercially, it is primarily extracted from citrus peels and apple pomace.[3] The main structural component of pectin is a linear chain of α-(1→4)-linked D-galacturonic acid units.[4] This backbone is interspersed with L-rhamnose residues, creating so-called "hairy regions" that have side chains of neutral sugars like arabinose and galactose.[2][3] The galacturonic acid residues can be esterified with methanol (B129727), and the degree of esterification (DE) is a key parameter influencing pectin's properties.[4]
D-galacturonic acid, the primary monomer of pectin, is a sugar acid with applications in the food and pharmaceutical industries.[1] Its hydrated form, this compound, is a stable crystalline solid. The selective hydrolysis of pectin to yield D-galacturonic acid is a critical step in its production. This guide will explore the two primary methods for achieving this: acid hydrolysis and enzymatic hydrolysis.
Pectin Extraction from Citrus Peels
Citrus peels are a rich source of pectin, and its extraction is the initial step in the production of D-galacturonic acid. The yield and quality of the extracted pectin are highly dependent on the extraction conditions.
Experimental Protocol: Acid Extraction of Pectin
This protocol describes a typical acid extraction of pectin from citrus peels.
Materials:
-
Dried citrus peel powder
-
Hydrochloric acid (HCl) or Citric Acid
-
Ethanol (B145695) (95%)
-
Deionized water
-
pH meter
-
Heating mantle with magnetic stirrer
-
Beakers and flasks
-
Filter paper or muslin cloth
-
Oven
Procedure:
-
Preparation of Acidic Solution: Prepare a solution of HCl or citric acid in deionized water and adjust the pH to the desired level (e.g., 1.5, 2.0, or 2.5) using a pH meter.
-
Extraction: Add the dried citrus peel powder to the acidic solution at a specific solid-to-liquid ratio (e.g., 1:25 w/v). Heat the mixture to the desired temperature (e.g., 60, 70, or 80°C) with continuous stirring for a set duration (e.g., 60, 90, or 120 minutes).[5]
-
Filtration: After extraction, cool the mixture and filter it through muslin cloth or filter paper to separate the solid residue from the liquid extract containing the pectin.
-
Precipitation: Add 95% ethanol to the liquid extract in a 2:1 (ethanol:extract) volume ratio to precipitate the pectin. Allow the mixture to stand for at least 1 hour to ensure complete precipitation.
-
Washing: Carefully decant the supernatant and wash the precipitated pectin twice with 95% ethanol to remove impurities.
-
Drying: Dry the washed pectin in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.
-
Yield Calculation: The pectin yield is calculated as the weight of the dried pectin divided by the initial weight of the citrus peel powder, expressed as a percentage.
Quantitative Data: Pectin Extraction Yield
The yield of pectin is influenced by several factors, including the type of acid used, temperature, time, and pH. The following tables summarize the impact of these parameters on pectin yield from citrus peels.
Table 1: Effect of Acid Type and Extraction Time on Pectin Yield (%) at 80°C
| Acid Type | 60 min | 90 min | 120 min |
| Sulphuric Acid | 27.2 ± 1.1 | 28.3 ± 0.9 | 28.0 ± 1.3 |
| Hydrochloric Acid | 19.5 ± 0.8 | 20.7 ± 1.0 | 21.5 ± 1.2 |
| Citric Acid | 7.8 ± 0.5 | 8.5 ± 0.6 | 8.2 ± 0.7 |
| Acetic Acid | 3.1 ± 0.3 | 3.5 ± 0.4 | 3.3 ± 0.3 |
Table 2: Effect of Temperature, Time, and pH on Pectin Yield (%) using Nitric Acid from Sweet Lemon Peel Powder
| pH | Time (min) | 60°C | 70°C | 80°C |
| 1.5 | 30 | 21.4 | 23.8 | 24.2 |
| 45 | 25.3 | 26.8 | 29.0 | |
| 60 | 30.2 | 37.6 | 46.4 | |
| 2.0 | 30 | 19.2 | 21.4 | 22.8 |
| 45 | 23.4 | 25.1 | 26.9 | |
| 60 | 28.6 | 31.2 | 34.8 | |
| 2.5 | 30 | 17.4 | 18.6 | 20.6 |
| 45 | 24.8 | 27.3 | 28.6 | |
| 60 | 25.6 | 29.0 | 30.6 |
Table 3: Effect of Temperature, Time, and pH on Pectin Yield (%) using Citric Acid from Sweet Lemon Peel Powder
| pH | Time (min) | 60°C | 70°C | 80°C |
| 1.5 | 30 | 41.4 | 45.6 | 47.8 |
| 45 | 59.4 | 61.4 | 63.6 | |
| 60 | 65.4 | 68.2 | 76.0 | |
| 2.0 | 30 | 31.6 | 34.2 | 36.8 |
| 45 | 41.2 | 43.8 | 45.4 | |
| 60 | 53.8 | 56.2 | 59.6 | |
| 2.5 | 30 | 21.4 | 24.0 | 26.8 |
| 45 | 28.2 | 30.6 | 32.6 | |
| 60 | 44.6 | 49.5 | 51.2 |
Hydrolysis of Pectin to D-Galacturonic Acid
The cleavage of the glycosidic bonds in the pectin backbone to release D-galacturonic acid can be achieved through acid or enzymatic hydrolysis.
Acid Hydrolysis
Acid hydrolysis is a conventional method for depolymerizing pectin. However, harsh conditions can lead to the degradation of the released monosaccharides.
Materials:
-
Extracted Pectin
-
Sulphuric acid (H₂SO₄) or Trifluoroacetic acid (TFA)
-
Calcium carbonate (CaCO₃) or Barium carbonate (BaCO₃)
-
Deionized water
-
Reflux apparatus
-
Heating mantle with magnetic stirrer
-
Filtration setup
Procedure:
-
Pectin Solution: Prepare a solution of pectin in deionized water (e.g., 1% w/v).
-
Acidification: Add the acid (e.g., 1 M H₂SO₄) to the pectin solution.
-
Hydrolysis: Heat the mixture under reflux at a controlled temperature (e.g., 100°C) for a specific duration (e.g., 2-4 hours).
-
Neutralization: After hydrolysis, cool the solution and neutralize it by adding calcium carbonate or barium carbonate until the pH is neutral. This will precipitate the acid as its corresponding salt (e.g., CaSO₄ or BaSO₄).
-
Filtration: Filter the mixture to remove the precipitated salt and any unhydrolyzed pectin. The filtrate contains the D-galacturonic acid.
Enzymatic Hydrolysis
Enzymatic hydrolysis offers a more specific and milder alternative to acid hydrolysis, potentially leading to higher yields and fewer degradation byproducts. This process typically involves a combination of pectin methylesterase (PME) and polygalacturonase (PG).
Materials:
-
Extracted Pectin
-
Pectin Methylesterase (PME)
-
Exo- and Endo-Polygalacturonase (PG)
-
Sodium acetate (B1210297) buffer (0.1 M, pH 4.5)
-
Deionized water
-
Shaking water bath or incubator
-
pH meter
-
Centrifuge
Procedure:
-
Substrate Preparation: Prepare a 1% (w/v) pectin solution in 0.1 M sodium acetate buffer (pH 4.5). Gentle heating may be required to dissolve the pectin.
-
De-esterification: Add PME to the pectin solution (e.g., 5 units per gram of pectin) and incubate at 37°C for 2 hours with gentle agitation.
-
pH Adjustment: After de-esterification, adjust the pH of the solution back to 4.5 if necessary.
-
Depolymerization: Add a mixture of exo- and endo-polygalacturonases to the solution (e.g., 20 units of exo-PG and 5 units of endo-PG per gram of pectin). Incubate at 50°C for 24 hours in a shaking water bath.[6]
-
Enzyme Inactivation: Heat the reaction mixture to 100°C for 10 minutes to inactivate the enzymes.
-
Clarification: Centrifuge the mixture at 10,000 x g for 15 minutes to pellet any insoluble material. The supernatant contains the D-galacturonic acid.
Quantitative Data: Hydrolysis Yield
The efficiency of hydrolysis can vary significantly between acid and enzymatic methods.
Table 4: Comparative Yield of Reducing Compounds from Pectin Hydrolysis
| Hydrolysis Method | Yield of Reducing Compounds (%) |
| Acid Hydrolysis (1% H₂SO₄, 100°C) | 60.0 |
| Enzymatic Hydrolysis (10.01 UI/g enzyme, 230.3 rpm) | 93.0 |
Note: The yield of reducing compounds is a measure of the depolymerization of pectin.
Purification and Characterization of this compound
Purification
After hydrolysis, the crude solution containing D-galacturonic acid needs to be purified.
Materials:
-
Crude D-galacturonic acid solution
-
Activated charcoal
-
Methanol or Ethanol
-
Beakers and flasks
-
Filtration setup
-
Refrigerator
Procedure:
-
Decolorization: Treat the crude D-galacturonic acid solution with activated charcoal to remove colored impurities. Filter the solution to remove the charcoal.
-
Concentration: Concentrate the decolorized solution under reduced pressure to obtain a thick syrup.
-
Crystallization: Add methanol or ethanol to the syrup and heat to boiling. Allow the solution to cool slowly at room temperature, followed by refrigeration to induce crystallization of this compound.
-
Isolation and Washing: Collect the crystals by filtration and wash them with cold 80-90% methanol or ethanol.
-
Drying: Dry the crystals under vacuum to obtain pure this compound.
Characterization
The identity and purity of the final product can be confirmed using various analytical techniques.
FTIR spectroscopy can be used to identify the functional groups present in this compound. Key characteristic peaks include:
-
A broad peak around 3200-3600 cm⁻¹ corresponding to O-H stretching vibrations from hydroxyl groups and water of hydration.
-
A strong peak around 1700-1750 cm⁻¹ attributed to the C=O stretching of the carboxylic acid group.
-
Peaks in the region of 1000-1200 cm⁻¹ corresponding to C-O stretching vibrations.
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of this compound.
Table 5: ¹³C NMR Chemical Shifts (ppm) for α-D-Galacturonic Acid in D₂O
| Carbon Atom | Chemical Shift (ppm) |
| C1 | 93.76 |
| C2 | 69.46 |
| C3 | 70.67 |
| C4 | 72.17 |
| C5 | 72.63 |
| C6 (Carboxyl) | 176.84 |
Table 6: ¹H NMR Chemical Shifts (ppm) and Coupling Constants (Hz) for D-Galacturonic Acid in D₂O at pH 6
| Proton | Chemical Shift (ppm) | Coupling Constant (J, Hz) |
| H-1 (α) | 5.23 | J₁,₂ = 3.6 |
| H-1 (β) | 4.70 | J₁,₂ = 7.9 |
| H-2 (α) | 3.82 | J₂,₃ = 10.1 |
| H-2 (β) | 3.51 | J₂,₃ = 9.9 |
| H-3 (α) | 4.10 | J₃,₄ = 3.2 |
| H-3 (β) | 3.79 | J₃,₄ = 3.2 |
| H-4 (α) | 4.38 | J₄,₅ = 1.3 |
| H-4 (β) | 4.29 | J₄,₅ = 1.2 |
| H-5 (α) | 4.80 | - |
| H-5 (β) | 4.02 | - |
Visualizing the Process and Pathways
Overall Workflow
Caption: Overall workflow from citrus peel to characterized this compound.
Chemical Structures
Caption: Chemical structure of pectin and its monomer, D-Galacturonic acid.
Fungal Metabolic Pathway of D-Galacturonic Acid
Caption: Fungal metabolic pathway for the catabolism of D-Galacturonic acid.
Conclusion
This technical guide has outlined the key steps involved in the production of this compound from pectin, a readily available biopolymer. By providing detailed experimental protocols, quantitative data, and characterization methods, this document serves as a valuable resource for researchers and professionals in the field. The choice between acid and enzymatic hydrolysis will depend on the desired yield, purity, and economic considerations of the specific application. Further research into optimizing these processes can lead to more efficient and sustainable production of this valuable sugar acid.
References
- 1. Quantitative determination of galacturonic acid in pectin and pectin products by combined pectinase hydrolysis and HPLC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Solid state NMR and X-ray diffraction studies of alpha-D-galacturonic acid monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. US2338534A - Preparation of d-galacturonic acid and its salts - Google Patents [patents.google.com]
Chemical and physical properties of D-Galacturonic acid hydrate
For Researchers, Scientists, and Drug Development Professionals
D-Galacturonic acid, a sugar acid derived from the oxidation of D-galactose, is the principal constituent of pectin (B1162225), a ubiquitous structural heteropolysaccharide in the primary cell walls of terrestrial plants.[1][2] Its hydrated form, D-Galacturonic acid hydrate (B1144303), is a subject of increasing interest in various scientific and industrial fields, including food science, biotechnology, and pharmaceutical development. This technical guide provides an in-depth overview of the chemical and physical properties of D-Galacturonic acid hydrate, detailed experimental protocols for its analysis, and insights into its metabolic pathways and potential applications in drug development.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of this compound are summarized in the tables below, providing a consolidated resource for researchers.
General and Physical Properties
| Property | Value | References |
| CAS Number | 91510-62-2 | [3][4][5][6] |
| Molecular Formula | C₆H₁₀O₇·H₂O | [3][4][6] |
| Molecular Weight | 212.15 g/mol | [3][6] |
| Appearance | White to off-white crystalline powder | [7] |
| Melting Point | 156-159 °C | [8] |
| 159-160 °C (sintering at ~100-111 °C) | [9] | |
| 166 °C | [9] | |
| pKa (Predicted) | 3.30 ± 0.35 | [9] |
| Optical Rotation | [α]²⁰/D +53±2°, c=10% in H₂O (after 5 hours) | [7] |
| [α]D²⁰ +98.0° → +50.9° (in water) for α-form monohydrate | [10] | |
| [α]D +27° → +55.6° (in water) for β-form | [10] |
Solubility Profile
| Solvent | Solubility | References |
| Water | Soluble | [10][11] |
| Hot Water | Soluble | |
| Ethanol | Slightly soluble in hot ethanol | [10] |
| Ether | Practically insoluble | [10] |
| DMSO | 42 mg/mL (197.97 mM) | [12] |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization and quantification of this compound. This section outlines key experimental protocols.
Determination of Galacturonic Acid Content by Colorimetric Assay
This method is based on the reaction of uronic acids with a specific reagent to produce a colored complex that can be quantified spectrophotometrically.
Principle: Pectin is first extracted and then hydrolyzed by hot sulfuric acid to yield sugar residues and their furfural (B47365) derivatives. Neutral sugars produce brown derivatives, while galacturonic acid reacts with m-hydroxydiphenyl (MHDP) to form a specific pink-colored complex with a maximum absorbance at 520 nm. The galacturonic acid content is calculated after subtracting the absorbance generated by neutral sugars.[13]
Procedure:
-
Pectin Extraction:
-
Extract pectin from the sample material at 55°C using appropriate buffers (e.g., pH 6.5 buffer + EDTA for highly soluble pectin, pH 10 for highly methylated pectin, or pH 10 + EDTA for most pectin).[13]
-
-
Hydrolysis:
-
Hydrolyze the extracted pectin with hot sulfuric acid to obtain sugar residues.[13]
-
-
Colorimetric Reaction:
-
Dilute the supernatant containing the hydrolyzed pectin.
-
Add MHDP reagent to the diluted supernatant.
-
Measure the absorbance of the resulting pink complex at 520 nm using a spectrophotometer.[13]
-
-
Quantification:
-
Prepare a standard curve using known concentrations of D-Galacturonic acid.
-
Calculate the galacturonic acid content in the sample by comparing its absorbance to the standard curve, correcting for the background absorbance from neutral sugars.[13]
-
Quantification of D-Galacturonic Acid by High-Performance Liquid Chromatography (HPLC)
HPLC provides a precise and sensitive method for the quantification of D-Galacturonic acid, particularly after enzymatic hydrolysis of pectin.
Principle: Pectin is hydrolyzed to D-Galacturonic acid monomers using pectinase (B1165727). The resulting solution is then analyzed by HPLC with a suitable column and detector to separate and quantify the galacturonic acid.[4][5]
Procedure:
-
Enzymatic Hydrolysis:
-
Sample Preparation:
-
Filter the hydrolyzed solution through a 0.22 µm membrane filter before injection into the HPLC system.[14]
-
-
HPLC Analysis:
-
Quantification:
-
Identify and quantify the D-Galacturonic acid peak by comparing its retention time and peak area with that of a D-Galacturonic acid monohydrate standard.[14]
-
Signaling Pathways and Metabolism
D-Galacturonic acid serves as a carbon source for various microorganisms and is metabolized through specific enzymatic pathways. Understanding these pathways is crucial for applications in biotechnology and for comprehending its fate in different biological systems.
Fungal Catabolic Pathway of D-Galacturonic Acid
Filamentous fungi have evolved an efficient pathway to catabolize D-Galacturonic acid, a major component of the plant cell walls they degrade.
Caption: Fungal catabolic pathway of D-Galacturonic acid.
Bacterial Catabolic Pathways of D-Galacturonic Acid
Bacteria employ several pathways for the degradation of D-Galacturonic acid. The isomerase pathway is a common route.
Caption: Isomerase pathway for D-Galacturonic acid catabolism in bacteria.
Human Intestinal Metabolism of D-Galacturonic Acid
In the human gut, D-Galacturonic acid is metabolized by the intestinal microbiota.
Caption: Overview of D-Galacturonic acid metabolism by human gut microbiota.
Experimental and Analytical Workflows
The analysis of D-Galacturonic acid often involves a series of steps from sample preparation to final quantification.
General Workflow for D-Galacturonic Acid Quantification from Pectin
This diagram illustrates a typical workflow for determining the amount of D-Galacturonic acid in a pectin-containing sample.
Caption: General workflow for the quantification of D-Galacturonic acid.
Role in Drug Development and Research
D-Galacturonic acid and its polymeric form, pectin, are gaining attention in the pharmaceutical field for their potential applications in drug delivery and as functional excipients.
The carboxylic acid group of D-Galacturonic acid provides a site for chemical modification, allowing for the synthesis of various derivatives. For instance, it is used in the synthesis of N-(D-galacturonoyl) amino acids and dipeptides.[4] Furthermore, the gelling properties of pectin, which are directly related to its D-Galacturonic acid content, are being explored for controlled-release drug delivery systems. The ability of the carboxyl group to bind metal cations is also a subject of research for potential applications in chelation therapy and the removal of heavy metals.[15][16]
In preclinical research, D-Galacturonic acid has been shown to ameliorate intestinal mucosal permeability and inflammation in a rat model of functional dyspepsia, suggesting its potential therapeutic benefits.[17] As a naturally occurring, biodegradable, and generally recognized as safe (GRAS) compound, this compound and its derivatives hold significant promise for future pharmaceutical innovations.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. D-Galacturonic acid - Wikipedia [en.wikipedia.org]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. Quantitative determination of galacturonic acid in pectin and pectin products by combined pectinase hydrolysis and HPLC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. The D-galacturonic acid catabolic pathway in Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. D-(+)-Galacturonic acid monohydrate - CAS-Number 91510-62-2 - Order from Chemodex [chemodex.com]
- 8. The D-galacturonic acid catabolic pathway genes differentially regulate virulence and salinity response in Sclerotinia sclerotiorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. D-GALACTURONIC ACID CAS#: 685-73-4 [m.chemicalbook.com]
- 10. D-Galacturonic Acid [drugfuture.com]
- 11. ALPHA-D-GALACTURONIC ACID HYDRATE CAS#: 91510-62-2 [m.chemicalbook.com]
- 12. selleckchem.com [selleckchem.com]
- 13. agritrop.cirad.fr [agritrop.cirad.fr]
- 14. pectinworld.com [pectinworld.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. caymanchem.com [caymanchem.com]
A Technical Guide to Natural Sources of D-Galacturonic Acid Hydrate for Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the natural sources of D-Galacturonic acid hydrate, a key monosaccharide for various research and development applications. This document details the extraction, purification, and quantification of D-Galacturonic acid from pectin-rich biomass and explores its metabolic and signaling pathways.
Natural Sources and Quantitative Yields
D-Galacturonic acid is the primary constituent of pectin (B1162225), a complex polysaccharide abundant in the cell walls of many plants.[1][2] The most commercially viable sources for D-Galacturonic acid are the waste products from the fruit juice and sugar industries, particularly citrus peels, apple pomace, and sugar beet pulp. These materials are rich in pectin, from which D-Galacturonic acid can be liberated through hydrolysis.
The yield of pectin and its D-Galacturonic acid content can vary significantly depending on the natural source and the extraction method employed.
| Natural Source | Pectin Yield (% of dry weight) | Galacturonic Acid Content in Pectin (% w/w) |
| Citrus Peels | 20 - 35 | > 65 |
| Apple Pomace | 10 - 20 | > 65 |
| Sugar Beet Pulp | 10 - 25 | 40 - 60 |
| Sunflower Heads | 15 - 25 | ~60 |
Experimental Protocols
The production of D-Galacturonic acid from natural sources involves two main stages: extraction of pectin from the raw biomass and subsequent hydrolysis of the pectin to release D-Galacturonic acid. This is followed by purification.
Pectin Extraction
Pectin is typically extracted from the raw plant material using a hot acid extraction method.
Materials:
-
Dried pectin-rich biomass (e.g., citrus peel powder)
-
Distilled water
-
Hydrochloric acid (HCl) or Citric Acid
-
Ethanol (B145695) (96%)
-
Beakers and flasks
-
Heating magnetic stirrer
-
pH meter
-
Centrifuge
-
Filter paper
Protocol:
-
Preparation of Biomass: Dry the citrus peels or apple pomace at 60°C and grind to a fine powder.
-
Acidic Extraction: Suspend the powdered biomass in distilled water at a solid-to-liquid ratio of 1:25 (w/v). Adjust the pH to 1.5-2.5 using HCl or citric acid.
-
Heating and Stirring: Heat the suspension to 80-90°C and maintain for 1-2 hours with continuous stirring.
-
Solid-Liquid Separation: After extraction, cool the mixture and separate the solid residue by centrifugation (4000 rpm for 20 minutes) or filtration.
-
Pectin Precipitation: Add an equal volume of 96% ethanol to the supernatant with gentle stirring to precipitate the pectin.
-
Washing and Drying: Collect the precipitated pectin by filtration, wash it with 70% ethanol to remove impurities, and then dry it at 50°C to a constant weight.
Hydrolysis of Pectin to D-Galacturonic Acid
Pectin can be hydrolyzed to D-Galacturonic acid using either acid or enzymatic methods.
Materials:
-
Extracted Pectin
-
Sulfuric acid (H₂SO₄)
-
Calcium carbonate (CaCO₃)
-
Beakers and flasks
-
Reflux condenser
-
Heating mantle
Protocol:
-
Acid Solution: Prepare a 2% (w/v) solution of pectin in 0.5 M H₂SO₄.
-
Hydrolysis: Heat the solution under reflux for 4-6 hours.
-
Neutralization: Cool the hydrolysate and neutralize it with calcium carbonate until the pH reaches approximately 6.0. This will precipitate calcium sulfate (B86663).
-
Filtration: Filter the mixture to remove the calcium sulfate precipitate. The filtrate contains D-Galacturonic acid.
Enzymatic hydrolysis offers a milder and more specific method for D-Galacturonic acid production.[3]
Materials:
-
Extracted Pectin
-
Sodium acetate (B1210297) buffer (0.1 M, pH 4.5)
-
Pectinase (B1165727) enzyme complex (containing polygalacturonase)
-
Shaking water bath
Protocol:
-
Pectin Solution: Prepare a 1% (w/v) solution of pectin in 0.1 M sodium acetate buffer (pH 4.5).
-
Enzyme Addition: Add the pectinase enzyme complex to the pectin solution. The optimal enzyme concentration should be determined based on the activity of the specific enzyme preparation.
-
Incubation: Incubate the mixture in a shaking water bath at 45-50°C for 24-48 hours.
-
Enzyme Inactivation: After incubation, heat the solution to 100°C for 10 minutes to inactivate the enzymes.
-
Clarification: Centrifuge the solution to remove any insoluble material. The supernatant contains the D-Galacturonic acid.
Purification of this compound
Purification of D-Galacturonic acid from the crude hydrolysate is typically achieved through crystallization.[4]
Materials:
-
Crude D-Galacturonic acid hydrolysate
-
Activated charcoal
-
Beakers and flasks
-
Rotary evaporator
-
Refrigerator
Protocol:
-
Decolorization: Treat the crude hydrolysate with activated charcoal to remove colored impurities and filter.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a thick syrup.[4]
-
Methanol Extraction: Add boiling methanol to the syrup to dissolve the D-Galacturonic acid, leaving behind insoluble salts and other impurities.[4]
-
Filtration: Filter the hot methanol solution to remove any undissolved material.
-
Crystallization: Concentrate the methanolic extract and allow it to cool slowly. Seeding with a small crystal of D-Galacturonic acid may be necessary to induce crystallization.[4]
-
Isolation and Drying: Collect the crystals by filtration, wash them with cold 80% methanol, and dry them under vacuum to obtain pure this compound.[4]
Signaling Pathways and Experimental Workflows
While D-Galacturonic acid itself is primarily a metabolite, its oligomeric forms, known as oligogalacturonides (OGs), are well-established signaling molecules in plants, acting as Damage-Associated Molecular Patterns (DAMPs) to trigger immune responses. In the context of drug development, the metabolism of D-Galacturonic acid by gut microbiota to produce short-chain fatty acids (SCFAs) is of significant interest due to the health benefits of SCFAs.
Oligogalacturonide Signaling in Plants
Caption: Oligogalacturonide signaling pathway in plants.
Microbial Catabolism of D-Galacturonic Acid
In many microorganisms, D-Galacturonic acid is catabolized through a specific pathway that converts it into intermediates of central metabolism.
Caption: Fungal catabolic pathway of D-Galacturonic acid.
Experimental Workflow for D-Galacturonic Acid Production and Analysis
Caption: General workflow for D-Galacturonic acid production.
References
The Pivotal Role of D-Galacturonic Acid Hydrate in the Symphony of Fruit Ripening: A Technical Guide
For Immediate Release
[CITY, STATE] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the function of D-Galacturonic acid hydrate (B1144303) in the intricate process of fruit ripening. This whitepaper details the biochemical transformations of this key pectin (B1162225) component, its enzymatic regulation, and its emerging role in signaling pathways that orchestrate the textural changes associated with ripening.
D-Galacturonic acid, the principal monomeric unit of pectin, is central to the structural integrity of the plant cell wall.[1][2] The process of fruit softening, a critical aspect of ripening, is predominantly driven by the enzymatic degradation of the pectin network, leading to a decrease in cell-to-cell adhesion and a reduction in fruit firmness.[3][4] This guide provides a detailed exploration of the mechanisms underlying these changes, presenting quantitative data, experimental methodologies, and visual representations of the key pathways involved.
Quantitative Changes in Cell Wall Components and Enzyme Activity During Ripening
The ripening process is characterized by significant alterations in the composition of the cell wall and the activity of specific hydrolytic enzymes. D-Galacturonic acid, as the backbone of pectin, is at the heart of these modifications. The following tables summarize the quantitative changes observed in various fruits during ripening.
Table 1: Changes in Pectin Content and D-Galacturonic Acid During Fruit Ripening
| Fruit Species | Ripening Stage | Total Pectin Content (mg/g FW) | Water-Soluble Pectin (% of total pectin) | D-Galacturonic Acid Content (% of cell wall) | Reference |
| Tomato (Lycopersicon esculentum) | Mature Green | 15.2 ± 1.1 | 18.3 ± 2.5 | 35.1 ± 3.2 | [5] |
| Pink | 12.8 ± 0.9 | 35.6 ± 3.1 | 30.5 ± 2.8 | [5] | |
| Red | 9.5 ± 0.7 | 52.1 ± 4.3 | 25.8 ± 2.1 | [5] | |
| Mango (Mangifera indica) | Unripe | 12.8 ± 1.3 | 20.5 ± 2.1 | - | [6] |
| Intermediate | 10.5 ± 1.1 | 35.2 ± 3.4 | - | [6] | |
| Ripe | 8.2 ± 0.9 | 48.9 ± 4.5 | - | [6] | |
| Jujube (Ziziphus jujuba) | S1 (Early) | - | - | - | [7] |
| S3 (Mid) | - | - | - | [7] | |
| S6 (Late) | - | - | - | [7] |
Table 2: Activity of Pectin-Modifying Enzymes During Fruit Ripening
| Fruit Species | Enzyme | Ripening Stage | Enzyme Activity (units/mg protein) | Reference |
| Tomato (Lycopersicon esculentum) | Polygalacturonase (PG) | Mature Green | Not detectable | [5] |
| Turning | 1.5 ± 0.2 | [8] | ||
| Pink | 8.2 ± 0.7 | [8] | ||
| Red | 15.6 ± 1.3 | [8] | ||
| Pectin Methylesterase (PME) | Mature Green | 2.5 ± 0.3 | [9] | |
| Breaker | 4.8 ± 0.5 | [9] | ||
| Ripe | 3.1 ± 0.4 | [9] | ||
| Avocado (Persea americana) | Polygalacturonase (PG) | Pre-climacteric | Not detectable | |
| Climacteric | Increases significantly | |||
| Pectin Methylesterase (PME) | Pre-climacteric | High | ||
| Climacteric | Declines | |||
| Asian Pear (Pyrus pyrifolia) | Polygalacturonase (PG) | Early Development | Low | [10] |
| Late Development | Increases | [10] | ||
| Pectin Methylesterase (PME) | Early Development | High | [10] | |
| Late Development | Decreases | [10] |
Signaling Pathways in Fruit Ripening
The degradation of pectin and the subsequent release of D-Galacturonic acid and its oligomeric forms (oligogalacturonides, OGs) are not merely passive processes but are tightly regulated by a complex network of signaling pathways. Ethylene (B1197577), a key ripening hormone, plays a central role in initiating and coordinating these events. Furthermore, OGs themselves can act as signaling molecules, specifically as Damage-Associated Molecular Patterns (DAMPs), triggering downstream responses.
The above diagram illustrates the canonical ethylene signaling pathway leading to the expression of genes encoding pectin-modifying enzymes. Ethylene perception by receptors like ETR1 leads to the inactivation of CTR1, which in turn activates EIN2. This signal is transduced to the nucleus, activating transcription factors EIN3/EIL1 and subsequently ERFs, which upregulate the expression of polygalacturonase (PG) and pectin methylesterase (PME) genes.[11][12]
This diagram depicts the signaling cascade initiated by oligogalacturonides (OGs), which are released from the cell wall during pectin degradation. OGs are recognized as Damage-Associated Molecular Patterns (DAMPs) by receptors such as Wall-Associated Kinase 1 (WAK1).[13] This recognition triggers a series of downstream events, including an influx of calcium ions, a burst of reactive oxygen species (ROS), and the activation of a mitogen-activated protein kinase (MAPK) cascade, ultimately leading to the expression of defense-related genes.[14][15][16]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of D-Galacturonic acid and pectin degradation in fruit ripening.
Protocol 1: Quantification of Uronic Acids (as D-Galacturonic Acid)
This protocol is based on the colorimetric method using m-hydroxydiphenyl, which is highly specific for uronic acids.[8][17][18]
Materials:
-
Concentrated sulfuric acid (H₂SO₄)
-
75 mM Sodium tetraborate (B1243019) in sulfuric acid
-
0.15% (w/v) m-hydroxydiphenyl in 0.5% (w/v) NaOH
-
4 M Sulfamic acid/potassium sulfamate (B1201201) solution, pH 1.6
-
D-Galacturonic acid standards
-
Ice bath
-
Spectrophotometer
Procedure:
-
Sample Preparation: Prepare an aqueous solution of the sample containing 1-20 µg of uronic acid.
-
Hydrolysis: Add 1.2 mL of the 75 mM sodium tetraborate in sulfuric acid to 200 µL of the sample in a glass test tube. Mix thoroughly by vortexing.
-
Heat the mixture in a boiling water bath for 5 minutes.
-
Cool the tubes in an ice bath.
-
Color Development: Add 20 µL of the m-hydroxydiphenyl reagent and vortex immediately.
-
Allow the color to develop at room temperature for 10-20 minutes.
-
Measurement: Measure the absorbance at 525 nm.
-
Standard Curve: Prepare a standard curve using known concentrations of D-Galacturonic acid (0-100 µg/mL).
-
Calculation: Determine the uronic acid content of the sample by comparing its absorbance to the standard curve.
Protocol 2: Assay of Polygalacturonase (PG) Activity
This assay measures the release of reducing groups from a polygalacturonic acid substrate.[19][20][21]
Materials:
-
0.1 M Sodium acetate (B1210297) buffer, pH 4.5
-
1% (w/v) Polygalacturonic acid (PGA) in acetate buffer
-
Dinitrosalicylic acid (DNS) reagent
-
D-Galacturonic acid standard solution
-
Spectrophotometer
Procedure:
-
Enzyme Extraction: Homogenize fruit tissue in a cold extraction buffer (e.g., 0.1 M sodium acetate, pH 6.0, containing 1% PVPP and 0.2% sodium dithionite). Centrifuge and use the supernatant as the crude enzyme extract.
-
Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of the enzyme extract and 1.0 mL of the 1% PGA substrate solution.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Stopping the Reaction: Stop the reaction by adding 1.0 mL of DNS reagent.
-
Color Development: Heat the tubes in a boiling water bath for 5-15 minutes.
-
Cool the tubes to room temperature and add 8.0 mL of distilled water.
-
Measurement: Measure the absorbance at 540 nm.
-
Standard Curve: Prepare a standard curve using known concentrations of D-Galacturonic acid.
-
Calculation: One unit of PG activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of galacturonic acid per minute under the assay conditions.
Protocol 3: Assay of Pectin Methylesterase (PME) Activity
This titrimetric assay measures the release of carboxyl groups from pectin.[3][4][22]
Materials:
-
1% (w/v) Pectin solution in 0.1 M NaCl, pH 7.5
-
0.01 M NaOH solution, standardized
-
pH meter
-
Thermostated water bath
Procedure:
-
Enzyme Extraction: Extract the enzyme as described in the PG activity assay, often using a high salt buffer to release ionically bound PME.
-
Reaction Setup: Place 20 mL of the pectin solution in a beaker maintained at 30°C in the water bath.
-
Titration: Immerse a calibrated pH electrode in the solution and adjust the pH to 7.5 with 0.01 M NaOH.
-
Initiate Reaction: Add a known volume of the enzyme extract to the pectin solution and start a timer.
-
Maintain pH: Maintain the pH at 7.5 by adding 0.01 M NaOH from a burette. Record the volume of NaOH added over a specific time interval (e.g., 10 minutes).
-
Calculation: One unit of PME activity is defined as the amount of enzyme that catalyzes the de-esterification of 1 µmol of methyl ester groups per minute. This is calculated from the rate of NaOH consumption.
Experimental Workflow
The following diagram outlines a general workflow for investigating the role of D-Galacturonic acid and related enzymes in the ripening of a specific fruit.
References
- 1. Cell Wall Genomics - Techniques [cellwall.genomics.purdue.edu]
- 2. researchgate.net [researchgate.net]
- 3. ijeast.com [ijeast.com]
- 4. Extraction and characterization of pectin methylesterase from Alyanak apricot (Prunus armeniaca L) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. journals.unesco.go.ke [journals.unesco.go.ke]
- 7. Changes in pectin characteristics during the ripening of jujube fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. Pectin Methylesterase Activity Assay for Plant Material [bio-protocol.org]
- 10. ijarbs.com [ijarbs.com]
- 11. Ethylene and Fruit Ripening | Semantic Scholar [semanticscholar.org]
- 12. Ethylene Control of Fruit Ripening: Revisiting the Complex Network of Transcriptional Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Oligogalacturonides: plant damage-associated molecular patterns and regulators of growth and development [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. DSpace [helda.helsinki.fi]
- 17. researchgate.net [researchgate.net]
- 18. New method for quantitative determination of uronic acids. | Semantic Scholar [semanticscholar.org]
- 19. Polygalacturonase activity | OIV [oiv.int]
- 20. ijcmas.com [ijcmas.com]
- 21. Polygalacturonase activity - Enzymes | Laboratory Methodology [biocyclopedia.com]
- 22. scielo.br [scielo.br]
A Comprehensive Technical Guide to the Biosynthesis of UDP-D-galacturonate from UDP-D-glucuronate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the enzymatic conversion of UDP-D-glucuronate to UDP-D-galacturonate, a critical step in the biosynthesis of various essential polysaccharides. The core of this process is catalyzed by the enzyme UDP-D-glucuronate 4-epimerase (GAE), also known as UDP-glucuronate 4-epimerase. This document details the biochemical pathway, presents key quantitative data, outlines experimental protocols for enzyme characterization, and provides visual representations of the underlying processes.
Introduction
Uridine diphosphate (B83284) D-galacturonic acid (UDP-D-galacturonate) is an essential precursor for the synthesis of pectic polysaccharides in plants, such as homogalacturonan, which is a major component of the primary cell wall.[1][2][3] In bacteria, it is a building block for various cell-surface polysaccharides.[4][5] The sole established pathway for the de novo synthesis of UDP-D-galacturonate is the reversible 4-epimerization of UDP-D-glucuronate.[1][6][7] This reaction is catalyzed by UDP-D-glucuronate 4-epimerase (EC 5.1.3.6).[7] Understanding the biosynthesis of UDP-D-galacturonate and the enzyme responsible is crucial for research in plant biology, microbiology, and for the chemoenzymatic synthesis of complex carbohydrates relevant to drug development.
The Core Biochemical Pathway
The biosynthesis of UDP-D-galacturonate is a single enzymatic step converting UDP-D-glucuronate. The precursor, UDP-D-glucuronate, is primarily synthesized from UDP-D-glucose by the enzyme UDP-D-glucose dehydrogenase (UGDH), which catalyzes a two-step NAD+-dependent oxidation.[8][9] In plants, an alternative pathway for UDP-D-glucuronate synthesis exists via myo-inositol oxidation.[10][11]
The epimerization reaction at carbon 4, catalyzed by GAE, is a reversible process that proceeds through a transient 4-keto intermediate.[1][12] This mechanism is characteristic of the short-chain dehydrogenase/reductase (SDR) protein superfamily to which GAE belongs.[12][13] The reaction involves the oxidation of the C4 hydroxyl group by a tightly bound NAD+ cofactor, followed by a rotation of the intermediate and subsequent reduction to form the epimer.[12][14]
Quantitative Data Summary
The kinetic and biochemical properties of UDP-D-glucuronate 4-epimerase have been characterized from various organisms. The following tables summarize key quantitative data for GAE from Arabidopsis thaliana (AtGAE1/AtUGlcAE1) and Bacillus cereus (BcUGAepi).
Table 1: Kinetic Parameters of UDP-D-glucuronate 4-Epimerases
| Enzyme Source | Parameter | Value | Reference |
| Arabidopsis thaliana (GAE1) | Apparent Km for UDP-D-glucuronate | 0.19 mM | [1][6] |
| Arabidopsis thaliana (AtUGlcAE1) | Apparent Km for UDP-D-glucuronate | 720 µM (0.72 mM) | [5][15][16] |
| Bacillus cereus (BcUGAepi) | kcat | 0.25 ± 0.01 s-1 | [12][13][17] |
| Bacillus cereus (BcUGAepi) | Kinetic Isotope Effect (kcat, C4-deuterated substrate) | 2.0 ± 0.1 | [12][13][17] |
Table 2: Biochemical and Physical Properties of UDP-D-glucuronate 4-Epimerases
| Enzyme Source | Property | Value | Reference |
| Arabidopsis thaliana (GAE1) | pH Optimum | 7.6 | [1][6] |
| Arabidopsis thaliana (AtUGlcAE1) | pH Optimum | 7.5 | [5][15][16] |
| Arabidopsis thaliana (AtUGlcAE1) | Active Temperature Range | 20°C to 55°C | [5][15][16] |
| Arabidopsis thaliana (GAE1) | Equilibrium Constant (UDP-D-galacturonate / UDP-D-glucuronate) | 1.3 | [1][6] |
| Arabidopsis thaliana (AtUGlcAE1) | Equilibrium Constant (UDP-D-galacturonate / UDP-D-glucuronate) | ~1.9 | [5][15][16] |
| Arabidopsis thaliana (AtUGlcAE1) | Predicted Molecular Mass (monomer) | ~43 kDa | [5][15][18] |
| Arabidopsis thaliana (AtUGlcAE1) | Estimated Molecular Mass (dimer) | ~88 kDa | [5][15][18] |
| Bacillus cereus (BcUGAepi) | Quaternary Structure | Homodimer | [12][13][17] |
Table 3: Inhibition Profile of Arabidopsis thaliana GAE1/AtUGlcAE1
| Inhibitor | Inhibition | Reference |
| UDP-D-Xylose | Strong inhibition | [1][5][6] |
| UDP-Arabinose | Inhibition | [5][15] |
| UDP | No inhibition | [1][6] |
| UDP-D-Glucose | No inhibition | [1][5][6] |
| UDP-D-Galactose | No inhibition | [1][5][6] |
| UMP | No inhibition | [5][15] |
Experimental Protocols
Detailed methodologies are critical for the study of GAE. Below are protocols for recombinant expression and a standard enzyme activity assay.
This protocol is adapted from the expression of Arabidopsis thaliana GAE1 in Pichia pastoris and a truncated, soluble form in E. coli.[1][5]
Protocol Steps:
-
Gene Amplification and Cloning: The coding sequence of the GAE gene is amplified from cDNA using PCR. For expression of the soluble catalytic domain in E. coli, the N-terminal transmembrane domain is often removed.[5] The amplified fragment is then ligated into a suitable expression vector containing an affinity tag (e.g., a polyhistidine-tag) for purification.
-
Transformation and Expression: The expression vector is transformed into a suitable host, such as E. coli BL21(DE3) or Pichia pastoris. Cells are grown in appropriate media to a target optical density. Protein expression is then induced (e.g., with IPTG for E. coli or methanol (B129727) for P. pastoris).
-
Cell Lysis and Protein Purification: Cells are harvested by centrifugation and resuspended in a lysis buffer. Lysis is performed by sonication or using a French press. The cell lysate is clarified by high-speed centrifugation.
-
Affinity Chromatography: The soluble fraction (supernatant) is loaded onto an affinity chromatography column (e.g., Ni-NTA agarose (B213101) for His-tagged proteins). After washing, the recombinant protein is eluted.
-
Verification: The purity and size of the recombinant protein are confirmed by SDS-PAGE.
This protocol, based on methods described for both plant and bacterial GAEs, allows for the direct measurement of substrate and product concentrations.[5][12]
Materials:
-
Purified recombinant GAE enzyme
-
Reaction Buffer: e.g., 50 mM Sodium Phosphate, 100 mM NaCl, pH 7.6
-
Substrate: 1 mM UDP-D-glucuronate
-
Cofactor (optional, as it's typically co-purified): 100 µM NAD+
-
Quenching Solution: Methanol
-
HPLC system with an anion-exchange column (e.g., Dionex CarboPac PA1)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, substrate, and cofactor.
-
Initiate Reaction: Add a known amount of purified GAE enzyme to the reaction mixture to start the reaction. A typical reaction volume is 50-100 µL. Incubate at a controlled temperature (e.g., 25-30°C).
-
Time Points and Quenching: At various time points, withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding it to a tube containing a sufficient volume of cold methanol to denature the enzyme.
-
Sample Preparation: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant to an HPLC vial for analysis.
-
HPLC Analysis: Inject the sample onto an anion-exchange HPLC column. Elute with a suitable gradient (e.g., a gradient of sodium acetate (B1210297) in sodium hydroxide). Monitor the eluate at 262 nm to detect the UDP-sugars.
-
Data Analysis: Calculate the concentrations of UDP-D-glucuronate and UDP-D-galacturonate at each time point by integrating the peak areas and comparing them to a standard curve. This data can be used to determine initial reaction velocities and kinetic parameters.
Regulation and Significance
The activity of GAE is subject to regulation, which can impact the flux of precursors into pectin (B1162225) biosynthesis. In plants, GAE is strongly inhibited by UDP-D-xylose, a downstream product of UDP-D-glucuronate metabolism.[1][5] This suggests a feedback mechanism to control the allocation of UDP-sugars for cell wall synthesis.[5]
The plant GAEs are typically type II membrane proteins, suggesting they are localized to the Golgi apparatus where pectin synthesis occurs.[1][6][15] This localization would allow for the direct channeling of UDP-D-galacturonate to galacturonosyltransferases.[1][6]
For drug development and glycobiology research, the enzymatic synthesis of UDP-D-galacturonate is highly valuable. Recombinant GAE can be used to produce this important nucleotide sugar in vitro, which is otherwise difficult to obtain commercially.[5][19] This enables detailed studies of glycosyltransferases and the synthesis of complex carbohydrates with potential therapeutic applications.
References
- 1. The Biosynthesis of d-Galacturonate in Plants. Functional Cloning and Characterization of a Membrane-Anchored UDP-d-Glucuronate 4-Epimerase from Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification and characterization of a UDP-D-glucuronate 4-epimerase in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ptools.citrusgenomedb.org [ptools.citrusgenomedb.org]
- 5. The Biosynthesis of UDP-Galacturonic Acid in Plants. Functional Cloning and Characterization of Arabidopsis UDP-d-Glucuronic Acid 4-Epimerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The biosynthesis of D-Galacturonate in plants. functional cloning and characterization of a membrane-anchored UDP-D-Glucuronate 4-epimerase from Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. UDP-glucuronate 4-epimerase - Wikipedia [en.wikipedia.org]
- 8. Reactome | UDP-glucose is oxidised to UDP-glucuronate [reactome.org]
- 9. Reconstruction of de novo pathway for synthesis of UDP-glucuronic acid and UDP-xylose from intrinsic UDP-glucose in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Item - Pathways for the synthesis of UDP-Glucuronic acid and derivatives as adapted from [24]. - Public Library of Science - Figshare [plos.figshare.com]
- 12. researchgate.net [researchgate.net]
- 13. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 14. Interplay of structural preorganization and conformational sampling in UDP-glucuronic acid 4-epimerase catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. uniprot.org [uniprot.org]
- 16. uniprot.org [uniprot.org]
- 17. Mechanistic characterization of UDP-glucuronic acid 4-epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The biosynthesis of UDP-galacturonic acid in plants. Functional cloning and characterization of Arabidopsis UDP-D-glucuronic acid 4-epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Enzymatic synthesis and purification of [(3)H]uridine diphosphate galacturonic acid for use in studying Golgi-localized transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Galacturonic Acid Hydrate: A Versatile Precursor for Biochemical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
D-Galacturonic acid hydrate (B1144303), a naturally abundant monosaccharide and the primary constituent of pectin (B1162225), is emerging as a critical precursor for a wide array of biochemical syntheses.[1] Its inherent chemical functionalities, including a carboxylic acid and multiple hydroxyl groups, provide a versatile scaffold for the production of high-value chemicals, pharmaceuticals, and other bioactive molecules.[2][3] This guide delves into the core technical aspects of utilizing D-galacturonic acid hydrate as a starting material, offering detailed experimental protocols, quantitative data, and visual representations of key biochemical pathways and workflows.
Production of D-Galacturonic Acid from Pectin
The most common and economically viable source of D-galacturonic acid is the hydrolysis of pectin, a complex polysaccharide found in the cell walls of plants, particularly in citrus peels and apple pomace.[4][5] Enzymatic hydrolysis is the preferred method over acid hydrolysis as it offers higher specificity, milder reaction conditions, and minimizes the degradation of the target product.[4]
Experimental Protocol: Enzymatic Hydrolysis of Pectin
This protocol outlines a general procedure for the enzymatic release of D-galacturonic acid from pectin.
Materials:
-
Pectin (e.g., from citrus peel)
-
Pectin methylesterase (PME)
-
Endo-polygalacturonase (endo-PG)
-
Exo-polygalacturonase (exo-PG)
-
Sodium acetate (B1210297) buffer (0.1 M, pH 4.5)
-
Deionized water
Procedure:
-
Substrate Preparation: Prepare a 1% (w/v) pectin solution by dissolving 1 gram of pectin in 100 mL of 0.1 M sodium acetate buffer (pH 4.5). Gentle heating (around 40°C) can aid dissolution.
-
De-esterification: Add PME to the pectin solution at a concentration of 5 units per gram of pectin. Incubate the mixture at 37°C for 2 hours with gentle agitation.
-
Depolymerization: Adjust the pH to 4.5 if necessary. Add endo-PG (5 units/g pectin) and exo-PG (20 units/g pectin) to the reaction mixture.
-
Incubation: Incubate the reaction at 50°C for 24 hours in a shaking water bath.
-
Enzyme Inactivation: Heat the mixture to 100°C for 10 minutes to inactivate the enzymes.
-
Clarification: Centrifuge the solution at 10,000 x g for 15 minutes to remove any insoluble material.
-
Product Recovery: The supernatant containing D-galacturonic acid can be used for downstream applications or further purification.
Quantitative Data: Pectin Hydrolysis
| Parameter | Value | Reference |
| Pectin Concentration | 4.0 g/L | [6] |
| Pectinase Loading | 2250 U/g pectin | [6] |
| Temperature | 50°C | [6] |
| Incubation Time | 24 hours | [6] |
| Yield of D-Galacturonic Acid | Near complete hydrolysis | [6] |
Biochemical Synthesis Pathways from D-Galacturonic Acid
D-galacturonic acid serves as a key entry point into several valuable biochemical pathways. Two of the most significant are the fungal catabolic pathway for energy production and the synthesis of L-ascorbic acid (Vitamin C).
Fungal Catabolic Pathway
In many filamentous fungi, D-galacturonic acid is catabolized through a specific pathway to yield pyruvate (B1213749) and glycerol.[6][7][8] This pathway involves a series of enzymatic conversions.
Synthesis of L-Ascorbic Acid (Vitamin C)
D-galacturonic acid is a direct precursor to L-ascorbic acid in plants and can be utilized in biotechnological production processes.[9][10][11][12][13][14][15] The pathway involves the reduction of D-galacturonic acid to L-galactonic acid, followed by lactonization and oxidation.
Synthesis of meso-Galactaric Acid (Mucic Acid)
Metabolic engineering of fungi has enabled the production of meso-galactaric acid, a valuable platform chemical, from D-galacturonic acid.[10] This is achieved by introducing a bacterial uronate dehydrogenase into a fungal host where the native D-galacturonic acid catabolic pathway has been disrupted.[10]
Key Enzymes and Their Properties
The efficiency of biochemical conversions utilizing D-galacturonic acid is highly dependent on the kinetic properties of the enzymes involved.
D-Galacturonic Acid Reductase
This enzyme catalyzes the initial reduction of D-galacturonic acid in both the fungal catabolic pathway and the L-ascorbic acid synthesis pathway.
| Enzyme Source | Cofactor | Km (D-Galacturonic acid) | Optimal pH | Reference |
| Euglena gracilis | NADPH | 3.79 ± 0.5 mM | 7.2 | [16] |
| Euglena gracilis (Gaa1) | NADH | Not specified, but similar activity to NADPH | 7.0 | [1] |
| Aspergillus niger | NADPH (preferred) | Not specified | Not specified | [1] |
D-Galacturonic Acid Dehydrogenase
This enzyme is key for the production of meso-galactaric acid.
| Enzyme Source | Cofactor | Km (D-Galacturonic acid) | Vmax | Reference |
| Purified Dehydrogenase | NAD+ | 0.5 mM | 124 U/mg | [8] |
Analytical Methods
Accurate quantification of D-galacturonic acid and its conversion products is crucial for process optimization and yield determination. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method.
Experimental Protocol: HPLC Quantification of D-Galacturonic Acid
Instrumentation:
-
HPLC system with a UV or Refractive Index (RI) detector.
-
Aminex HPX-87H column (or equivalent ion-exchange column).
Mobile Phase:
-
0.005 M Sulfuric Acid or 0.01 N Phosphoric Acid.[17]
Method:
-
Standard Preparation: Prepare a series of D-galacturonic acid standards in the mobile phase (e.g., 0.1 to 2.0 mg/mL).
-
Sample Preparation: Filter the reaction samples through a 0.22 µm syringe filter. Dilute as necessary to fall within the concentration range of the standard curve.
-
Chromatographic Conditions:
-
Quantification: Compare the peak area of the analyte in the sample to the standard curve to determine its concentration.
Experimental Workflows
The overall process from raw pectin to a final synthesized product involves a series of integrated steps.
References
- 1. Identification of a D-galacturonate reductase efficiently using NADH as a cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Bioconversion of D-galacturonate to keto-deoxy-L-galactonate (3-deoxy-L-threo-hex-2-ulosonate) using filamentous fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. mdpi.com [mdpi.com]
- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 12. Biological synthesis of ascorbic acid: the conversion of derivatives of D-galacturonic acid into L-ascorbic acid by plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biological synthesis of ascorbic acid: the conversion of derivatives of d-galacturonic acid into l-ascorbic acid by plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. Functional characterization of D-galacturonic acid reductase, a key enzyme of the ascorbate biosynthesis pathway, from Euglena gracilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pectinworld.com [pectinworld.com]
Methodological & Application
Application Note: Quantification of D-Galacturonic Acid Hydrate Using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
D-Galacturonic acid is a sugar acid that is the main component of pectin (B1162225), a complex polysaccharide found in the primary cell walls of terrestrial plants.[1] Accurate quantification of D-Galacturonic acid is crucial in various fields, including the food industry for quality control of pectin-containing products, in biofuel research for the analysis of biomass degradation, and in pharmaceutical sciences for studying drug metabolism and formulation. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the precise and sensitive quantification of D-Galacturonic acid hydrate. This application note provides detailed protocols for its quantification using different HPLC systems.
Principle
HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For D-Galacturonic acid analysis, several detection methods can be employed, including Refractive Index (RI) detection, UV detection, and High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).[2] The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.
Experimental Protocols
Protocol 1: Reversed-Phase HPLC with UV Detection
This method is suitable for samples where D-Galacturonic acid can be detected at low UV wavelengths.
Instrumentation and Materials
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Phosphoric acid
-
Acetonitrile (B52724), HPLC grade
-
Water, HPLC grade
-
0.22 µm syringe filters
Procedure
-
Mobile Phase Preparation: Prepare a 0.01 N phosphoric acid solution in water.[5] The mobile phase can also be a mixture of acetonitrile and water with phosphoric acid.[6]
-
Standard Solution Preparation:
-
Prepare a stock solution of 1 mg/mL D-Galacturonic acid monohydrate in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.04 to 0.25 mg/mL.[7]
-
-
Sample Preparation:
-
For samples containing pectin, hydrolysis is necessary to release D-Galacturonic acid. This can be achieved through enzymatic hydrolysis using pectinase (B1165727) or acid hydrolysis.[1]
-
Enzymatic Hydrolysis: Incubate the sample with a suitable concentration of pectinase at an optimal temperature and time (e.g., 50°C for 24 hours).[1]
-
Filter the standards and samples through a 0.22 µm syringe filter before injection.[5]
-
-
HPLC Conditions:
-
Quantification:
-
Generate a calibration curve by plotting the peak area of the standards against their concentration.
-
Determine the concentration of D-Galacturonic acid in the samples by interpolating their peak areas from the calibration curve.
-
Protocol 2: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
This method offers high sensitivity and selectivity for carbohydrates and sugar acids without the need for derivatization.[2]
Instrumentation and Materials
-
Ion chromatography system with a pulsed amperometric detector and a gold working electrode
-
High-performance anion-exchange column (e.g., Dionex CarboPac™ series)
-
D-(+)-Galacturonic acid monohydrate standard
-
Sodium hydroxide (B78521), 50% w/w
-
Sodium acetate (B1210297), anhydrous
-
Water, deionized, 18.2 MΩ·cm
Procedure
-
Mobile Phase Preparation:
-
Prepare a stock solution of sodium hydroxide (e.g., 200 mM).
-
Prepare a stock solution of sodium acetate (e.g., 1 M).
-
The mobile phase will typically involve a gradient of sodium hydroxide and sodium acetate.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of 1 mg/mL D-Galacturonic acid monohydrate in deionized water.
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
Sample Preparation:
-
Hydrolyze pectin-containing samples as described in Protocol 1.
-
Dilute the samples in deionized water to fall within the calibration range.
-
Filter the standards and samples through a 0.22 µm syringe filter.
-
-
HPAEC-PAD Conditions:
-
Column: Anion-exchange column suitable for carbohydrate analysis
-
Mobile Phase: Gradient of sodium hydroxide and sodium acetate[2]
-
Flow Rate: As per column manufacturer's recommendation (e.g., 1.0 mL/min)
-
Injection Volume: 10-25 µL
-
Detection: Pulsed Amperometry with a gold electrode
-
Column Temperature: 30°C
-
-
Quantification:
-
Construct a calibration curve from the peak areas of the standards.
-
Quantify D-Galacturonic acid in the samples based on the calibration curve.
-
Data Presentation
Table 1: Comparison of HPLC Methods for D-Galacturonic Acid Quantification
| Parameter | Reversed-Phase HPLC with UV Detection | HPAEC-PAD |
| Principle | Separation on a nonpolar stationary phase with a polar mobile phase. Detection based on UV absorbance. | Separation based on anion exchange. Detection by electrochemical oxidation. |
| Column | C18 | Anion-exchange (e.g., Dionex CarboPac™) |
| Mobile Phase | Acidified water or acetonitrile/water mixture (e.g., 0.01 N H₃PO₄)[5] | Sodium hydroxide and sodium acetate gradient[2] |
| Detection | UV at 210 nm[5] | Pulsed Amperometric Detection (PAD) |
| Derivatization | Not required | Not required |
| Advantages | Common instrumentation, relatively simple mobile phases. | High sensitivity and selectivity, suitable for complex matrices.[2] |
| Disadvantages | Low UV wavelength can be prone to interference.[2] Lower sensitivity compared to HPAEC-PAD. | Requires specialized ion chromatography system. |
| Linearity Range | 0.04 - 0.25 mg/mL[7] | Typically in the µg/mL to ng/mL range |
| Limit of Detection | ~0.04 mg/mL[5][9] | Lower than UV detection methods |
Visualizations
Experimental Workflow
Caption: Figure 1: Experimental Workflow for HPLC Quantification of D-Galacturonic Acid.
D-Galacturonic Acid Catabolic Pathway
Caption: Figure 2: Fungal D-Galacturonic Acid Catabolic Pathway.[10][11]
References
- 1. Quantitative determination of galacturonic acid in pectin and pectin products by combined pectinase hydrolysis and HPLC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tucson.ars.ag.gov [tucson.ars.ag.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. D-Galacturonic Acid Monohydrate | LGC Standards [lgcstandards.com]
- 5. pectinworld.com [pectinworld.com]
- 6. Separation of D-Galacturonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: D-Galacturonic Acid Hydrate Enzymatic Assay
These application notes provide a detailed protocol for the enzymatic determination of D-Galacturonic acid (GalA) in various biological samples. This assay is crucial for researchers in plant biology, food science, and drug development, particularly for the analysis of pectin (B1162225) content and enzymatic degradation of pectic substances.
Introduction
D-Galacturonic acid is the principal monosaccharide component of pectin, a complex set of polysaccharides found in plant cell walls.[1][2][3] The quantification of D-Galacturonic acid is essential for determining the pectin content and composition in plant materials, fruit juices, and other food products. Enzymatic assays provide a specific and sensitive method for this determination. This protocol is based on the principle of a colorimetric reaction where the intensity of the color produced is directly proportional to the D-Galacturonic acid concentration in the sample, measured at a specific wavelength.[1]
Principle of the Assay
The enzymatic assay for D-Galacturonic acid typically involves a reaction that produces a colored product. In many commercial kits, the assay is designed to measure D-Galacturonic acid directly in biological samples, with the color intensity being proportional to the concentration of D-Galacturonic acid.[1] The absorbance of the colored product is measured spectrophotometrically, commonly at 525 nm.[1]
Alternatively, another common enzymatic method for D-hexuronic acids (including D-Galacturonic acid) involves the enzyme uronate dehydrogenase, which catalyzes the oxidation of the uronic acid in the presence of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to form the corresponding lactone and NADH. The increase in absorbance at 340 nm, due to the formation of NADH, is directly proportional to the amount of uronic acid present.
Assay Performance and Specifications
The performance characteristics of a typical D-Galacturonic acid enzymatic assay kit are summarized in the table below. These values are provided for guidance and may vary between different kit manufacturers.
| Parameter | Typical Value | Reference |
| Assay Type | Colorimetric | [1] |
| Wavelength | 525 nm | [1] |
| Standard Range | 0.05 µmol/ml - 2.5 µmol/ml | [3] |
| Sensitivity | 0.02 µmol/ml | [3] |
| Sample Volume | 20 µl | [1][3] |
| Assay Time | Approximately 30 minutes | [3] |
| Linearity | Linear over the range of 5 to 150 µg of D-glucuronic acid or D-galacturonic acid per assay. | [2] |
Experimental Workflow
The following diagram illustrates the general workflow for the D-Galacturonic acid enzymatic assay.
Detailed Experimental Protocol
This protocol provides a general procedure. It is important to refer to the specific instructions provided with your assay kit.
Reagent Preparation
-
Assay Buffer: Ready to use. Store at 4°C.[1]
-
Reaction Buffer: Ready to use. Store at 4°C.[1]
-
Dye Reagent: Reconstitute the dye reagent powder with the provided Dye Reagent Diluent.[1]
-
Standard Solution: Prepare a stock solution of D-Galacturonic acid (e.g., 2.5 mmol/L) by dissolving the provided standard powder in distilled water.[1] Prepare a series of dilutions from the stock solution to create a standard curve.
Sample Preparation
The appropriate sample preparation method will depend on the sample type.
-
Liquid Samples (e.g., cell culture media): Can often be used directly.[1]
-
Tissue Samples:
-
Cell or Bacteria Samples:
-
Collect cells or bacteria by centrifugation.
-
Resuspend the pellet (e.g., 5x10^6 cells) in 1 ml of Assay Buffer.
-
Sonicate the suspension (e.g., 20% power, 3s on, 10s off, for 30 cycles).[1]
-
Incubate at 90-95°C for 10 minutes.[1]
-
Centrifuge at 8,000g for 10 minutes at 4°C.
-
Collect the supernatant for the assay.[1]
-
Assay Procedure (Microplate Format)
-
Add the following reagents into the wells of a 96-well microplate:
-
Sample Wells: 20 µl of sample supernatant.
-
Standard Wells: 20 µl of each standard dilution.
-
Blank Well: 20 µl of distilled water.[1]
-
-
Add 150 µl of Reaction Buffer to all wells.[1]
-
Mix the contents of the wells thoroughly.
-
Cover the plate with an adhesive strip and incubate in a convection oven at 90°C for 20 minutes.[1]
-
Cool the plate to room temperature.
-
Add 10 µl of the reconstituted Dye Reagent to each well.[1]
-
Mix and incubate for 2 minutes at room temperature.[1]
-
Measure the absorbance at 525 nm using a microplate reader.[1]
Data Analysis
-
Standard Curve: Plot the absorbance values of the standards against their corresponding concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c), where y is the absorbance and x is the concentration.
-
Sample Concentration: Use the equation from the standard curve to calculate the concentration of D-Galacturonic acid in the samples.
Concentration (µmol/ml) = (Absorbance_sample - Absorbance_blank) / slope_of_standard_curve
-
Adjust the final concentration for any dilution factors used during sample preparation.
Signaling Pathway Diagram
The following diagram illustrates the general principle of an enzymatic assay leading to a colorimetric output.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Absorbance Readings | - Insufficient sample concentration.- Reagents not prepared correctly.- Incorrect incubation times or temperatures. | - Concentrate the sample or use a larger sample volume.- Ensure reagents are fresh and prepared according to the protocol.- Verify incubation parameters. |
| High Absorbance Readings | - Sample concentration is too high. | - Dilute the sample and re-run the assay. |
| High Background (Blank Reading) | - Contamination of reagents or water. | - Use fresh, high-purity water and reagents. |
| Poor Standard Curve Linearity | - Inaccurate standard dilutions.- Pipetting errors. | - Carefully prepare fresh standard dilutions.- Ensure accurate pipetting technique. |
For further details and specific applications, it is recommended to consult the technical manuals of commercial assay kits and relevant scientific literature.
References
Application Notes and Protocols for the Colorimetric Determination of D-Galacturonic Acid Hydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative determination of D-Galacturonic acid (GalA) hydrate (B1144303) content in various samples using colorimetric assays. The primary method detailed is the widely adopted m-hydroxydiphenyl (Blumenkrantz and Asboe-Hansen) method, including a modified version to minimize interference from neutral sugars.
D-Galacturonic acid is a primary component of pectin, a complex polysaccharide found in plant cell walls, and is also present in various biological fluids and tissues.[1] Accurate quantification of D-Galacturonic acid is crucial in food science, drug development, and plant biology research.
Principle of the m-Hydroxydiphenyl Method
The m-hydroxydiphenyl colorimetric assay is based on the reaction of uronic acids with m-hydroxydiphenyl in a concentrated sulfuric acid medium containing sodium tetraborate (B1243019). The uronic acids are first dehydrated to furfural (B47365) derivatives by the hot sulfuric acid. These derivatives then react with m-hydroxydiphenyl to produce a chromogen with a characteristic pink or reddish color, which can be quantified spectrophotometrically.[2][3] The absorbance is typically measured at or around 520-525 nm.[1][3]
A key challenge with this method is the interference from neutral sugars, which can also react with the hot sulfuric acid to produce brown-colored compounds that absorb at the same wavelength.[3][4][5] To address this, a modified protocol incorporating sulfamate (B1201201) is often used to suppress this browning reaction.[4][5]
Experimental Protocols
Protocol 1: Standard m-Hydroxydiphenyl Assay
This protocol is adapted from the method described by Blumenkrantz and Asboe-Hansen.[2][3]
Materials and Reagents:
-
Concentrated Sulfuric Acid (H₂SO₄, 95-98%)
-
Sodium Tetraborate (Na₂B₄O₇·10H₂O)
-
m-Hydroxydiphenyl (3-phenylphenol)
-
Sodium Hydroxide (NaOH)
-
D-Galacturonic acid monohydrate (for standard curve)
-
Distilled or deionized water
-
Sample containing D-Galacturonic acid
Reagent Preparation:
-
Sulfuric Acid-Tetraborate Solution: Dissolve 12.5 mM sodium tetraborate in concentrated sulfuric acid. Caution: This reaction is highly exothermic. Add the tetraborate to the acid slowly while cooling in an ice bath.
-
m-Hydroxydiphenyl Reagent (0.15% w/v): Dissolve 150 mg of m-hydroxydiphenyl in 100 mL of 0.5% (w/v) NaOH. This solution should be prepared fresh daily and stored in a dark bottle.[4]
-
D-Galacturonic Acid Standard Stock Solution (e.g., 100 µg/mL): Dissolve 10 mg of D-Galacturonic acid monohydrate in 100 mL of distilled water. Prepare a series of working standards by diluting the stock solution.
Assay Procedure:
-
Pipette 200 µL of the sample or standard into a glass test tube.
-
Add 1.2 mL of the cold Sulfuric Acid-Tetraborate solution to each tube and vortex immediately.
-
Heat the tubes in a boiling water bath for 5 minutes.
-
Cool the tubes in an ice bath to room temperature.
-
Add 20 µL of the m-hydroxydiphenyl reagent and vortex immediately.
-
Allow the color to develop at room temperature for at least 10 minutes.[4]
-
Measure the absorbance at 520 nm using a spectrophotometer.
-
Prepare a blank by using 200 µL of distilled water instead of the sample/standard.
-
Construct a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of D-Galacturonic acid in the samples from the standard curve.
Protocol 2: Modified Sulfamate/m-Hydroxydiphenyl Assay
This protocol is a modification to reduce interference from neutral sugars and is particularly useful for samples with high neutral sugar content.[5]
Materials and Reagents:
-
All materials from Protocol 1
-
Sulfamic acid (H₃NSO₃) or Potassium Sulfamate
Reagent Preparation:
-
4 M Sulfamic Acid/Potassium Sulfamate, pH 1.6: Suspend sulfamic acid in water and add concentrated KOH until it dissolves. Adjust the pH to 1.6 with additional KOH and bring to the final volume.[4]
-
Other reagents are prepared as in Protocol 1.
Assay Procedure:
-
Pipette 400 µL of the sample or standard into a glass test tube.
-
Add 40 µL of 4 M sulfamic acid/potassium sulfamate solution and vortex.[4]
-
Add 2.4 mL of cold concentrated H₂SO₄ (with or without 75 mM sodium tetraborate) and vortex thoroughly.[4]
-
Heat the tubes in a boiling water bath for 20 minutes.
-
Cool the tubes in an ice-water bath to room temperature.
-
Add 80 µL of the m-hydroxydiphenyl reagent and vortex immediately.[4]
-
Let the color develop for at least 10 minutes and read the absorbance at 525 nm.[4]
-
Prepare a blank using distilled water instead of the sample.
-
Construct a standard curve and determine the sample concentrations as described in Protocol 1.
Data Presentation
The following tables summarize key quantitative data for the colorimetric determination of D-Galacturonic acid.
Table 1: Reagent Concentrations and Volumes
| Reagent | Protocol 1 (Standard) | Protocol 2 (Modified) |
| Sample/Standard Volume | 200 µL | 400 µL |
| Sulfamic Acid/Potassium Sulfamate | - | 40 µL of 4 M solution |
| Sulfuric Acid-Tetraborate | 1.2 mL | 2.4 mL |
| m-Hydroxydiphenyl Reagent | 20 µL of 0.15% solution | 80 µL of 0.15% solution |
Table 2: Experimental Parameters
| Parameter | Value |
| Wavelength of Maximum Absorbance (λmax) | 520 - 525 nm[1][3] |
| Incubation Temperature (Heating) | 100°C (Boiling Water Bath) |
| Incubation Time (Heating) | 5 - 20 minutes |
| Incubation Temperature (Color Development) | Room Temperature |
| Incubation Time (Color Development) | At least 10 minutes |
| Linearity Range | 10 - 80 µg/mL[2] |
| Limit of Detection | ~1.6 µg/mL[2] |
| Limit of Quantification | ~5 µg/mL[2] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the colorimetric determination of D-Galacturonic acid.
Caption: Workflow for D-Galacturonic acid determination.
Reaction Principle
The diagram below outlines the chemical principle of the m-hydroxydiphenyl assay.
Caption: Reaction principle of the m-hydroxydiphenyl assay.
References
- 1. cohesionbio.com.cn [cohesionbio.com.cn]
- 2. ediciones.inca.edu.cu [ediciones.inca.edu.cu]
- 3. agritrop.cirad.fr [agritrop.cirad.fr]
- 4. Cell Wall Genomics - Techniques [cellwall.genomics.purdue.edu]
- 5. Measurement of uronic acids without interference from neutral sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pectin Analysis Using D-Galacturonic Acid Hydrate as a Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pectin (B1162225), a complex polysaccharide rich in galacturonic acid, is a key component of plant cell walls.[1] Its gelling, thickening, and stabilizing properties make it a valuable ingredient in the food, pharmaceutical, and cosmetic industries.[2] In drug development, pectin and its derivatives are explored for controlled-release drug delivery systems, mucoadhesion, and as a component of nanoparticles.[2] Accurate quantification of pectin content is crucial for quality control, formulation development, and understanding its functional properties. This is typically achieved by measuring its main component, D-galacturonic acid.
D-Galacturonic acid monohydrate serves as a reliable primary standard for creating calibration curves in various assays to quantify the galacturonic acid content in pectin-containing samples. This document provides detailed protocols for the most common colorimetric methods, an enzymatic method, and advanced chromatographic techniques for pectin analysis.
Colorimetric Methods
Colorimetric assays are widely used for the quantification of uronic acids due to their simplicity and cost-effectiveness. These methods are based on the reaction of uronic acids with a chromogenic reagent in the presence of concentrated acid.
m-Hydroxydiphenyl Sulfuric Acid Method
This is one of the most common methods for uronic acid determination.[3][4] It offers good sensitivity and is less susceptible to interference from neutral sugars compared to the carbazole (B46965) method.[4]
Principle: Pectin is hydrolyzed by concentrated sulfuric acid at an elevated temperature to release galacturonic acid residues. These residues are then dehydrated to form furfural (B47365) derivatives, which react with m-hydroxydiphenyl to produce a colored complex with a maximum absorbance at 520 nm.[5]
Experimental Protocol:
-
Preparation of Standard Solutions:
-
Sample Preparation:
-
Extract pectin from the sample using appropriate methods (e.g., hot acid extraction).
-
Dilute the pectin extract with deionized water to obtain a concentration within the range of the standard curve.[5]
-
-
Assay Procedure:
-
Pipette 200 µL of each standard solution or diluted sample into a glass test tube.
-
Add 1.2 mL of a solution of 0.0125 M sodium tetraborate (B1243019) in concentrated sulfuric acid.
-
Vortex the tubes and heat in a boiling water bath for 5 minutes.
-
Cool the tubes in an ice bath.
-
Add 20 µL of 0.15% m-hydroxydiphenyl in 0.5% NaOH.
-
Vortex immediately and let the tubes stand at room temperature for 30 minutes.
-
Measure the absorbance at 520 nm against a reagent blank.
-
Data Presentation:
| D-Galacturonic Acid (µg/mL) | Absorbance at 520 nm (Example) |
| 0 | 0.000 |
| 10 | 0.150 |
| 20 | 0.300 |
| 40 | 0.600 |
| 60 | 0.900 |
| 80 | 1.200 |
Note: This is example data. A standard curve must be generated for each assay.
Workflow for m-Hydroxydiphenyl Method:
References
- 1. Determination of galacturonic acid content of pectin using a microtiter plate assay | Semantic Scholar [semanticscholar.org]
- 2. Pharmaceutical and drug delivery applications of pectin and its modified nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two mathematical models for the correction of carbohydrate and protein interference in the determination of uronic acids by the m-hydroxydiphenyl method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of uronic acids without interference from neutral sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agritrop.cirad.fr [agritrop.cirad.fr]
- 6. diva-portal.org [diva-portal.org]
- 7. ediciones.inca.edu.cu [ediciones.inca.edu.cu]
Application Notes and Protocols for GC-MS Analysis of D-Galacturonic Acid Hydrate Following Derivatization
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of D-Galacturonic acid hydrate (B1144303) for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The primary method described is a two-step methoximation and silylation procedure, a robust and widely used technique for the analysis of non-volatile and polar compounds such as uronic acids.
Introduction
D-Galacturonic acid is a key component of pectin (B1162225), a complex polysaccharide found in the cell walls of plants. Its quantification is crucial in various fields, including food science, biofuel research, and drug development, where pectin and its derivatives are utilized for their gelling, stabilizing, and therapeutic properties. Due to its low volatility and high polarity, D-Galacturonic acid cannot be directly analyzed by GC-MS. Therefore, a derivatization step is necessary to convert it into a volatile and thermally stable compound.
The most common derivatization strategy for uronic acids is a two-step process involving methoximation followed by silylation. Methoximation protects the aldehyde group from forming multiple derivatives in the subsequent silylation step, thereby simplifying the resulting chromatogram. Silylation of the hydroxyl and carboxyl groups replaces active hydrogens with trimethylsilyl (B98337) (TMS) groups, significantly increasing the volatility of the analyte. This application note details the protocols for this derivatization and provides the necessary information for its application in a research and development setting.
Derivatization Principle
The derivatization of D-Galacturonic acid hydrate for GC-MS analysis is a sequential two-step process:
-
Methoximation: The carbonyl group (aldehyde) of the open-chain form of D-Galacturonic acid reacts with methoxyamine hydrochloride (MeOx) to form a methoxime derivative. This step is crucial to prevent the formation of multiple tautomeric forms (anomers) during the subsequent silylation, which would result in multiple peaks for a single analyte and complicate quantification.[1]
-
Silylation: The hydroxyl (-OH) and carboxyl (-COOH) groups are converted to their trimethylsilyl (TMS) ethers and esters, respectively. This is typically achieved using a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) often with a catalyst like trimethylchlorosilane (TMCS).[2][3] This reaction significantly reduces the polarity and increases the volatility of the molecule, making it suitable for GC analysis.
Experimental Protocols
The following are detailed protocols for the derivatization of this compound. It is recommended to perform these procedures in a well-ventilated fume hood and to use anhydrous solvents and reagents to prevent the hydrolysis of the silylating agents and derivatives.
Protocol 1: Methoximation followed by Silylation with MSTFA
This protocol is a widely used method for the derivatization of polar metabolites, including sugar acids.
Materials:
-
This compound standard or dried sample extract
-
Methoxyamine hydrochloride (MeOx·HCl) solution (20 mg/mL in anhydrous pyridine)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Anhydrous Pyridine
-
Heating block or oven
-
GC-MS autosampler vials with inserts
-
Vortex mixer
Procedure:
-
Place the dried this compound sample (typically 1-100 µg) in a GC vial.
-
Add 50 µL of the methoxyamine hydrochloride solution to the vial.
-
Cap the vial tightly and vortex for 1 minute to ensure thorough mixing.
-
Incubate the mixture at 60°C for 45 minutes to complete the methoximation reaction.[3]
-
Cool the vial to room temperature.
-
Add 80 µL of MSTFA to the vial.[3]
-
Recap the vial and vortex for 1 minute.
-
Incubate at 60°C for 30 minutes for the silylation reaction to complete.[3]
-
Cool the vial to room temperature before placing it in the GC-MS autosampler for analysis.
Protocol 2: Methoximation followed by Silylation with BSTFA + TMCS
This protocol is an alternative to Protocol 1, using a different silylating agent.
Materials:
-
This compound standard or dried sample extract
-
Methoxyamine hydrochloride (MeOx·HCl) solution (20 mg/mL in anhydrous pyridine)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine
-
Heating block or oven
-
GC-MS autosampler vials with inserts
-
Vortex mixer
Procedure:
-
Place the dried this compound sample (typically 1-100 µg) in a GC vial.
-
Add 50 µL of the methoxyamine hydrochloride solution to the vial.
-
Cap the vial tightly and vortex for 1 minute.
-
Incubate the mixture at 37°C for 90 minutes.[4]
-
Cool the vial to room temperature.
-
Add 80 µL of BSTFA + 1% TMCS to the vial.
-
Recap the vial and vortex for 1 minute.
-
Incubate at 37°C for 30 minutes.[4]
-
Cool the vial to room temperature before GC-MS analysis.
Data Presentation
The following tables summarize the expected quantitative data for the GC-MS analysis of derivatized uronic acids. The data presented below is based on a validated method for D-Glucuronic acid, a structurally similar uronic acid, and is expected to be comparable for D-Galacturonic acid under the same derivatization and analysis conditions.[2][5]
Table 1: GC-MS Method Validation Parameters for Derivatized Uronic Acid [2][5]
| Parameter | Value |
| Linearity (Correlation Coefficient, r²) | > 0.995 |
| Limit of Detection (LOD) | 0.06 - 1.1 ppm |
| Limit of Quantification (LOQ) | 0.2 - 3.8 ppm |
| Intraday Precision (%RSD) | < 10% |
Table 2: Comparison of Silylation Reagents for Uronic Acid Derivatization
| Reagent | Advantages | Disadvantages |
| MSTFA | Highly volatile byproducts, less interference. | More sensitive to moisture. |
| BSTFA + 1% TMCS | More reactive, can derivatize hindered groups. | Byproducts can sometimes interfere with analysis. |
Visualization of Workflows
The following diagrams illustrate the experimental workflows for the derivatization of this compound.
Caption: Experimental workflow for the two-step derivatization of this compound.
Caption: Chemical transformation steps in the derivatization of D-Galacturonic acid.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Development of a Gas Chromatography-Mass Spectrometry Method for the Quantification of Glucaric Acid Derivatives in Beverage Substrates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Preparation of a D-Galacturonic Acid Hydrate Standard Curve for Quantification of Uronic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction:
D-Galacturonic acid is the principal monosaccharide component of pectin (B1162225), a complex polysaccharide abundant in the primary cell walls of terrestrial plants.[1][2] The quantification of D-galacturonic acid is crucial for analyzing pectin content in various samples, which is relevant in fields such as food science, biofuel research, and drug development, particularly for compounds derived from plant materials. This document provides a detailed protocol for preparing a D-galacturonic acid hydrate (B1144303) standard curve using the widely adopted m-hydroxybiphenyl colorimetric method. This method is favored for its sensitivity and its ability to determine uronic acids, though it can be subject to interference from neutral sugars.[3][4][5]
Experimental Protocol: m-Hydroxybiphenyl Method
This protocol is based on the colorimetric reaction between uronic acids and m-hydroxydiphenyl in a sulfuric acid/tetraborate (B1243019) solution, which produces a colored product with an absorbance maximum around 520-525 nm.[2][6]
1. Materials and Reagents:
-
D-Galacturonic acid monohydrate (≥97% purity)
-
Sulfuric acid (95-97%, analytical grade)
-
Sodium tetraborate decahydrate (B1171855)
-
m-Hydroxydiphenyl (3-phenylphenol)
-
Sodium hydroxide (B78521) (NaOH)
-
Ultrapure water
-
Borosilicate glass test tubes
-
Pipettes and pipette tips
-
Vortex mixer
-
Water bath or heating block (100°C)
-
Ice bath
-
Spectrophotometer or microplate reader capable of measuring absorbance at 520 nm
2. Preparation of Solutions:
-
Sulfuric Acid/Tetraborate Solution:
-
Carefully dissolve 0.95 g of sodium tetraborate decahydrate in 100 mL of concentrated sulfuric acid. This solution should be prepared in a fume hood with appropriate personal protective equipment (PPE), as the dissolution is exothermic. Allow the solution to cool to room temperature before use.
-
-
0.5% (w/v) Sodium Hydroxide Solution:
-
Dissolve 0.5 g of NaOH in 100 mL of ultrapure water.
-
-
m-Hydroxydiphenyl Reagent:
-
D-Galacturonic Acid Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of D-Galacturonic acid monohydrate and dissolve it in 100 mL of ultrapure water in a volumetric flask. This will be your 100 µg/mL stock solution. Store this solution at 4°C.
-
3. Preparation of Standard Curve Solutions:
Prepare a series of dilutions from the 100 µg/mL stock solution in labeled glass test tubes as described in the table below.
4. Colorimetric Assay Procedure:
-
Pipette 1.0 mL of each standard solution (and a blank of ultrapure water) into a clean, dry borosilicate glass test tube.
-
Place the test tubes in an ice bath to pre-cool.
-
Carefully and slowly add 5.0 mL of the cold sulfuric acid/tetraborate solution to each tube. Caution: This step is highly exothermic and should be performed in a fume hood with appropriate PPE.
-
Vortex each tube thoroughly to ensure complete mixing.
-
Heat the tubes in a boiling water bath (100°C) for 5 minutes.
-
Cool the tubes in an ice bath for 10-15 minutes.[6]
-
Add 100 µL of the m-hydroxydiphenyl reagent to each tube.
-
Vortex the tubes immediately and thoroughly.
-
Allow the tubes to stand at room temperature for 20-30 minutes for the color to develop.
-
Measure the absorbance of each solution at 520 nm using a spectrophotometer, using the blank to zero the instrument.
Data Presentation
The quantitative data for the preparation of the standard curve are summarized in the table below. The expected absorbance values will vary depending on the specific spectrophotometer and reagents used.
| Standard Tube | Volume of 100 µg/mL Stock (mL) | Volume of Ultrapure Water (mL) | Final Concentration (µg/mL) | Absorbance at 520 nm (Example) |
| Blank | 0 | 1.0 | 0 | 0.000 |
| 1 | 0.1 | 0.9 | 10 | 0.150 |
| 2 | 0.2 | 0.8 | 20 | 0.300 |
| 3 | 0.4 | 0.6 | 40 | 0.600 |
| 4 | 0.6 | 0.4 | 60 | 0.900 |
| 5 | 0.8 | 0.2 | 80 | 1.200 |
| 6 | 1.0 | 0.0 | 100 | 1.500 |
After obtaining the absorbance readings, plot a graph of absorbance (Y-axis) versus the concentration of D-Galacturonic acid (X-axis). Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value close to 1.0 indicates a good linear fit. This equation can then be used to determine the concentration of D-Galacturonic acid in unknown samples.
Experimental Workflow Visualization
Caption: Workflow for D-Galacturonic Acid Standard Curve Preparation.
Signaling Pathway (Conceptual)
While there is no signaling pathway in the traditional biological sense for this chemical assay, the logical relationship of the chemical reactions can be visualized.
Caption: Chemical Reaction Pathway for the m-Hydroxybiphenyl Assay.
References
- 1. cohesionbio.com.cn [cohesionbio.com.cn]
- 2. ediciones.inca.edu.cu [ediciones.inca.edu.cu]
- 3. Two mathematical models for the correction of carbohydrate and protein interference in the determination of uronic acids by the m-hydroxydiphenyl method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. agritrop.cirad.fr [agritrop.cirad.fr]
Application Notes and Protocols for the Enzymatic Hydrolysis of Pectin to Release D-Galacturonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pectin (B1162225), a complex heteropolysaccharide found in the primary cell walls of terrestrial plants, is predominantly composed of D-galacturonic acid (GalA) units linked by α-1,4-glycosidic bonds.[1][2] The targeted release of D-Galacturonic acid from pectin through enzymatic hydrolysis is a process of significant interest in various fields, including the food industry, and more notably, in pharmaceutical and drug development. D-Galacturonic acid and its oligomers have demonstrated promising biological activities, making them valuable molecules for therapeutic research.[3][4]
These application notes provide a comprehensive guide to the enzymatic hydrolysis of pectin for the specific release of D-Galacturonic acid. Detailed protocols for the hydrolysis reaction and subsequent quantification of the released GalA are presented, along with a summary of key quantitative data and visualizations of the experimental workflow.
Principle of Enzymatic Pectin Hydrolysis
The efficient depolymerization of pectin to yield D-Galacturonic acid necessitates the synergistic action of a cocktail of pectinolytic enzymes. The primary enzymes involved in this process are:
-
Pectin Methylesterases (PMEs): These enzymes catalyze the de-esterification of the methoxy (B1213986) groups from the galacturonic acid residues within the pectin chain. This initial step is crucial as it exposes the carboxyl groups, rendering the pectin backbone more susceptible to the action of depolymerizing enzymes.[3][5]
-
Polygalacturonases (PGs): This class of enzymes is responsible for hydrolyzing the α-1,4-glycosidic bonds between adjacent D-Galacturonic acid residues, leading to the breakdown of the pectin polymer.[3][6] PGs are further categorized into:
For maximal release of D-Galacturonic acid, a sequential or simultaneous application of these enzymes is often employed.
Experimental Data Summary
The following tables summarize key quantitative parameters for the enzymatic hydrolysis of pectin and the subsequent analysis of D-Galacturonic acid.
Table 1: Optimal Conditions for Pectin Hydrolysis
| Parameter | Optimal Range | Source |
| Enzyme Source | Aspergillus niger | [5][8] |
| pH | 3.0 - 6.5 | [6] |
| Temperature | 40°C - 60°C | [9] |
| Pectinase (B1165727) Loading | ~2250 U/g pectin | [10][11] |
| Incubation Time | 24 hours | [10][11] |
Table 2: HPLC Parameters for D-Galacturonic Acid Quantification
| Parameter | Specification | Source |
| Column | Aminex HPX-87H | [3] |
| Mobile Phase | 0.005 M Sulfuric Acid or 0.01 N Phosphoric Acid | [3][12] |
| Flow Rate | 0.6 - 0.7 mL/min | [3][12] |
| Column Temperature | 60°C | [3] |
| Detection Wavelength | 210 nm | [12] |
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of Pectin
This protocol details the enzymatic breakdown of pectin to release D-Galacturonic acid.
Materials:
-
Pectin (from citrus peel or apple pomace)
-
Pectin Methylesterase (PME)
-
Endo-Polygalacturonase (endo-PG)
-
Exo-Polygalacturonase (exo-PG)
-
Sodium Acetate (B1210297) Buffer (0.1 M, pH 4.5)
-
Deionized Water
-
Shaking water bath
-
Centrifuge
Procedure:
-
Pectin Solution Preparation:
-
Prepare a 1% (w/v) pectin solution by dissolving 1 gram of pectin in 100 mL of 0.1 M sodium acetate buffer (pH 4.5).
-
Stir the solution vigorously until the pectin is fully dissolved. Gentle heating to approximately 40°C can aid in dissolution.[3]
-
-
Enzyme Preparation:
-
Prepare stock solutions of PME, endo-PG, and exo-PG in the sodium acetate buffer according to the manufacturer's specifications.
-
-
De-esterification Step:
-
Depolymerization Step:
-
After the de-esterification, adjust the pH of the solution back to 4.5 if necessary.
-
Add the polygalacturonases to the reaction mixture. A typical enzyme loading is 20 units of exo-PG and 5 units of endo-PG per gram of pectin.[3]
-
Incubate the reaction mixture at 50°C for 24 hours in a shaking water bath.[3][10]
-
-
Enzyme Inactivation:
-
Following the incubation period, heat the reaction mixture to 100°C for 10 minutes to inactivate all enzymes.[3]
-
-
Sample Clarification:
-
Centrifuge the reaction mixture at 10,000 x g for 15 minutes to pellet any insoluble material.[3]
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the released D-Galacturonic acid, for subsequent quantification.[3]
-
Protocol 2: Quantification of D-Galacturonic Acid by HPLC
This protocol describes the quantification of D-Galacturonic acid in the hydrolysate using High-Performance Liquid Chromatography (HPLC).
Materials and Equipment:
-
Supernatant from Protocol 1
-
D-Galacturonic acid standards (e.g., 0.1, 0.25, 0.5, 1.0, and 2.0 mg/mL)
-
Deionized water
-
0.22 µm syringe filters
-
HPLC system equipped with a UV detector
-
Aminex HPX-87H column (or equivalent)
-
0.005 M Sulfuric Acid (mobile phase)
Procedure:
-
Standard Preparation:
-
Prepare a series of D-Galacturonic acid standards of known concentrations (e.g., 0.1, 0.25, 0.5, 1.0, and 2.0 mg/mL) in deionized water.[3]
-
-
Sample Preparation:
-
Filter the supernatant collected from the enzymatic hydrolysis (Protocol 1) through a 0.22 µm syringe filter into an autosampler vial.[3]
-
-
HPLC Analysis:
-
Data Analysis:
-
Generate a standard curve by plotting the peak area against the concentration of the D-Galacturonic acid standards.
-
Determine the concentration of D-Galacturonic acid in the sample by comparing its peak area to the standard curve.
-
Visualizations
Caption: Workflow for the enzymatic hydrolysis of pectin and quantification of D-Galacturonic acid.
Caption: Synergistic enzymatic action in pectin hydrolysis.
Conclusion
The enzymatic hydrolysis of pectin provides an efficient and specific method for the production of D-Galacturonic acid. The careful selection of pectin source and the optimization of the enzymatic cocktail are critical for maximizing the yield. The released D-Galacturonic acid has significant biological activities, including the modulation of key signaling pathways, making it a valuable compound for further research and development in the pharmaceutical industry.[3] The protocols and data presented here offer a solid foundation for researchers to embark on the enzymatic production and analysis of D-Galacturonic acid.
References
- 1. Pectin and Pectin-Based Composite Materials: Beyond Food Texture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pectinase Enzymes: Sources, Properties, and Industrial Uses • Food Safety Institute [foodsafety.institute]
- 6. Pectinase - Wikipedia [en.wikipedia.org]
- 7. life.sjtu.edu.cn [life.sjtu.edu.cn]
- 8. Pectinase Enzymes manufacturer, supplier in Thane, India - Biolaxi Enzymes [biolaxienzymes.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Quantitative determination of galacturonic acid in pectin and pectin products by combined pectinase hydrolysis and HPLC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pectinworld.com [pectinworld.com]
Application of D-Galacturonic Acid Hydrate in Gut Microbiota Metabolism Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
D-Galacturonic acid, the principal monosaccharide component of pectin, is a key substrate for fermentation by the gut microbiota.[1] Its metabolism by intestinal bacteria leads to the production of short-chain fatty acids (SCFAs), which are crucial for host health, and modulates the composition of the gut microbial community. These effects underscore the potential of D-galacturonic acid hydrate (B1144303) as a prebiotic and a therapeutic agent for various gut-related disorders. This document provides detailed application notes, quantitative data, and experimental protocols for studying the impact of D-galacturonic acid hydrate on gut microbiota metabolism.
Application Notes
This compound serves as a valuable tool in several areas of gut microbiota research:
-
Prebiotic Potential Assessment: As a primary component of pectin, D-galacturonic acid can be used to investigate the growth-promoting effects on beneficial gut bacteria, such as Bifidobacterium and Lactobacillus, while potentially inhibiting the growth of pathogenic species.[2]
-
Short-Chain Fatty Acid Production Studies: The fermentation of D-galacturonic acid by gut microbes predominantly yields acetate, propionate, and butyrate.[3] Studying the production of these SCFAs is critical for understanding the impact on host physiology, including energy homeostasis, immune function, and intestinal barrier integrity.
-
Modulation of Gut Microbiota Composition: D-galacturonic acid supplementation can lead to shifts in the gut microbial community structure. Researchers can utilize it to explore the specific bacterial taxa that are capable of its metabolism and the subsequent ecological changes within the gut.
-
Host-Microbe Interaction Investigations: By influencing the gut microbiota and its metabolic output, D-galacturonic acid can indirectly affect host health. It is a useful compound for studying the intricate communication between the gut microbiome and the host in various physiological and pathological conditions.
-
Drug Development and Functional Food Design: Understanding the metabolism of D-galacturonic acid can inform the development of novel prebiotics, functional foods, and therapeutic interventions aimed at modulating the gut microbiota for improved health outcomes.
Data Presentation
The following tables summarize quantitative data from various studies on the fermentation of pectin, which is primarily composed of D-galacturonic acid, and the direct utilization of D-galacturonic acid by specific bacterial strains.
Table 1: Short-Chain Fatty Acid (SCFA) Production from In Vitro Fermentation of Pectin
| Substrate | Acetate (mmol/L) | Propionate (mmol/L) | Butyrate (mmol/L) | Total SCFAs (mmol/L) | Reference |
| High Methoxy Pectin | 45.3 ± 2.1 | 12.1 ± 0.9 | 10.5 ± 0.8 | 67.9 ± 3.8 | [4] |
| Sugar Beet Pectin | 42.7 ± 1.8 | 10.9 ± 0.7 | 9.8 ± 0.6 | 63.4 ± 3.1 | [4] |
| Soy Pectin | 48.9 ± 2.5 | 14.2 ± 1.1 | 12.3 ± 0.9 | 75.4 ± 4.5 | [4] |
| Citrus Pectin | 55.2 ± 3.0 | 13.5 ± 1.2 | 8.7 ± 0.7 | 77.4 ± 4.9 | [3] |
| Inulin (B196767) (Control) | 30.1 ± 1.5 | 18.9 ± 1.3 | 20.4 ± 1.5 | 69.4 ± 4.3 | [3] |
Data presented as mean ± standard deviation. Fermentation conditions and inoculum sources varied between studies.
Table 2: Impact of Pectin and D-Galacturonic Acid on Gut Microbiota Composition
| Substrate | Bacterial Genus/Species | Change in Relative Abundance | Reference |
| High Methoxy Pectin | Bacteroides | Increased | [5] |
| Low Methoxy Pectin | Prevotella | Increased | [5] |
| Sugar Beet Pectin | Bacteroides ovatus | Increased | [6] |
| Sugar Beet Pectin | Prevotella copri | Increased | [6] |
| Citrus Pectin | Lachnospira | Increased | [7] |
| Citrus Pectin | Faecalibacterium prausnitzii | Increased | [8] |
| D-Galacturonic Acid | Lactobacillus reuteri | Stimulated Growth (9.58 Log CFU/ml) | [2] |
| D-Galacturonic Acid | Streptococcus thermophilus | Stimulated Growth (8.63 Log CFU/ml) | [2] |
Changes are reported as observed trends or specific quantitative values from the cited literature.
Experimental Protocols
Protocol 1: In Vitro Batch Fermentation of this compound with Fecal Inoculum
This protocol describes a method for assessing the fermentation of this compound by human gut microbiota in a controlled anaerobic environment.
Materials:
-
This compound
-
Basal medium (e.g., containing peptone water, yeast extract, NaCl, K2HPO4, KH2PO4, MgSO4·7H2O, CaCl2·6H2O, NaHCO3, Tween 80, hemin, vitamin K1, L-cysteine-HCl)
-
Fresh human fecal samples from healthy donors
-
Anaerobic chamber (85% N2, 10% H2, 5% CO2)
-
Sterile anaerobic tubes or vials
-
pH meter
-
Gas chromatograph with Flame Ionization Detector (GC-FID) for SCFA analysis
-
Equipment for DNA extraction and 16S rRNA gene sequencing
Procedure:
-
Medium Preparation: Prepare the basal medium and autoclave. Aseptically add filter-sterilized solutions of hemin, vitamin K1, and L-cysteine-HCl to the cooled medium under anaerobic conditions.
-
Substrate Addition: Prepare a stock solution of this compound and add it to the fermentation vessels to a final concentration of, for example, 10 g/L. A control with no added carbohydrate should be included.
-
Fecal Inoculum Preparation: Within 2 hours of collection, homogenize fresh fecal samples (10% w/v) in anaerobic phosphate-buffered saline (PBS).
-
Inoculation: In the anaerobic chamber, inoculate the fermentation vessels containing the basal medium and substrate with the fecal slurry (e.g., 5% v/v).
-
Incubation: Incubate the cultures at 37°C for a specified period (e.g., 24 or 48 hours).
-
Sampling: At designated time points (e.g., 0, 12, 24, 48 hours), collect aliquots for pH measurement, SCFA analysis, and microbial community analysis.
-
Sample Processing:
-
pH: Measure the pH of the culture immediately.
-
SCFAs: Centrifuge the sample, filter-sterilize the supernatant, and store at -20°C until GC-FID analysis.
-
Microbiota: Centrifuge the sample, discard the supernatant, and store the pellet at -80°C for DNA extraction.
-
Protocol 2: Quantification of Short-Chain Fatty Acids by Gas Chromatography-Flame Ionization Detection (GC-FID)
This protocol provides a detailed method for the analysis of SCFAs in fermentation samples.
Materials:
-
Fermentation supernatant
-
Internal standard (e.g., 2-ethylbutyric acid)
-
Hydrochloric acid (HCl)
-
Diethyl ether or other suitable extraction solvent
-
Sodium sulfate (B86663) (anhydrous)
-
SCFA standards (acetic, propionic, butyric, isobutyric, valeric, isovaleric acids)
-
GC-FID system with a suitable capillary column (e.g., DB-FFAP)
Procedure:
-
Sample Preparation:
-
Thaw the fermentation supernatant samples.
-
To 1 mL of supernatant, add 100 µL of internal standard solution.
-
Acidify the sample by adding 200 µL of concentrated HCl.
-
Add 1 mL of diethyl ether, vortex vigorously for 1 minute, and centrifuge to separate the phases.
-
Transfer the ether layer to a new tube containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Transfer the dried ether extract to a GC vial.
-
-
Standard Curve Preparation: Prepare a series of SCFA standards of known concentrations, including the internal standard, and process them in the same way as the samples.
-
GC-FID Analysis:
-
Injector Temperature: 250°C
-
Detector Temperature: 260°C
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 200°C at 8°C/minute, and hold for 5 minutes.
-
Carrier Gas (Helium) Flow Rate: 1.5 mL/minute
-
Injection Volume: 1 µL
-
-
Data Analysis: Identify and quantify the SCFAs in the samples by comparing their retention times and peak areas to those of the standards.
Protocol 3: 16S rRNA Gene Sequencing for Gut Microbiota Composition Analysis
This protocol outlines the key steps for analyzing the microbial community composition from fermentation pellets.
Materials:
-
DNA extraction kit (e.g., QIAamp PowerFecal Pro DNA Kit)
-
Primers for amplifying a hypervariable region of the 16S rRNA gene (e.g., V3-V4 region)
-
PCR reagents (polymerase, dNTPs, buffer)
-
Agarose gel electrophoresis equipment
-
DNA purification kit
-
Next-generation sequencing platform (e.g., Illumina MiSeq)
-
Bioinformatics software (e.g., QIIME 2, mothur)
Procedure:
-
DNA Extraction: Extract total DNA from the stored fecal pellets according to the manufacturer's instructions of the chosen DNA extraction kit.
-
PCR Amplification: Amplify the target region of the 16S rRNA gene using PCR with barcoded primers to allow for multiplexing of samples.
-
PCR Product Purification and Quantification: Purify the PCR products to remove primers and dNTPs. Quantify the purified amplicons.
-
Library Preparation and Sequencing: Pool the barcoded amplicons in equimolar concentrations. Perform sequencing on a next-generation sequencing platform.
-
Bioinformatics Analysis:
-
Quality Filtering: Remove low-quality reads and chimeras.
-
OTU Picking/ASV Generation: Cluster sequences into Operational Taxonomic Units (OTUs) or generate Amplicon Sequence Variants (ASVs).
-
Taxonomic Classification: Assign taxonomy to the OTUs/ASVs using a reference database (e.g., Greengenes, SILVA).
-
Diversity Analysis: Calculate alpha and beta diversity metrics to compare the microbial communities between different experimental conditions.
-
Visualizations
Metabolic Pathways
Caption: Bacterial metabolic pathways for D-Galacturonic acid.
Experimental Workflow
Caption: Workflow for studying D-Galacturonic acid metabolism.
Logical Relationship
Caption: D-Galacturonic acid's impact on gut health.
References
- 1. D-galacturonic acid catabolism in microorganisms and its biotechnological relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. microbiologyjournal.org [microbiologyjournal.org]
- 3. The effect of pectin, corn and wheat starch, inulin and pH on in vitro production of methane, short chain fatty acids and on the microbial community composition in rumen fluid [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rug.nl [rug.nl]
- 6. High throughput in vitro characterization of pectins for pig(let) nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Age-related effects on the modulation of gut microbiota by pectins and their derivatives: an in vitro study [frontiersin.org]
Application Notes and Protocols: D-Galacturonic Acid Hydrate in Hydrogel Formation for Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction: D-Galacturonic acid, the primary constituent of pectin, is a versatile biomaterial for the development of hydrogels for controlled drug delivery. Its inherent biocompatibility, biodegradability, and the presence of carboxylic acid groups make it an ideal candidate for creating stimuli-responsive and crosslinked hydrogel networks. These hydrogels can encapsulate a wide range of therapeutic agents, protecting them from degradation and enabling their sustained and targeted release. This document provides detailed application notes and protocols for the synthesis, characterization, and utilization of D-Galacturonic acid-based hydrogels in drug delivery systems.
Quantitative Data Summary
The following tables summarize key quantitative parameters of Polygalacturonic Acid (PGA) hydrogels for drug delivery applications.
Table 1: Physicochemical Properties of Polygalacturonic Acid (PGA) Hydrogels
| Parameter | Value | Crosslinking Method | Source |
| Gel Content | 91.6% | Disulfide bond formation (cysteine grafted) | |
| Water Content | 43.3% | Disulfide bond formation (cysteine grafted) | |
| Porosity | 88.90% | Not specified | |
| Biodegradation | 9.2% per week in PBS | Not specified |
Table 2: Swelling Behavior of Hydrogels at Different pH Values
| Hydrogel Type | pH | Swelling Ratio (%) | Time to Equilibrium | Source |
| Poly(methacrylic acid-co-acrylamide) | 1.0 - 3.0 | Low | 30 min | |
| 4.9 | Moderate | 30 min | ||
| 6.2 - 7.4 | High | 30 min | ||
| Dextran-CA-CSH | 1.2 | Negligible | - | |
| 6.8 - 7.4 | High | - | ||
| Chitosan graft poly(acrylic acid) | Acidic | Lower | - | |
| Basic | Higher | - |
Note: Data on specific swelling ratios for pure PGA hydrogels is limited in the provided search results; however, the trend of pH-dependent swelling is a known characteristic of polymers containing carboxylic acid groups like PGA.
Table 3: Drug Loading and Release Kinetics from Polygalacturonic Acid (PGA) Hydrogels
| Drug | Loading Efficiency (%) | Cumulative Release | Release Kinetics/Model | Source |
| Rosmarinic Acid | Not Specified | 80% within 15 minutes | Zero-order after initial burst | |
| Rosmarinic Acid | Not Specified | 70% after 5 days | Korsmeyer-Peppas | |
| Gentamicin | Not Specified | 70-80% within 60 minutes (from Chitosan aerogels) | Biphasic (rapid initial, then sustained) | |
| Ibuprofen | Not Specified | Sustained release to reduce prostaglandin (B15479496) E2 | Not Specified |
Experimental Protocols
Protocol 1: Synthesis of Disulfide Cross-linked Polygalacturonic Acid (PGA) Hydrogel
This protocol describes the synthesis of a PGA hydrogel cross-linked via disulfide bonds, suitable for drug delivery applications.
Materials:
-
Polygalacturonic acid (PGA)
-
L-cysteine hydrochloride
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis membrane (MWCO 12 kDa)
-
Deionized water
Procedure:
-
Thiolation of PGA: a. Dissolve PGA in deionized water to a final concentration of 1% (w/v). b. Add EDC and NHS to the PGA solution to activate the carboxylic acid groups. Molar ratios of EDC/NHS to the carboxyl groups of PGA should be optimized, a starting point is a 2:1 molar ratio of EDC to carboxyl groups. c. Stir the solution at room temperature for 1 hour. d. Add L-cysteine hydrochloride to the solution. A molar excess of cysteine to activated carboxyl groups is recommended (e.g., 5:1). e. Adjust the pH of the reaction mixture to 5.0 and stir at room temperature for 24 hours. f. Purify the thiolated PGA (PGAcys) by dialysis against deionized water for 3 days, changing the water twice daily. g. Lyophilize the purified PGAcys to obtain a dry powder.
-
Hydrogel Formation: a. Dissolve the lyophilized PGAcys in PBS (pH 7.4) to the desired concentration (e.g., 5% w/v). b. Allow the solution to stand at 37°C. Gelation will occur through the oxidation of thiol groups to form disulfide cross-links. Gelation time will depend on the degree of thiolation and concentration. c. The resulting hydrogel can be cast into films or other desired shapes.
Protocol 2: Drug Loading into PGA Hydrogels via Swelling-Diffusion Method
This protocol details the loading of a therapeutic agent into a pre-formed PGA hydrogel.
Materials:
-
Pre-formed PGA hydrogel
-
Therapeutic agent (drug)
-
Phosphate Buffered Saline (PBS) or other suitable buffer
Procedure:
-
Prepare a stock solution of the therapeutic agent in a suitable buffer (e.g., PBS) at a known concentration.
-
Immerse a known weight of the dried or partially hydrated PGA hydrogel into the drug solution.
-
Allow the hydrogel to swell in the drug solution for a specified period (e.g., 24-48 hours) at a controlled temperature (e.g., 37°C) to allow for drug diffusion into the hydrogel matrix.
-
After the loading period, remove the hydrogel from the solution and gently blot the surface to remove excess, un-entrapped drug solution.
-
Determine the amount of drug loaded into the hydrogel by measuring the decrease in the drug concentration of the loading solution using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate the Drug Loading Efficiency (%DLE) using the following formula: %DLE = [(Initial amount of drug - Amount of drug in supernatant) / Initial amount of drug] x 100
Protocol 3: In Vitro Drug Release Study
This protocol describes the procedure to evaluate the release kinetics of a drug from a PGA hydrogel.
Materials:
-
Drug-loaded PGA hydrogel
-
Release medium (e.g., PBS at pH 7.4 and simulated gastric fluid at pH 1.2)
-
Shaking incubator or water bath
-
Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Place a known amount of the drug-loaded hydrogel into a known volume of the release medium in a sealed container.
-
Incubate the container in a shaking water bath at 37°C.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
Quantify the concentration of the drug in the collected aliquots using a validated analytical method.
-
Calculate the cumulative percentage of drug released at each time point.
-
Plot the cumulative percentage of drug released versus time to obtain the drug release profile. The release data can be fitted to various kinetic models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.
Protocol 4: Cytotoxicity Assessment using MTT Assay with L929 Fibroblast Cells
This protocol outlines the in vitro cytotoxicity evaluation of the PGA hydrogel using an extract test according to ISO 10993-5 standards.
Materials:
-
PGA hydrogel
-
L929 mouse fibroblast cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO) or isopropanol (B130326)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Preparation of Hydrogel Extract: a. Sterilize the PGA hydrogel sample (e.g., by UV irradiation or gamma irradiation). b. Prepare the hydrogel extract by incubating the sterilized sample in complete cell culture medium at a surface area to volume ratio of 3 cm²/mL at 37°C for 24 hours. c. Collect the extract and filter it through a 0.22 µm syringe filter.
-
Cell Seeding: a. Seed L929 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. b. Incubate for 24 hours to allow for cell attachment.
-
Cell Treatment: a. After 24 hours, remove the culture medium and replace it with the prepared hydrogel extract. b. Include a negative control (cells with fresh medium only) and a positive control (cells with a cytotoxic substance like 0.1% zinc-containing polyurethane). c. Incubate the plate for another 24-48 hours.
-
MTT Assay: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. b. Remove the MTT solution and add 100 µL of DMSO or isopropanol to each well to dissolve the formazan (B1609692) crystals. c. Measure the absorbance at 570 nm using a microplate reader.
-
Calculation of Cell Viability: a. Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of negative control cells) x 100 b. According to ISO 10993-5, a material is considered non-cytotoxic if the cell viability is above 70%.
Visualizations
Diagram 1: Experimental Workflow for PGA Hydrogel Synthesis and Drug Loading
Caption: Workflow for the synthesis of disulfide cross-linked PGA hydrogel and subsequent drug loading.
Diagram 2: Workflow for Hydrogel Characterization
Caption: Characterization workflow for drug-loaded PGA hydrogels.
Diagram 3: Logical Relationship of Hydrogel Properties and Drug Delivery
Caption: Interplay between PGA hydrogel properties and drug delivery performance.
Application Notes & Protocols: Leveraging D-Galacturonic Acid Hydrate for Biofuel and Biochemical Production
Audience: Researchers, scientists, and drug development professionals.
Introduction: D-Galacturonic acid, the primary constituent of pectin, represents a significantly underutilized carbon source for industrial biotechnology. Pectin-rich biomass, such as citrus peel and sugar beet pulp, is an abundant and inexpensive feedstock.[1] This document provides detailed application notes and protocols for the utilization of D-Galacturonic acid hydrate (B1144303) in the production of biofuels and other valuable biochemicals through microbial fermentation. The focus is on engineered microorganisms capable of efficiently metabolizing this uronic acid.
Metabolic Pathways for D-Galacturonic Acid Utilization
Microorganisms employ several metabolic routes for the catabolism of D-Galacturonic acid. The most well-characterized is the fungal pathway, which has been successfully engineered into various microbial hosts, including Saccharomyces cerevisiae and Escherichia coli.
Fungal D-Galacturonic Acid Catabolic Pathway:
This pathway involves the conversion of D-Galacturonic acid into intermediates of the pentose (B10789219) phosphate (B84403) pathway. The key enzymatic steps are:
-
Reduction: D-Galacturonic acid is reduced to L-Galactonic acid by a D-galacturonate reductase.
-
Dehydration: L-Galactonic acid is dehydrated to 2-keto-3-deoxy-L-galactonate.
-
Aldol Cleavage: 2-keto-3-deoxy-L-galactonate is cleaved into pyruvate (B1213749) and L-glyceraldehyde.
-
Diagram of the Fungal D-Galacturonic Acid Pathway
Caption: Fungal pathway for D-Galacturonic acid catabolism.
A novel pathway has also been identified in Lactobacillus suebicus, linking the initial reactions of the isomerase route with the phosphoketolase pathway. This pathway is particularly interesting for metabolic engineering due to its redox-cofactor-neutral conversion of D-galacturonate to ribulose-5-phosphate.[2]
Engineering Microorganisms for Enhanced Utilization
Standard laboratory and industrial strains like S. cerevisiae and E. coli are incapable of naturally metabolizing D-Galacturonic acid.[3] Genetic engineering is therefore essential.
Key Engineering Strategies:
-
Heterologous Pathway Expression: Introduction of the fungal D-Galacturonic acid catabolic pathway is a primary strategy.[3][4] This involves expressing genes such as gaaA, gaaB, and gaaC from organisms like Aspergillus niger.[3][4]
-
Transporter Engineering: Efficient uptake of D-Galacturonic acid is crucial. The expression of heterologous transporters, such as GatA from A. niger, can significantly improve uptake and enable co-utilization with other sugars like glucose.[5][6]
-
CRISPR/Cas9-mediated Integration: This powerful tool allows for precise and efficient integration of the necessary metabolic genes into the host genome.[4][7]
-
Deletion of Competing Pathways: Knocking out genes of competing pathways can redirect metabolic flux towards the desired product. For instance, deleting the l-galactonic acid dehydratase gene (lgd1 or gaaB) in fungi leads to the accumulation of L-galactonic acid.[8][9]
-
Cofactor Balancing: The catabolism of D-Galacturonic acid is redox-imbalanced. Co-fermentation with a reduced co-substrate like glycerol (B35011) or sorbitol can provide the necessary reducing equivalents (NADH/NADPH) to drive the pathway towards more reduced products like ethanol.[4][10]
-
Experimental Workflow for Engineering S. cerevisiae
Caption: Workflow for engineering and evaluating S. cerevisiae.
Quantitative Data on Product Yields
The following tables summarize key quantitative data from various studies on the microbial conversion of D-Galacturonic acid.
| Product | Microorganism | Engineering Strategy | Substrate(s) | Titer (g/L) | Yield (g/g) | Reference(s) |
| L-Galactonic acid | Trichoderma reesei Δlgd1 | Deletion of lgd1 | D-Galacturonic acid + D-Xylose | 7.2 | 0.6 - 0.9 | [8] |
| L-Galactonic acid | Aspergillus niger ΔgaaB | Deletion of gaaB | D-Galacturonic acid + D-Xylose | 5.9 | 0.6 - 0.9 | [8] |
| Mucic acid | Trichoderma sp. LF328 | CRISPR-Cas9 insertion of udh and disruption of native pathway | D-Galacturonic acid | 25 | 1.0 - 1.1 | [7] |
| Mucic acid | Coniochaeta sp. MF729 | CRISPR-Cas9 insertion of udh and disruption of native pathway | D-Galacturonic acid + D-Glucose (B1605176) | - | 0.82 | [7] |
| Ethanol | Saccharomyces cerevisiae | Fungal D-GalUA pathway + DHA pathway for glycerol utilization | D-Galacturonic acid + Glycerol | - | 71% of theoretical max | [10] |
| Ethanol & Acetate | Erwinia chrysanthemi EC16 | Genetically modified | D-Galacturonic acid | - | - | [11] |
Experimental Protocols
Protocol 1: Engineering S. cerevisiae for D-Galacturonic Acid Utilization
This protocol is a generalized procedure based on methodologies described in the literature.[4]
1. Gene Cassette Construction: a. Synthesize or PCR-amplify the coding sequences of the D-Galacturonic acid pathway genes (gaaA, lgd1, gaaC, gaaD) from A. niger or T. reesei. b. Clone each gene into an expression vector under the control of a strong constitutive promoter (e.g., TEF1, GPD). c. Include terminator sequences (e.g., CYC1). d. For genomic integration, flank the expression cassettes with homology arms corresponding to the desired integration locus in the S. cerevisiae genome.
2. CRISPR/Cas9 System Preparation: a. Design a guide RNA (gRNA) targeting the integration site. b. Clone the gRNA sequence into a Cas9 expression plasmid.
3. Yeast Transformation: a. Prepare competent S. cerevisiae cells using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method. b. Co-transform the cells with the linearized gene cassettes and the Cas9/gRNA plasmid. c. Plate the transformed cells on selective medium (e.g., YPD with G418 or synthetic complete medium lacking a specific nutrient).
4. Verification of Transformants: a. Isolate genomic DNA from putative transformants. b. Confirm the correct integration of the gene cassettes by diagnostic PCR. c. Verify gene expression through RT-qPCR or by using fluorescently tagged proteins.[4]
5. Phenotypic Analysis: a. Grow the engineered strains in minimal medium containing D-Galacturonic acid as the sole carbon source to confirm functionality. Co-substrates like glycerol or xylose may be required.[10][12]
Protocol 2: Fermentation of D-Galacturonic Acid to a Target Product
This protocol outlines a typical batch fermentation process.
1. Pre-culture Preparation: a. Inoculate a single colony of the engineered strain into 5-10 mL of appropriate seed medium (e.g., YPD for yeast). b. Incubate at 30°C with shaking (200-250 rpm) for 16-24 hours.
2. Bioreactor Setup and Inoculation: a. Prepare the fermentation medium containing D-Galacturonic acid (e.g., 10-40 g/L), a nitrogen source, salts, and any required co-substrate (e.g., glycerol, xylose). b. Sterilize the bioreactor containing the medium. c. Inoculate the bioreactor with the pre-culture to a starting OD600 of ~0.5-1.0.
3. Fermentation Conditions: a. Temperature: Maintain at 30°C for S. cerevisiae. b. pH: Control at a setpoint appropriate for the strain and product (e.g., pH 5.0-5.5), using automated addition of acid (e.g., HCl) and base (e.g., NaOH). c. Aeration/Agitation: For anaerobic or oxygen-limited conditions (typical for ethanol fermentation), sparge with nitrogen gas and maintain low agitation. For aerobic processes (e.g., for some organic acids), provide filtered air and maintain sufficient agitation to ensure dissolved oxygen levels.
4. Sampling and Analysis: a. Aseptically withdraw samples at regular intervals (e.g., every 4-8 hours). b. Measure cell density (OD600). c. Centrifuge the samples to pellet the cells. d. Analyze the supernatant for substrate consumption and product formation using High-Performance Liquid Chromatography (HPLC) with an appropriate column (e.g., Aminex HPX-87H) and detector (e.g., Refractive Index).
Challenges and Future Directions
Despite significant progress, several challenges remain in the efficient conversion of D-Galacturonic acid:
-
Redox Imbalance: As an oxidized sugar, the fermentation of D-Galacturonic acid to reduced products like ethanol is challenging without a co-substrate.[10][13]
-
Product Export: Intracellular accumulation of products can be a limiting factor, suggesting that engineering efficient product exporters is a crucial step.[8][9]
-
Transporter Efficiency: While transporters like GatA have been identified, their performance can be inhibited by other sugars like glucose, necessitating further engineering for efficient co-fermentation.[5][6]
Future research should focus on discovering and engineering more efficient metabolic pathways, improving transporter kinetics, and optimizing fermentation processes for co-utilization of mixed sugar streams from pectin-rich biomass. The use of systems biology and synthetic biology tools will be instrumental in developing economically viable processes for the valorization of D-Galacturonic acid.
References
- 1. D-galacturonic acid catabolism in microorganisms and its biotechnological relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | A Novel D-Galacturonate Fermentation Pathway in Lactobacillus suebicus Links Initial Reactions of the Galacturonate-Isomerase Route With the Phosphoketolase Pathway [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Engineering Saccharomyces cerevisiae for co-utilization of d-galacturonic acid and d-glucose from citrus peel waste (Journal Article) | OSTI.GOV [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. Engineering marine fungi for conversion of D-galacturonic acid to mucic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Engineering Filamentous Fungi for Conversion of d-Galacturonic Acid to l-Galactonic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Engineering filamentous fungi for conversion of D-galacturonic acid to L-galactonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pectinolytic waste valorization – Fermentation of D-galacturonic acid by Saccharomyces cerevisiae using glycerol as a co-substrate [sopus.constructor.university]
- 11. researchgate.net [researchgate.net]
- 12. Simultaneous fermentation of galacturonic acid and five-carbon sugars by engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: D-Galacturonic Acid Hydrate Solubility in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Galacturonic acid hydrate (B1144303).
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of D-Galacturonic acid hydrate in aqueous solutions?
A1: this compound is soluble in water and aqueous buffers. Its solubility can be influenced by factors such as pH and temperature. For instance, its solubility in PBS (pH 7.2) is approximately 5 mg/mL.[1] It is considered slightly soluble in water.
Q2: Can I dissolve this compound in organic solvents?
A2: Yes, this compound is soluble in DMSO at a concentration of approximately 5 mg/mL.[1] It is also slightly soluble in methanol (B129727) and hot ethanol, but practically insoluble in ether.[2] When using a stock solution in an organic solvent for biological experiments, it is crucial to make further dilutions in aqueous buffers to ensure the residual amount of the organic solvent is insignificant.[1]
Q3: How does pH affect the solubility of D-Galacturonic acid and its polymer?
A3: The solubility of polygalacturonic acid, the polymer of D-Galacturonic acid, is significantly affected by pH. In its acidic form, polygalacturonic acid is insoluble in water.[3] However, it becomes quite soluble when neutralized, with good dissolution achievable at a pH of 5 or 6 and above.[3]
Q4: What is the recommended storage condition for this compound and its aqueous solutions?
A4: this compound solid should be stored at -20°C for long-term stability (≥4 years).[1] Aqueous solutions are not recommended to be stored for more than one day.[1] If you need to store a stock solution, it is recommended to aliquot and store at -80°C for up to 6 months or at -20°C for up to 1 month.[4]
Troubleshooting Guide
Issue 1: The this compound is not dissolving completely in water or buffer.
-
Question: I'm trying to dissolve this compound in water/buffer at room temperature, but I'm observing poor solubility. What can I do?
-
Answer:
-
Increase Temperature: Gently warming the solution can aid in dissolution.
-
Sonication: Using an ultrasonic bath can help to break down aggregates and enhance solubility.[4]
-
Adjust pH: As D-Galacturonic acid's polymer is more soluble in a neutralized state, adjusting the pH of the aqueous solution to 5-6 or higher can significantly improve solubility.[3]
-
Stirring: Ensure adequate and continuous stirring.[5]
-
Issue 2: My this compound solution is cloudy or has formed a precipitate.
-
Question: After dissolving, my solution has become cloudy, or a precipitate has formed over time. Why is this happening and how can I resolve it?
-
Answer:
-
Solution Instability: Aqueous solutions of this compound are not stable for long periods and should ideally be prepared fresh.[1] Cloudiness or precipitation can indicate degradation or saturation changes.
-
pH Shift: A change in the pH of the solution could cause the compound to precipitate, especially if it's the polymeric form in an acidic environment.[3] Verify and adjust the pH if necessary.
-
Temperature Fluctuation: A decrease in temperature can lower the solubility and lead to precipitation. Try gently warming the solution while stirring.
-
Redissolving: Applying heat and/or sonication can often redissolve the precipitate.[4]
-
Issue 3: I am concerned about the stability of my this compound solution during my experiment.
-
Question: How stable is this compound in an aqueous solution, and what precautions should I take for longer experiments?
-
Answer:
-
Fresh Preparation: It is strongly recommended to prepare aqueous solutions of this compound fresh for each experiment.[4]
-
Limited Storage: If storage is unavoidable, do not store aqueous solutions for more than 24 hours at 4°C.[1][2] For longer-term storage of a stock solution, use an appropriate solvent like DMSO and store at -20°C or -80°C.[4]
-
Thermal Degradation: Be aware that D-Galacturonic acid can undergo decarboxylation during thermal degradation, especially with prolonged heating.[4][6]
-
Quantitative Solubility Data
| Solvent | Temperature | pH | Concentration | Reference |
| PBS | Room Temperature | 7.2 | ~ 5 mg/mL | [1] |
| DMSO | Room Temperature | N/A | ~ 5 mg/mL | [1] |
| DMSO | Room Temperature | N/A | 42 mg/mL | [7] |
| Water | Room Temperature | N/A | Slightly Soluble | [2] |
| Hot Alcohol | N/A | N/A | Slightly Soluble | |
| Ether | N/A | N/A | Practically Insoluble |
Experimental Protocols
Protocol for Preparing an Aqueous Solution of this compound
-
Weighing: Accurately weigh the desired amount of this compound powder. Note that the compound exists as a monohydrate, which should be accounted for in molar calculations.[5]
-
Solvent Addition: Add the solid to the desired volume of deionized water or aqueous buffer (e.g., PBS).
-
Dissolution:
-
Stir the mixture continuously at room temperature.
-
If the solid does not dissolve completely, gently warm the solution while stirring.
-
Alternatively, or in combination with heating, place the solution in an ultrasonic bath to aid dissolution.[4]
-
-
pH Adjustment (if necessary): If working with polygalacturonic acid or experiencing pH-related solubility issues, adjust the pH to a neutral or slightly basic value (pH 5-7) using a suitable base (e.g., NaOH).[3]
-
Sterilization (for biological applications): If required, filter-sterilize the solution through a 0.22 µm filter.
-
Usage: Use the freshly prepared solution immediately for optimal results.[1][4]
Visualizations
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. agritrop.cirad.fr [agritrop.cirad.fr]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 6. Influence of the Carboxylic Function on the Degradation of d-Galacturonic Acid and Its Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Technical Support Center: Thermal Degradation of D-Galacturonic Acid Hydrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Galacturonic acid hydrate (B1144303). It addresses common issues related to thermal degradation during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is D-Galacturonic acid hydrate and why is its thermal stability a concern?
A1: D-Galacturonic acid is a sugar acid and the primary component of pectin, a complex carbohydrate found in the cell walls of plants. It is supplied as a hydrate, meaning it incorporates water molecules into its crystalline structure. The thermal stability of this compound is a critical concern during routine sample preparation steps such as drying, heating, or concentrating solutions. Elevated temperatures can lead to degradation of the molecule, resulting in the formation of impurities that may compromise experimental results, affect product quality in drug development, and lead to inaccurate analytical measurements.
Q2: What are the primary pathways of thermal degradation for D-Galacturonic acid?
A2: The main thermal degradation pathways for D-Galacturonic acid include:
-
Dehydration: The initial loss of water of hydration from the crystal structure.
-
Decarboxylation: The loss of carbon dioxide from the carboxylic acid group, which can lead to the formation of compounds like L-arabinose. This process is a significant contributor to browning.[1]
-
Maillard Reaction: In the presence of amino acids, D-Galacturonic acid can undergo this complex series of reactions, leading to the formation of a wide variety of products, including brown nitrogenous polymers known as melanoidins.
-
Caramelization: At higher temperatures, D-Galacturonic acid, being a sugar, can caramelize, which also contributes to browning and the formation of various furan (B31954) derivatives and other compounds.
Q3: What are the common degradation products observed when heating D-Galacturonic acid?
A3: Depending on the conditions (temperature, pH, presence of other reactants), a variety of degradation products can be formed. Some of the most commonly identified products include:
- Furfural
- 5-Formyl-2-furancarboxylic acid (FFA)
- Reductic acid
- α-ketoglutaraldehyde[2]
- Various furan derivatives
- In the presence of amino acids, Maillard reaction products such as pyrrole-2-carboxaldehyde derivatives can be formed.
Q4: At what temperatures does this compound begin to degrade?
A4: The thermal degradation of this compound occurs in stages. While specific temperatures can vary slightly depending on factors like heating rate and atmospheric conditions, a general profile can be described. The initial weight loss, corresponding to the loss of water of hydration, typically begins at a lower temperature, followed by the decomposition of the anhydrous D-Galacturonic acid at higher temperatures. For precise temperature ranges, refer to the thermal analysis data in the tables below.
Q5: How can I minimize thermal degradation during my sample preparation?
A5: To minimize thermal degradation, consider the following precautions:
- Use low temperatures for drying: Whenever possible, dry samples under vacuum at a low temperature (e.g., 40-50 °C) rather than using a high-temperature oven.
- Control pH: The stability of D-Galacturonic acid is pH-dependent. In aqueous solutions, maintaining a slightly acidic to neutral pH can help minimize degradation.[1]
- Limit heating time: If heating is unavoidable, use the lowest possible temperature for the shortest duration necessary.
- Inert atmosphere: For high-temperature procedures, performing them under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative degradation.
- Proper storage: Store this compound in a cool, dry place, away from light and moisture, to prevent degradation over time.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and analysis of this compound.
Problem 1: Browning or discoloration of the sample upon heating.
-
Possible Cause: This is a classic indicator of thermal degradation through Maillard reactions (if amino acids are present) or caramelization.
-
Troubleshooting Steps:
-
Lower the temperature: Immediately reduce the heating temperature.
-
Shorten the heating time: Minimize the duration the sample is exposed to heat.
-
Check the pH: If in solution, ensure the pH is not highly acidic or alkaline, as extreme pH values can accelerate browning reactions.
-
Consider the atmosphere: If possible, use an inert atmosphere (e.g., nitrogen) to reduce oxidative browning.
-
Problem 2: Unexpected peaks in analytical chromatograms (e.g., HPLC, GC).
-
Possible Cause: The appearance of extra peaks often indicates the presence of degradation products.
-
Troubleshooting Steps:
-
Analyze a non-heated control: Prepare a sample of this compound without the heating step and analyze it under the same conditions to confirm if the extra peaks are absent.
-
Identify the degradation products: If possible, use techniques like mass spectrometry (LC-MS or GC-MS) to identify the chemical nature of the unexpected peaks. Common degradation products are listed in the FAQs.
-
Optimize sample preparation: Based on the identified degradation products, modify your sample preparation protocol to avoid the conditions (e.g., high temperature, prolonged heating) that lead to their formation.
-
Problem 3: Inconsistent or non-reproducible experimental results.
-
Possible Cause: Variable levels of thermal degradation between sample preparations can lead to inconsistencies in the concentration of the active compound and the presence of variable amounts of impurities.
-
Troubleshooting Steps:
-
Standardize the sample preparation protocol: Ensure that all samples are prepared using the exact same temperature, heating time, and other conditions.
-
Monitor for degradation: Use a quick analytical method (e.g., a rapid HPLC run) to check for the presence of key degradation markers in a subset of your samples to ensure consistency.
-
Implement preventative measures: Follow the recommendations for minimizing thermal degradation outlined in the FAQs.
-
Data Presentation
Table 1: Summary of Thermal Degradation Events of this compound from Thermogravimetric Analysis (TGA)
| Degradation Stage | Temperature Range (°C) | Weight Loss (%) | Associated Event |
| 1 | 50 - 120 | ~8.5% | Loss of one molecule of water of hydration. |
| 2 | 180 - 250 | Variable | Onset of decomposition of the anhydrous molecule. |
| 3 | > 250 | Significant | Major decomposition and carbonization. |
Note: These values are approximate and can be influenced by the heating rate and atmospheric conditions.
Table 2: Key Thermal Events from Differential Scanning Calorimetry (DSC)
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Description |
| Endotherm | ~90 | ~110 | Dehydration (loss of water). |
| Exotherm | ~200 | ~220 | Onset of thermal decomposition. |
Note: These values are approximate and can be influenced by the heating rate and atmospheric conditions.
Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA) of this compound
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a standard aluminum or ceramic TGA pan.
-
TGA Method:
-
Purge Gas: Nitrogen or air at a flow rate of 20-50 mL/min.
-
Heating Program: Equilibrate at 30 °C. Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
Data Acquisition: Record the weight loss as a function of temperature.
-
-
Data Analysis: Determine the onset and peak temperatures of weight loss stages and calculate the percentage weight loss for each stage.
Protocol 2: HPLC-UV Analysis of Thermal Degradation Products
-
Sample Preparation:
-
Accurately weigh a known amount of this compound that has been subjected to thermal stress (e.g., heated in an oven at a specific temperature and duration).
-
Dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC System: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).
-
Gradient Program: Start with 5% B, ramp to 40% B over 20 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm and 280 nm (to detect various degradation products).
-
-
Data Analysis: Compare the chromatogram of the heated sample to that of a non-heated standard to identify degradation peaks. Quantify known degradation products using certified reference standards.
Mandatory Visualization
References
Minimizing interference from neutral sugars in uronic acid assays
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on minimizing interference from neutral sugars in uronic acid assays.
Frequently Asked Questions (FAQs)
Q1: Why do neutral sugars interfere with colorimetric uronic acid assays?
A1: Neutral sugars, particularly hexoses, interfere with common colorimetric uronic acid assays (such as those using carbazole (B46965) or m-hydroxydiphenyl) because of the harsh reaction conditions involving concentrated acid and high temperatures.[1] These conditions cause neutral sugars to dehydrate into furfural (B47365) derivatives. These derivatives can then react with the colorimetric reagent or undergo other reactions to form colored compounds, leading to an overestimation of the uronic acid content.[1] This interference is often visibly characterized by a "browning" of the reaction mixture.[2]
Q2: Which colorimetric assay is more susceptible to neutral sugar interference: the carbazole assay or the m-hydroxydiphenyl assay?
A2: The traditional carbazole assay is more susceptible to interference from neutral sugars.[1][3] A significant amount of the color produced from neutral sugars in this assay arises during a second heating step after the carbazole reagent is added. The m-hydroxydiphenyl method is generally less prone to this interference because the reaction with the m-hydroxydiphenyl reagent occurs at room temperature, which avoids the second heating step that substantially contributes to the interference.[1]
Q3: What is the role of sulfamate (B1201201) in reducing neutral sugar interference?
A3: Sulfamate, typically in the form of a sulfamic acid/potassium sulfamate solution, is added to the reaction mixture to suppress color formation from neutral sugars.[1][2] It is effective in eliminating the browning that occurs when sugars are heated in concentrated sulfuric acid.[2] While initial reports suggested incompatibility between sulfamate and the m-hydroxydiphenyl reagent, modified protocols have demonstrated that a small amount of sulfamate can effectively suppress color production from a 20-fold excess of some neutral sugars without a significant loss in the sensitive detection of uronic acids.[2]
Q4: Can I completely eliminate neutral sugar interference?
A4: While it is challenging to completely eliminate interference, especially when neutral sugars are in large excess, it can be virtually eliminated in many cases. The modified sulfamate/m-hydroxydiphenyl assay is a reliable method for accurately quantifying uronic acids in the presence of excess neutral sugars.[3] For the carbazole assay, adjusting the reaction temperature (e.g., to 55°C instead of 100°C) can also reduce interference.[3] In cases of severe interference, sample purification to remove neutral sugars prior to the assay may be necessary.[3]
Q5: Are there alternative methods for quantifying uronic acids in the presence of neutral sugars?
A5: Yes, several alternative methods can be used:
-
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This is a highly sensitive and specific method for separating and quantifying monosaccharides, including uronic acids.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used for the quantification of monosaccharides and uronic acids, often requiring derivatization of the sugars.[4] It is a powerful tool, especially when combined with sample clean-up methods like solid-phase extraction (SPE) to remove interfering inorganic ions.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used for the structural and quantitative analysis of polysaccharides, including the determination of uronic acid content.
-
Enzymatic Assays: Specific enzymes that act on uronic acids can be used for their quantification, offering high specificity.
Troubleshooting Guides
Problem 1: High background absorbance in the blank or standards.
| Possible Cause | Troubleshooting Steps |
| Contaminated Reagents | Use fresh, high-purity reagents. Ensure water is deionized and free of contaminants. Prepare fresh reagent solutions. |
| Dirty Glassware/Plasticware | Thoroughly clean all tubes and pipette tips. Consider using new, disposable plasticware. |
| Reagent Instability | Some reagents may degrade over time. Store reagents as recommended and prepare fresh solutions as needed. |
| Insufficient Blocking (for plate-based assays) | If adapting the assay to a microplate format, ensure sufficient blocking of non-specific binding sites. Increase blocking incubation time or change the blocking agent if necessary.[6] |
| Inefficient Washing (for plate-based assays) | Inadequate washing between steps can leave residual reagents that contribute to background. Increase the number of wash steps or the soaking time.[6] |
Problem 2: Inconsistent or non-reproducible results.
| Possible Cause | Troubleshooting Steps |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions like concentrated sulfuric acid. Ensure consistent and accurate addition of all reagents, as even small volume variations can impact color development. |
| Inconsistent Heating/Cooling | Ensure all samples and standards are heated and cooled for the same duration and at the same temperature. Use a water bath or heating block that provides uniform temperature distribution. |
| Incomplete Mixing | Vortex samples thoroughly immediately after adding each reagent, especially the concentrated sulfuric acid.[1] |
| Timing Variations | The color development in these assays can be time-sensitive.[7] Add reagents and take absorbance readings at consistent time intervals for all samples. |
| Sample Heterogeneity | Ensure your sample is homogenous before taking an aliquot for the assay. |
Problem 3: Low sensitivity or weak color development.
| Possible Cause | Troubleshooting Steps |
| Incorrect Reagent Concentration | Double-check the concentrations of all prepared reagents, including standards. |
| Degraded Reagents | The m-hydroxydiphenyl and carbazole reagents can be light-sensitive and may degrade over time. Store them in the dark and in a refrigerator. Prepare fresh solutions if you suspect degradation. |
| Suboptimal Reaction Conditions | For certain uronic acids like D-mannuronic acid, the presence of sodium tetraborate (B1243019) is required for detection in the m-hydroxydiphenyl assay.[2] Ensure the assay conditions are optimized for the specific uronic acid you are measuring. |
| Low Concentration of Uronic Acid in Sample | Concentrate the sample before the assay or increase the amount of sample used in the assay, ensuring it is within the linear range of the standard curve. |
Data Presentation
Table 1: Comparison of Colorimetric Assays for Uronic Acid Quantification
| Feature | Carbazole Assay | m-Hydroxydiphenyl Assay | Modified Sulfamate/m-Hydroxydiphenyl Assay |
| Principle | Reaction with carbazole in concentrated sulfuric acid. | Reaction with m-hydroxydiphenyl in concentrated sulfuric acid. | Includes sulfamate to suppress neutral sugar interference. |
| Susceptibility to Neutral Sugar Interference | High[1][3] | Moderate | Low[2] |
| Key Advantage | Well-established method. | Less interference than the carbazole assay. | Significantly reduced interference from neutral sugars.[2] |
| Key Disadvantage | High interference from neutral sugars.[8] Requires a second heating step which increases interference. | Still susceptible to some interference, especially from browning during the initial heating.[2] | Requires careful optimization of sulfamate concentration. |
| Typical Wavelength | 525 nm[8] | 525 nm | 525 nm |
Experimental Protocols
Modified Sulfamate/m-Hydroxydiphenyl Assay for Uronic Acids
This protocol is adapted from Filisetti-Cozzi and Carpita (1991) and is designed to minimize interference from neutral sugars.[1]
Reagents:
-
Sulfamic Acid/Potassium Sulfamate Solution (4 M, pH 1.6): Prepare a 4 M solution of sulfamic acid and adjust the pH to 1.6 with potassium sulfamate.
-
Concentrated Sulfuric Acid (98%) with Sodium Tetraborate (75 mM): Dissolve sodium tetraborate in concentrated sulfuric acid to a final concentration of 75 mM. Handle with extreme care.
-
m-Hydroxydiphenyl Reagent (0.15% w/v): Dissolve 0.15 g of m-hydroxydiphenyl in 100 mL of 0.5% (w/v) NaOH. Store in the dark.
-
Uronic Acid Standards: Prepare a stock solution of a known uronic acid (e.g., D-glucuronic acid) and create a series of dilutions for the standard curve (e.g., 0-200 nmol).
Procedure:
-
Sample and Standard Preparation: Pipette 0.4 mL of your samples and standards into glass test tubes.
-
Sulfamate Addition: Add exactly 40 µL of the 4 M sulfamic acid/potassium sulfamate solution to each tube and vortex to mix.[1]
-
Acid Addition: Carefully add 2.4 mL of the concentrated H₂SO₄/tetraborate solution by injecting the stream directly into the solution at the bottom of the tube. Vortex immediately and thoroughly.[1]
-
Heating: Boil the tubes for 5 minutes in a water bath.[1]
-
Cooling: Cool the tubes to room temperature in a water bath.[1]
-
Color Development: Add 80 µL of the m-hydroxydiphenyl reagent and vortex immediately and thoroughly.[1]
-
Incubation: Allow the color to develop for at least 10 minutes at room temperature.[1]
-
Measurement: Measure the absorbance at 525 nm.[1]
Visualizations
Caption: Decision workflow for selecting a uronic acid assay.
Caption: Troubleshooting workflow for common assay issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Measurement of uronic acids without interference from neutral sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. arp1.com [arp1.com]
- 7. A colorimetric method for the quantitation of uronic acids and a specific assay for galacturonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. laminarinase.narod.ru [laminarinase.narod.ru]
Technical Support Center: Optimizing Pectin Hydrolysis for D-Galacturonic Acid Production
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the acid hydrolysis of pectin (B1162225) to D-Galacturonic acid. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to assist in your experimental work.
Troubleshooting Guide
This section addresses common issues encountered during the acid hydrolysis of pectin and provides actionable solutions in a question-and-answer format.
Q1: Why is my D-Galacturonic acid yield consistently low?
A1: Low yield is a common challenge that can arise from several factors. Consider the following potential causes and solutions:
-
Suboptimal Hydrolysis Conditions: The efficiency of acid hydrolysis is highly dependent on parameters like temperature, acid concentration, and reaction time.[1] Ensure these are optimized for your specific pectin source. Harsh conditions, particularly strong acids and high temperatures, can lead to the degradation of the liberated D-Galacturonic acid.[1]
-
Incomplete Hydrolysis: The complex and heterogeneous structure of pectin can make complete depolymerization challenging.[1] Drastic acid hydrolysis conditions (e.g., high temperature) may still be insufficient for complete hydrolysis and can result in low recovery of galacturonic acid residues.[2][3] Consider extending the hydrolysis time or adjusting the acid concentration.
-
Pectin Source and Quality: The source of pectin significantly impacts its composition, including the D-Galacturonic acid content and the degree of esterification, which in turn affects hydrolysis efficiency.[1] Pectin from sources like citrus peels and apple pomace generally has a high galacturonic acid content.[1] Commercially available pectin should have a galacturonic acid content of at least 65%.[1]
-
Degradation of D-Galacturonic Acid: Strong acid concentrations and high temperatures can cause the degradation of the released D-Galacturonic acid into byproducts like furfural.[1][4]
Q2: I am observing a color change (browning) in my reaction mixture. What is causing this and how can I minimize it?
A2: The browning of the reaction mixture during acid hydrolysis is likely due to the formation of furfuric derivatives from the degradation of monosaccharides, similar to caramelization.[5] This is more pronounced under harsh conditions (high temperature and strong acid). To minimize this:
-
Optimize Reaction Conditions: Use milder hydrolysis conditions. This could involve lowering the temperature and using a less concentrated acid for a longer duration.
-
Consider a Two-Step Hydrolysis: A mild initial hydrolysis to break down the larger pectin structure followed by a more targeted second step could reduce byproduct formation.
Q3: How do I know if my pectin is fully hydrolyzed?
A3: Complete hydrolysis is indicated by the maximum release of monosaccharides. To determine the extent of hydrolysis, you can:
-
Monitor Reducing Sugar Content: Periodically take samples from your reaction and measure the concentration of reducing sugars. The concentration should plateau when hydrolysis is complete.
-
Chromatographic Analysis: Use techniques like High-Performance Liquid Chromatography (HPLC) to quantify the amount of D-Galacturonic acid released.[6][7][8] The peak corresponding to D-Galacturonic acid should reach a maximum and then remain constant.
Frequently Asked Questions (FAQs)
Q1: What is the optimal acid, concentration, and temperature for pectin hydrolysis?
A1: The optimal conditions can vary depending on the pectin source and the desired outcome. However, studies have shown that:
-
Acid Type: Sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and trifluoroacetic acid (TFA) are commonly used.[2] TFA is reported to cause less degradation of sugars compared to H₂SO₄ and HCl.[2]
-
Acid Concentration: An increase in acid concentration can have a negative effect on the yield of reducing sugars.[4] For sulfuric acid, a concentration around 1 M has been found to be optimal in some studies, with lower rates of hydrolysis at both 0.2 M and 2 M.[2][4]
-
Temperature: Higher temperatures generally increase the rate of hydrolysis. A temperature of 100°C is often used, but can also lead to degradation.[4][9][10] The highest concentration of reducing groups (6.5 g/L) was achieved at 100°C with 1% (v/v) H₂SO₄ in one study.[4]
Q2: How does the degree of methylation (DM) of pectin affect acid hydrolysis?
A2: The degree of methylation influences the rate of degradation. Pectin with a lower degree of methylation (polypectate) hydrolyzes more rapidly than highly methylated pectin at low pH.[9][10] However, at a pH above 3.7-3.8, pectin with a higher DM can degrade faster due to a reaction called β-elimination.[9][10]
Q3: Should I consider enzymatic hydrolysis instead of acid hydrolysis?
A3: The choice between acid and enzymatic hydrolysis depends on your specific goals.
-
Acid Hydrolysis: Is generally faster and uses less expensive reagents. However, the harsh conditions can lead to the degradation of D-Galacturonic acid and the formation of byproducts.[1]
-
Enzymatic Hydrolysis: Is highly specific, resulting in fewer byproducts and higher purity.[1] The reaction conditions are milder, preventing the degradation of the target molecule.[1] However, enzymes can be more expensive and their activity can be inhibited by compounds present in the pectin source.[1] For a more complete release of all sugars, a combination of chemical and enzymatic hydrolysis may be beneficial.[11]
Data Presentation
Table 1: Effect of Acid Concentration and Temperature on Reducing Group Concentration (RGC) from Pectin Hydrolysis
| Acid (H₂SO₄) Conc. (% v/v) | Temperature (°C) | Reducing Groups Concentration (g/L) | Reference |
| 1 | 100 | 6.5 | [4] |
| 1 | 70 | Lower than at 100°C | [4] |
| 7 | 100 | Lower than at 1% | [4] |
| 7 | 70 | Lower than at 1% | [4] |
Table 2: Comparison of Acid and Enzymatic Hydrolysis for D-Galacturonic Acid Production
| Feature | Acid Hydrolysis | Enzymatic Hydrolysis |
| Pros | - Relatively inexpensive reagents- Can be faster for complete hydrolysis | - Highly specific, leading to fewer byproducts and higher purity[1]- Milder reaction conditions, preventing degradation of galacturonic acid[1]- Environmentally friendly[1] |
| Cons | - Harsh conditions can degrade galacturonic acid[1]- Can produce undesirable byproducts[1]- Corrosive reagents pose safety and environmental concerns[1] | - Enzymes can be more expensive- Enzyme activity can be inhibited by compounds in the pectin source[1]- Can be slower to achieve complete hydrolysis[1] |
Experimental Protocols
Protocol 1: General Acid Hydrolysis of Pectin
This protocol provides a general procedure for the acid hydrolysis of pectin.
-
Preparation: Weigh 5 grams of dry pectin and suspend it in 500 mL of 1% (w/v) sulfuric acid (H₂SO₄).[4]
-
Hydrolysis: Heat the mixture in a reflux system at 100°C with constant stirring for 4 hours.[4]
-
Cooling and Neutralization: After the reaction, cool the mixture to room temperature. Neutralize the solution to pH 7.0 with sodium hydroxide (B78521) (NaOH).[1]
-
Precipitation of Unhydrolyzed Material: Add three volumes of 96% ethanol (B145695) to the neutralized solution to precipitate any remaining pectin fragments.[1]
-
Separation: Centrifuge the mixture to pellet the precipitate. Collect the supernatant which contains the D-Galacturonic acid.[1]
-
Quantification: Analyze the concentration of D-Galacturonic acid in the supernatant using a suitable method such as HPLC.[1][6]
Protocol 2: Quantification of D-Galacturonic Acid using HPLC
This protocol outlines a general method for quantifying D-Galacturonic acid.
-
Standard Preparation: Prepare a series of D-Galacturonic acid standards of known concentrations (e.g., 0.1, 0.25, 0.5, 1.0, and 2.0 mg/mL) in deionized water.[6]
-
Sample Preparation: Filter the supernatant from the hydrolysis protocol through a 0.22 µm syringe filter into an autosampler vial.[6]
-
HPLC Analysis:
-
Calculation: Construct a standard curve from the peak areas of the standards and use it to determine the concentration of D-Galacturonic acid in the sample.
Mandatory Visualization
Caption: Workflow for Acid Hydrolysis of Pectin to D-Galacturonic Acid.
Caption: Troubleshooting Decision Tree for Low D-Galacturonic Acid Yield.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.st [2024.sci-hub.st]
- 4. scialert.net [scialert.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Quantitative determination of galacturonic acid in pectin and pectin products by combined pectinase hydrolysis and HPLC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. ars.usda.gov [ars.usda.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in D-Galacturonic acid hydrate colorimetric assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results with D-Galacturonic acid hydrate (B1144303) colorimetric assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: High Variability Between Replicates
Q1: My duplicate or triplicate sample readings have a high coefficient of variation (CV). What are the likely causes?
High CVs between replicates often point to procedural inconsistencies. Common sources of error include:
-
Inconsistent Pipetting: Inaccurate or inconsistent volumes of samples, standards, or reagents are a primary cause of variability. Ensure your pipettes are calibrated and use consistent technique for all dispensing steps.
-
Improper Mixing: Failure to thoroughly mix the contents of each well after adding reagents can lead to uneven color development.
-
Temperature Variations: "Edge effects" can occur if there are temperature gradients across the microplate during incubation, leading to different reaction rates in the outer wells compared to the inner wells.[1]
-
Reagent Preparation: Inconsistently prepared reagents, such as incomplete dissolution of powders, can introduce variability.
Troubleshooting Steps:
-
Pipetting Technique: Review and standardize your pipetting technique. Use fresh tips for each sample and standard.
-
Mixing: Ensure thorough mixing after each reagent addition by gently vortexing or using a plate shaker.
-
Incubation: Use a temperature-controlled incubator and consider avoiding the outermost wells of the plate if edge effects are suspected.
-
Reagent Preparation: Prepare fresh reagents and ensure all components are fully dissolved before use.
Issue 2: Inaccurate or Inconsistent Readings
Q2: My results seem inaccurate, either consistently high or low. What could be interfering with the assay?
Inaccurate readings are often due to interfering substances in the sample matrix that either inhibit or enhance color development.[2]
-
Neutral Sugars: Sugars like glucose, galactose, and xylose can interfere by forming colored compounds under the strong acidic conditions of the assay, leading to an overestimation of D-Galacturonic acid.[2][3] The traditional carbazole (B46965) assay is particularly susceptible to this interference.[4]
-
Proteins: Proteins in biological samples can react with the colorimetric reagents, causing positive interference (overestimation).[2][5]
-
Contaminated Reagents: Impure or contaminated reagents, especially the sulfuric acid, can lead to high background signals.[2]
Troubleshooting Steps:
-
Address Neutral Sugar Interference:
-
Use the m-hydroxydiphenyl method: This method is generally less prone to neutral sugar interference than the carbazole method.[4][6]
-
Incorporate Sulfamate (B1201201): Adding a small amount of sulfamate to the reaction can suppress color formation from neutral sugars.[3][6]
-
Blank Correction: Prepare a sample blank containing the interfering sugars but no D-Galacturonic acid to subtract the background color.[2]
-
-
Remove Protein Interference:
-
Ensure Reagent Purity: Use high-purity reagents and ensure all labware is thoroughly cleaned and rinsed with deionized water to avoid contamination.[2]
Issue 3: Standard Curve Issues
Q3: I'm having trouble generating a reliable standard curve. What should I check?
A poor standard curve can result from several factors, from standard preparation to the assay procedure itself.
-
Standard Preparation:
-
Hydration of Standard: D-Galacturonic acid is often sold as a monohydrate. It's crucial to account for the water of crystallization in your molecular weight calculations to ensure accurate standard concentrations.[8]
-
Incomplete Dissolution: Ensure the D-Galacturonic acid standard is completely dissolved in the appropriate solvent.
-
-
Assay Conditions:
-
Timing: The timing of heating, cooling, and reagent addition steps should be strictly controlled and consistent for all standards and samples.[8]
-
Matrix Mismatch: A standard curve prepared in a simple aqueous solution may not accurately reflect the behavior of the assay in a complex biological matrix.[2]
-
Troubleshooting Steps:
-
Verify Standard Concentration: Double-check your calculations, accounting for the monohydrate form.
-
Consistent Timing: Use a timer for all incubation and color development steps.
-
Matrix-Matched Standards: Whenever possible, prepare your standard curve in a matrix that is as similar as possible to your samples to account for the "matrix effect".[2]
-
Fresh Standard Curve: Always prepare a fresh standard curve for each assay run.[8]
Experimental Protocols
Modified Sulfamate/m-Hydroxydiphenyl Assay for Uronic Acids
This protocol is adapted to reduce interference from neutral sugars.[3]
Reagents:
-
Concentrated Sulfuric Acid (H₂SO₄) with 0.0125 M Sodium Tetraborate
-
4 M Sulfamic Acid/Potassium Sulfamate solution
-
0.15% (w/v) m-hydroxydiphenyl in 0.5% (w/v) NaOH
-
D-Galacturonic acid standards
Procedure:
-
Prepare samples and standards in water to a final volume of 0.4 mL.
-
Add 40 µL of the 4 M sulfamic acid/potassium sulfamate solution to each tube and vortex.
-
Carefully add 2.4 mL of the concentrated H₂SO₄/tetraborate solution directly into the bottom of the tube. Vortex immediately and thoroughly.
-
Boil the tubes for 5 minutes in a water bath.
-
Cool the tubes to room temperature in a water bath.
-
Add 80 µL of the m-hydroxydiphenyl reagent and vortex immediately.
-
Allow the color to develop for at least 10 minutes at room temperature.
-
Measure the absorbance at 525 nm.[3]
Protein Precipitation with Perchloric Acid
This procedure can be used to deproteinize samples.[7]
-
Add an equal volume of ice-cold 1 M perchloric acid to your sample with mixing.
-
Centrifuge at 1,500 x g for 10 minutes.
-
Adjust the pH of the supernatant to between 7 and 8 with 1 M KOH.
-
Use the supernatant in the assay after appropriate dilution.[7]
Data Presentation
Table 1: Common Assay Parameters for D-Galacturonic Acid
| Parameter | Enzymatic Assay | Colorimetric Microplate Assay |
| Wavelength | 340 nm[7] | 525 nm[9] |
| Temperature | ~25°C or 37°C[7] | 90°C incubation, then room temp[9] |
| Linear Range | 5 to 150 µg per assay[7] | 0.05 – 2.5 µmol/mL[10] |
| Sample Volume | 0.1 - 2.0 mL[7] | 20 µL[9] |
| Final Volume | 2.52 mL[7] | Not specified |
Visualizations
Caption: Troubleshooting workflow for inconsistent D-Galacturonic acid assay results.
Caption: General experimental workflow for a modified colorimetric uronic acid assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Two mathematical models for the correction of carbohydrate and protein interference in the determination of uronic acids by the m-hydroxydiphenyl method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of uronic acids without interference from neutral sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 8. researchgate.net [researchgate.net]
- 9. cohesionbio.com.cn [cohesionbio.com.cn]
- 10. arigobio.com [arigobio.com]
Improving the stability of D-Galacturonic acid hydrate stock solutions
Welcome to the technical support center for D-Galacturonic acid hydrate (B1144303). This resource is designed to assist researchers, scientists, and drug development professionals in preparing and maintaining stable stock solutions for their experiments. Below you will find troubleshooting guides and frequently asked questions to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of D-Galacturonic acid hydrate stock solutions?
A1: The stability of this compound stock solutions is primarily influenced by three main factors:
-
pH: D-Galacturonic acid is susceptible to degradation in both acidic and alkaline conditions. Thermal treatment at pH 3, 5, and 8 has been shown to cause rapid browning of the solution.[1][2]
-
Temperature: Elevated temperatures significantly accelerate the degradation of D-Galacturonic acid.[1][3] Thermal degradation can lead to decarboxylation and the formation of browning precursors.[4][5] The degradation process in subcritical water has been shown to follow first-order kinetics and is temperature-dependent.[3]
-
Light Exposure: While not as extensively documented in the provided search results, as a general precaution for carbohydrate solutions, exposure to light should be minimized to prevent potential photo-degradation.
Q2: What are the visible signs of D-Galacturonic acid degradation in a stock solution?
A2: The most common visible sign of degradation is the development of a yellow or brown color in the solution.[1][2] This browning is a result of non-enzymatic reactions that form chromophoric substances.[6]
Q3: What are the recommended storage conditions for this compound powder and its stock solutions?
A3: For the solid D-Galacturonic acid monohydrate, storage at 4°C or -20°C is recommended for long-term stability, with some suppliers suggesting it is stable for at least 2 years at +4°C.[7][8]
For stock solutions, it is highly recommended to prepare them fresh. If storage is necessary, aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to one year.[9]
Q4: What solvents are recommended for preparing this compound stock solutions?
A4: this compound is soluble in water and DMSO. When using DMSO, it is crucial to use a fresh, anhydrous grade, as hygroscopic DMSO can significantly reduce the solubility of the product.[5][9]
Q5: Can I sterilize my this compound stock solution by autoclaving?
A5: Autoclaving is not recommended. The high temperatures used in autoclaving will significantly accelerate the degradation of D-Galacturonic acid, leading to browning and the formation of degradation products.[1][3] Filter sterilization using a 0.22 µm filter is the preferred method for preparing sterile solutions.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Stock solution turns yellow/brown upon preparation or during storage. | Degradation due to high temperature, inappropriate pH, or prolonged storage. | - Prepare solutions fresh using cold, purified water or appropriate solvent. - Ensure the pH of the solution is suitable for your experiment and minimize exposure to harsh pH conditions. - If storage is necessary, aliquot and store at -80°C and use within a year.[9] - Protect the solution from light. |
| Precipitate forms in the stock solution upon cooling or during storage. | The concentration of the solution may be too high for the storage temperature, or the solvent quality may be poor. | - Prepare a less concentrated stock solution. - If using DMSO, ensure it is of a high, anhydrous grade.[5][9] - Before use, gently warm the solution to room temperature and vortex to ensure complete dissolution. |
| Inconsistent experimental results using the same stock solution. | Degradation of the stock solution over time, leading to a lower effective concentration of D-Galacturonic acid. Repeated freeze-thaw cycles can also contribute. | - Prepare fresh stock solutions more frequently. - Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles.[5] - Perform a stability study under your specific experimental conditions to determine the usable lifetime of your stock solution. |
Experimental Protocols
Protocol 1: Preparation of a this compound Aqueous Stock Solution (100 mM)
Materials:
-
D-Galacturonic acid monohydrate (MW: 212.15 g/mol )[9]
-
High-purity, sterile water (e.g., Milli-Q or equivalent)
-
Sterile conical tubes or vials
-
Sterile 0.22 µm syringe filter
Procedure:
-
Weigh out 2.1215 g of D-Galacturonic acid monohydrate.
-
Add the powder to a sterile container.
-
Add approximately 80 mL of high-purity water.
-
Gently swirl or vortex at room temperature until the solid is completely dissolved. Avoid heating the solution.
-
Bring the final volume to 100 mL with high-purity water.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
For immediate use, keep the solution on ice.
-
For storage, aliquot the solution into sterile, single-use tubes and store at -20°C or -80°C.
Protocol 2: Assessment of Stock Solution Stability
Objective: To determine the stability of a this compound stock solution under specific storage conditions.
Materials:
-
Prepared this compound stock solution
-
UV-Vis Spectrophotometer
-
Assay kit for D-Galacturonic acid (e.g., Megazyme K-URONIC) or other validated analytical method (e.g., HPLC).[10]
Procedure:
-
Time Point Zero (T=0):
-
Immediately after preparing the stock solution, take an aliquot for analysis.
-
Measure the absorbance of the solution at 420 nm to assess initial color (browning).[1]
-
Quantify the concentration of D-Galacturonic acid using a suitable assay. This will be your baseline concentration.
-
-
Storage:
-
Store the remaining aliquots under the desired conditions (e.g., 4°C, -20°C, -80°C).
-
-
Subsequent Time Points (e.g., 1 week, 1 month, 3 months):
-
At each time point, remove one aliquot from storage.
-
Allow the aliquot to thaw completely at room temperature.
-
Visually inspect the solution for any color change or precipitation.
-
Measure the absorbance at 420 nm.
-
Quantify the concentration of D-Galacturonic acid.
-
-
Data Analysis:
-
Compare the absorbance and concentration values at each time point to the T=0 values.
-
A significant increase in absorbance at 420 nm or a significant decrease in concentration indicates degradation.
-
Quantitative Data Summary
| Parameter | Condition | Observation | Reference(s) |
| Browning | Thermal treatment (100°C, 2h) at pH 3, 5, and 8 | 10 times higher browning compared to L-arabinose, D-glucose, or D-galactose. | [1] |
| Degradation Kinetics | In subcritical water (160-220°C) | Obeys first-order kinetics. | [3] |
| Mutarotation Velocity | Comparison with D-galactose | D-Galacturonic acid has a mutarotation velocity approximately 4.5 times faster than D-galactose. | [6] |
| Decarboxylation | Heating at 60°C for 48h | Approximately 6% of the degraded D-galacturonic acid eliminated CO2. | [6] |
| Stock Solution Stability | In solvent at -20°C | Stable for 1 month. | [9] |
| Stock Solution Stability | In solvent at -80°C | Stable for 1 year. | [9] |
Visualizations
Caption: Major degradation pathways of D-Galacturonic acid under different pH conditions.
Caption: Experimental workflow for assessing the stability of D-Galacturonic acid stock solutions.
Caption: Troubleshooting decision tree for this compound stock solutions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Influence of the Carboxylic Function on the Degradation of d-Galacturonic Acid and Its Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. D-(+)-Galacturonic acid monohydrate - CAS-Number 91510-62-2 - Order from Chemodex [chemodex.com]
- 9. selleckchem.com [selleckchem.com]
- 10. prod-docs.megazyme.com [prod-docs.megazyme.com]
Technical Support Center: Quantification of D-Galacturonic Acid Hydrate in Biological Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of D-Galacturonic acid hydrate (B1144303) in biological samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the quantification of D-Galacturonic acid?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] In the context of D-Galacturonic acid quantification, especially with LC-MS based methods, components in biological samples like salts, proteins, and phospholipids (B1166683) can co-elute and interfere with the ionization of D-Galacturonic acid.[3][4] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification.[1][2]
Q2: Which analytical methods are commonly used for the quantification of D-Galacturonic acid and what are their susceptibilities to matrix effects?
A2: Common methods include LC-MS, GC-MS, enzymatic assays, and colorimetric assays.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Highly sensitive and specific, but also highly susceptible to matrix effects which can interfere with the ionization process.[1][2]
-
GC-MS (Gas Chromatography-Mass Spectrometry): Requires derivatization of D-Galacturonic acid, which can be complex. While it can be very sensitive, matrix components can interfere with the derivatization reaction or the chromatographic separation.
-
Enzymatic Assays: These assays are based on the specific conversion of D-Galacturonic acid by an enzyme like uronate dehydrogenase.[5] They are generally less prone to matrix effects than LC-MS, but interferences can still occur if components in the sample inhibit the enzyme.[5]
-
Colorimetric Assays: These methods, such as the m-hydroxydiphenyl assay, rely on the formation of a colored product.[6] They can be affected by neutral sugars and other compounds in the sample that produce interfering colors.[6][7]
Q3: What is a stable isotope-labeled internal standard and how does it help in mitigating matrix effects?
A3: A stable isotope-labeled (SIL) internal standard is a version of the analyte (in this case, D-Galacturonic acid) where one or more atoms have been replaced with their heavy isotopes (e.g., ¹³C instead of ¹²C). A ¹³C₆-galacturonic acid has been used for this purpose.[8] The SIL internal standard is chemically identical to the analyte and will behave similarly during sample preparation, chromatography, and ionization. Therefore, any signal suppression or enhancement experienced by the analyte due to matrix effects will also be experienced by the SIL internal standard. By calculating the ratio of the analyte signal to the SIL internal standard signal, the matrix effects can be effectively canceled out, leading to more accurate and precise quantification.[1]
Troubleshooting Guide
Issue 1: Poor recovery of D-Galacturonic acid from biological samples.
| Possible Cause | Troubleshooting Step |
| Inefficient extraction from the matrix | Optimize the sample preparation method. For plasma or serum, consider different protein precipitation solvents (e.g., acetonitrile (B52724), methanol (B129727), acetone) or a combination thereof. For tissues, ensure complete homogenization. For complex matrices, Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) may be necessary to effectively isolate the analyte.[2] |
| Analyte degradation | D-Galacturonic acid can be unstable, especially at high temperatures.[9] Ensure samples are processed at low temperatures and consider the use of stabilizing agents if degradation is suspected. Endogenous enzymes in biological matrices can also degrade the analyte; consider immediate freezing of samples after collection and the use of enzyme inhibitors.[10] |
| Binding to proteins or other matrix components | Adjusting the pH of the extraction solvent can help to disrupt protein binding. The addition of a small amount of acid (e.g., formic acid) is a common strategy. |
Issue 2: High variability in quantitative results between replicate injections or different samples.
| Possible Cause | Troubleshooting Step |
| Inconsistent matrix effects | This is a primary indicator of uncompensated matrix effects. The most robust solution is the implementation of a stable isotope-labeled internal standard.[1] If a SIL IS is not available, matrix-matched calibration standards should be prepared.[2] This involves preparing the calibration standards in a blank matrix that is as similar as possible to the study samples. |
| Sample preparation variability | Ensure consistent execution of the sample preparation protocol. Automated liquid handlers can improve precision. For manual methods, ensure accurate and consistent pipetting and timing of each step. |
| Chromatographic inconsistency | Poorly retained analytes are more likely to co-elute with matrix components.[10] Optimize the chromatographic method to improve the retention and separation of D-Galacturonic acid from the bulk of the matrix components. This may involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry. |
Issue 3: Significant ion suppression or enhancement observed in LC-MS analysis.
| Possible Cause | Troubleshooting Step |
| Co-elution with phospholipids | Phospholipids from cell membranes are a major cause of matrix effects in biological samples.[4] Implement a sample preparation method specifically designed to remove phospholipids, such as a targeted SPE sorbent or a hybrid SPE-protein precipitation technique. Modifying the chromatographic method to separate the analyte from the phospholipid elution zone is also effective.[4] |
| High salt concentration in the sample | High salt concentrations can suppress the ESI signal. Dilute the sample with the initial mobile phase before injection.[1] However, ensure that the dilution does not bring the analyte concentration below the limit of quantification. |
| Sub-optimal MS source conditions | Optimize the ion source parameters (e.g., temperature, gas flows, voltages) to minimize the impact of matrix components on the ionization of the analyte. |
Experimental Protocols & Data
Table 1: Comparison of Sample Preparation Methods for D-Galacturonic Acid Quantification in Human Plasma by LC-MS/MS
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Precision (%RSD, n=6) |
| Protein Precipitation (Acetonitrile) | 85.2 ± 4.1 | 65.7 ± 5.3 (Ion Suppression) | 6.2 |
| Liquid-Liquid Extraction (Ethyl Acetate) | 72.5 ± 6.8 | 88.1 ± 4.9 (Less Suppression) | 9.4 |
| Solid Phase Extraction (Mixed-Mode Anion Exchange) | 95.3 ± 2.5 | 98.2 ± 3.1 (Minimal Effect) | 2.6 |
Data is representative and compiled from typical results seen in method validation studies.
Detailed Protocol: Quantification of D-Galacturonic Acid in Human Plasma using LC-MS with Stable Isotope Dilution
This protocol is based on the principles of stable isotope dilution to mitigate matrix effects.[8]
1. Materials and Reagents
-
D-Galacturonic acid hydrate analytical standard
-
¹³C₆-D-Galacturonic acid (internal standard)
-
Human plasma (blank)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (Mixed-Mode Anion Exchange)
2. Sample Preparation
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of the ¹³C₆-D-Galacturonic acid internal standard solution (concentration will depend on the expected analyte levels).
-
Add 300 µL of 1% formic acid in acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of 2% formic acid in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
3. LC-MS/MS Conditions
-
LC Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for retaining polar compounds like D-Galacturonic acid.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A gradient starting with a high percentage of organic solvent (e.g., 95% B) and ramping down to a lower percentage.
-
Mass Spectrometer: Triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both D-Galacturonic acid and its ¹³C₆-labeled internal standard.
Visualizations
Experimental Workflow for D-Galacturonic Acid Quantification
Caption: Workflow for mitigating matrix effects using a stable isotope-labeled internal standard.
Troubleshooting Logic for Matrix Effects
Caption: Decision tree for troubleshooting matrix effect-related issues in quantification.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 6. researchgate.net [researchgate.net]
- 7. agritrop.cirad.fr [agritrop.cirad.fr]
- 8. Quantification of galacturonic acid in pectin-containing samples using a stable isotope dilution approach and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Technical Support Center: Optimizing D-Galacturonic Acid Hydrate Derivatization for GC-MS
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the successful derivatization of D-Galacturonic acid hydrate (B1144303) for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for analyzing D-Galacturonic acid by GC-MS?
A1: D-Galacturonic acid, like other sugars, is a polar and non-volatile compound due to its multiple hydroxyl groups and a carboxylic acid group.[1] These properties make it unsuitable for direct GC analysis, which requires compounds to be volatile enough to travel through the GC column in the gas phase.[2] Derivatization chemically modifies the molecule by replacing the active hydrogens on the hydroxyl and carboxyl groups with less polar, bulkier groups (like trimethylsilyl (B98337) groups), which increases volatility and thermal stability.[2][3]
Q2: I am seeing multiple peaks in my chromatogram for a pure D-Galacturonic acid standard. What is the cause?
A2: Sugars, including D-Galacturonic acid, exist in solution as a mixture of different isomers, such as α- and β-anomers and pyranoside vs. furanoside ring forms.[4] A direct derivatization method like silylation alone will create a separate derivative for each isomer present, resulting in a complex chromatogram with multiple peaks for a single compound.[1][4]
Q3: How can I obtain a single, sharp peak for D-Galacturonic acid?
A3: To simplify the chromatogram to a single or dominant peak, a two-step derivatization process involving methoximation followed by silylation is highly recommended.[1][5] The initial methoximation step converts the carbonyl group (aldehyde) into an oxime, which "locks" the sugar in its open-chain form.[2][5] This prevents the formation of multiple ring isomers and their subsequent silylated derivatives, leading to a much simpler and more easily quantifiable result.[5]
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My D-Galacturonic acid derivative peak is tailing significantly. What are the possible causes and solutions?
A: Peak tailing is a common issue when analyzing polar or acidic compounds and can compromise resolution and quantification.[6][7]
-
Possible Causes:
-
Active Sites: The acidic nature of the derivatized carboxyl group and any unreacted hydroxyl groups can interact with active sites (exposed silanol (B1196071) groups) in the GC inlet liner, the column itself, or contaminants.[6][8]
-
Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column, creating active sites.[6][9]
-
Improper Column Installation: If the column is installed too short in the MS transfer line, it can cause peak tailing and loss of response.[8][10]
-
System Leaks: Small leaks in the system can introduce oxygen and moisture, degrading the column phase and creating active sites.[8]
-
-
Solutions:
| Solution | Detailed Steps |
| Use an Inert Liner | Replace the standard liner with a deactivated, ultra-inert liner to minimize surface interactions. |
| Perform Inlet Maintenance | Regularly replace the septum and liner. If contamination is suspected, also replace the gold seal at the base of the inlet.[8] |
| Trim the GC Column | Turn off the oven and inlet, trim 15-20 cm from the front end of the column to remove contaminated sections, and reinstall.[6][9] |
| Check for Leaks | Use an electronic leak detector to check all fittings, especially around the inlet and detector. Ensure carrier gas is pure and filtered. |
| Verify Column Position | Ensure the column is installed at the correct depth in both the inlet and the MS transfer line as per the manufacturer's instructions.[10] |
Issue 2: Low or Inconsistent Derivatization Yield
Q: My peak response is very low, suggesting a poor reaction yield. How can I improve the derivatization efficiency?
A: Low yield is often due to incomplete reactions or degradation of reagents. Silylation reagents are particularly sensitive.[11][12]
-
Possible Causes:
-
Presence of Moisture: Silylation reagents like MSTFA and BSTFA are extremely sensitive to moisture and will preferentially react with water instead of the sample, reducing the yield.[1][2] Sugars themselves are hygroscopic and can absorb atmospheric water.[1]
-
Insufficient Reagent: The amount of silylation reagent may not be enough to derivatize the sample, the methoximation reagent, and any residual water.[12]
-
Suboptimal Reaction Conditions: The reaction time or temperature may be insufficient for the reaction to go to completion.[12]
-
Sample Degradation: Unfavorable pH or high temperatures during sample preparation can degrade the galacturonic acid before derivatization.[13]
-
-
Solutions:
| Solution | Detailed Steps |
| Ensure Anhydrous Conditions | Crucially, dry the sample completely before adding reagents. Lyophilization (freeze-drying) is the most effective method.[2] Store reagents under an inert gas (e.g., nitrogen or argon) and use sealed reaction vials. |
| Optimize Reagent Volume | Use a sufficient excess of the silylation reagent. The reagent must be able to react with your analyte and the methoxime groups formed in the first step.[12] |
| Optimize Reaction Parameters | Increase the silylation reaction time or temperature. See the protocol and table below for recommended ranges. |
| Use a Catalyst | The addition of 1% Trimethylchlorosilane (TMCS) to the silylation reagent can act as a catalyst and improve the reaction rate and yield.[12] |
Experimental Protocols & Data
Protocol: Two-Step Methoximation-Silylation
This protocol is a widely accepted method for preparing uronic acids and other sugars for GC-MS analysis.[14]
1. Sample Preparation:
-
Transfer an appropriate amount of your sample containing D-Galacturonic acid into a 2 mL GC vial.
-
Crucial Step: Dry the sample completely to remove all traces of water. Lyophilization (freeze-drying) until a fluffy powder is obtained is the preferred method.[2]
2. Step 1: Methoximation
-
Prepare a solution of Methoxyamine hydrochloride (MeOx) in pyridine (B92270) (e.g., 20 mg/mL).
-
Add the MeOx-pyridine solution to the dried sample.
-
Cap the vial tightly and vortex to dissolve the sample.
-
Incubate the mixture. Common conditions range from 60-90 minutes at 28-40°C in a shaker or heating block.[2][14] This step converts the aldehyde group to a methoxime.[5]
3. Step 2: Silylation
-
After cooling the vial to room temperature, add the silylation reagent, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[12] Using MSTFA with 1% TMCS as a catalyst is common.[12]
-
Cap the vial tightly and vortex.
-
Incubate the mixture to complete the reaction. Conditions can vary, but a common starting point is 30-90 minutes at 37-80°C.[2][12] This step replaces active hydrogens on hydroxyl and carboxyl groups with trimethylsilyl (TMS) groups.[5]
4. GC-MS Analysis:
-
After cooling, the sample is ready for injection into the GC-MS.
Table 1: Summary of Derivatization Reaction Conditions
| Parameter | Reagent/Condition | Typical Range/Value | Purpose & Notes |
| Drying | Lyophilization | To complete dryness | Critical Step. Removes water which consumes silylation reagent.[1][2] |
| Methoximation | Methoxyamine HCl in Pyridine | 20 mg/mL | Pyridine acts as a solvent and catalyst.[14] |
| Incubation Time | 60 - 90 minutes | Stabilizes the carbonyl group and prevents multiple isomers.[5] | |
| Incubation Temperature | 28 - 40 °C | Mild heat ensures the reaction proceeds efficiently.[14] | |
| Silylation | MSTFA or BSTFA (+/- 1% TMCS) | 50 - 100 µL | MSTFA is often recommended.[12] TMCS is a catalyst that improves efficiency.[12] |
| Incubation Time | 30 - 90 minutes | Time needed to fully silylate all hydroxyl and carboxyl groups. | |
| Incubation Temperature | 37 - 80 °C | Higher temperatures can speed up the reaction but should be optimized.[12] |
Visualized Workflows
Caption: Experimental workflow for D-Galacturonic acid derivatization.
Caption: Logical troubleshooting guide for common GC-MS derivatization issues.
References
- 1. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Overcome the Complexities of Analyzing for Sugars by GC-MS [restek.com]
- 12. iris.unitn.it [iris.unitn.it]
- 13. benchchem.com [benchchem.com]
- 14. palsystem.com [palsystem.com]
Proper storage and handling of D-Galacturonic acid hydrate to prevent degradation
This technical support center provides guidance on the proper storage and handling of D-Galacturonic acid hydrate (B1144303) to minimize degradation and ensure the integrity of your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid D-Galacturonic acid hydrate?
A1: To ensure long-term stability, solid this compound should be stored at 4°C in a tightly sealed container, protected from moisture[1][2].
Q2: How should I store solutions of this compound?
A2: For prepared solutions, it is recommended to aliquot and store them at -80°C for up to 6 months or at -20°C for up to 1 month. The container should be sealed to prevent moisture absorption. It is advisable to avoid repeated freeze-thaw cycles[2][3].
Q3: What are the primary factors that cause the degradation of this compound?
A3: The main factors contributing to the degradation of this compound are elevated temperature and moisture. The presence of a carboxylic acid group makes it susceptible to thermal degradation, leading to decarboxylation and the formation of browning precursors[2][4][5].
Q4: What are the visible signs of this compound degradation?
A4: A common sign of degradation, particularly upon heating, is a browning of the material. This is due to the formation of chromophoric substances as a result of chemical reactions like the formation of α-ketoglutaraldehyde[2][4].
Q5: Is this compound compatible with all solvents?
A5: While soluble in water and DMSO, care should be taken with strong acids, strong alkalis, and strong oxidizing or reducing agents, as these are incompatible and can promote degradation[3].
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Discoloration (browning) of the solid compound. | Exposure to high temperatures or improper storage. | Discard the product as it indicates significant degradation. Ensure future storage is at the recommended 4°C in a dry, sealed environment[1][2]. |
| Reduced activity or inconsistent results in assays. | Degradation of the compound in solution due to improper storage or handling. | Prepare fresh solutions from solid material. If using frozen stock, ensure it has not undergone multiple freeze-thaw cycles and has been stored for less than the recommended duration (6 months at -80°C or 1 month at -20°C)[2][3]. |
| Precipitation observed in prepared solutions. | The solution may be supersaturated or has been stored improperly. | Gentle heating and/or sonication can be used to aid dissolution. For aqueous solutions, sterile filtration through a 0.22 µm filter before use is recommended[2]. |
| Unexpected pH changes in unbuffered solutions. | Potential degradation leading to the formation of acidic byproducts. | Use buffered solutions appropriate for your experimental pH range. Regularly check the pH of your stock solutions. |
Quantitative Stability Data
The following table summarizes the known stability data for this compound under various conditions.
| Condition | Duration | Observation | Reference |
| Solid Storage | Long-term | Stable when stored at 4°C, sealed, and away from moisture. | [1][2] |
| Solution Storage (-80°C) | 6 months | Stable. | [2][3] |
| Solution Storage (-20°C) | 1 month | Stable. | [2][3] |
| Heating (60°C) | 48 hours | Approximately 6% of the D-Galacturonic acid degraded, accompanied by the release of CO2. | [4] |
| Subcritical Water (160-220°C) | Variable | Degradation follows first-order kinetics. | [6] |
Degradation Pathway
The following diagram illustrates the key factors leading to the degradation of this compound.
Caption: Factors contributing to the degradation of this compound.
Experimental Protocol: Assessing the Stability of this compound
This protocol outlines a method to assess the stability of this compound under specific stress conditions.
1. Objective: To determine the degradation of this compound over time when exposed to elevated temperatures.
2. Materials:
- This compound
- Phosphate (B84403) buffer (pH 7.0)
- Incubator or water bath
- Analytical balance
- Volumetric flasks
- Pipettes
- HPLC system with a suitable column (e.g., Aminex HPX-87H) or a colorimetric assay kit for uronic acids.
3. Procedure:
- Preparation of Stock Solution: Accurately weigh and dissolve this compound in the phosphate buffer to a known concentration (e.g., 1 mg/mL).
- Sample Preparation: Aliquot the stock solution into several sealed vials.
- Initial Analysis (T=0): Analyze an aliquot of the freshly prepared solution to determine the initial concentration of D-Galacturonic acid. This will serve as the baseline.
- Incubation: Place the vials in an incubator set to the desired stress temperature (e.g., 60°C).
- Time-Point Analysis: At predetermined time intervals (e.g., 0, 6, 12, 24, 48 hours), remove a vial from the incubator.
- Sample Analysis: Allow the sample to cool to room temperature and analyze the concentration of D-Galacturonic acid using a validated analytical method (e.g., HPLC or a colorimetric assay).
- Data Analysis: Calculate the percentage of D-Galacturonic acid remaining at each time point relative to the initial concentration. Plot the percentage remaining against time to determine the degradation rate.
4. Experimental Workflow Diagram:
Caption: Experimental workflow for assessing the stability of this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Influence of the Carboxylic Function on the Degradation of d-Galacturonic Acid and Its Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Correcting for water of hydration in D-Galacturonic acid hydrate standard preparation
Technical Support Center: D-Galacturonic Acid Standards
This guide provides detailed instructions and troubleshooting advice for the accurate preparation of D-Galacturonic acid standards, with a specific focus on correcting for the water of hydration present in the solid reagent.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to correct for the water of hydration?
A1: D-Galacturonic acid is commonly available as a monohydrate (C₆H₁₀O₇·H₂O). This means that each molecule of galacturonic acid is associated with one molecule of water. This water content contributes to the total mass of the solid. If you weigh out the hydrated form and assume it is the anhydrous compound, the actual concentration of your standard solution will be lower than intended, leading to systematic errors in your experimental results.
Q2: How does the water of hydration affect the molecular weight?
A2: The water molecule adds to the total mass of the compound. The anhydrous form of D-Galacturonic acid has a molecular weight of approximately 194.14 g/mol , while the monohydrate form has a molecular weight of about 212.15 g/mol .[1][2][3] The difference is the molecular weight of water (approx. 18.015 g/mol ).
Q3: What is the best solvent for dissolving D-Galacturonic acid monohydrate?
A3: D-Galacturonic acid monohydrate is soluble in water.[4] For certain applications, it can also be dissolved in DMSO and PBS (pH 7.2).[5] However, for creating aqueous standards, high-purity water (e.g., deionized, distilled, or Milli-Q) is the recommended solvent.
Q4: How should I store the solid D-Galacturonic acid monohydrate?
A4: It is best to store the solid reagent in a cool, dry place in a well-sealed container to prevent the absorption of additional moisture from the atmosphere.[4]
Experimental Protocol: Preparation of a 1 mg/mL D-Galacturonic Acid Standard (Corrected for Hydration)
This protocol details the preparation of a stock solution with a concentration based on the anhydrous form of D-Galacturonic acid, while using the monohydrate solid.
Objective: To prepare a 100 mL aqueous standard solution containing 1.0 mg/mL of anhydrous D-Galacturonic acid.
Materials:
-
High-purity water
-
Analytical balance
-
100 mL volumetric flask
-
Spatula and weighing paper/boat
-
Magnetic stirrer and stir bar (optional)
Methodology:
-
Calculate the Correction Factor:
-
Determine the ratio of the molecular weight of the monohydrate to the anhydrous form.
-
Correction Factor = (MW of Monohydrate) / (MW of Anhydrous)
-
Correction Factor = 212.15 g/mol / 194.14 g/mol ≈ 1.0928
-
-
Calculate the Required Mass of Hydrated Compound:
-
Determine the desired mass of the anhydrous compound. For a 1 mg/mL solution in 100 mL, this is 100 mg.
-
Mass of Hydrate (B1144303) = (Desired Mass of Anhydrous) x (Correction Factor)
-
Mass of Hydrate = 100 mg x 1.0928 = 109.28 mg
-
-
Weighing the Compound:
-
Carefully weigh out 109.28 mg of D-Galacturonic acid monohydrate using an analytical balance.
-
-
Dissolution:
-
Transfer the weighed solid into the 100 mL volumetric flask.
-
Add approximately 70-80 mL of high-purity water to the flask.
-
Swirl gently or use a magnetic stirrer on a low setting to dissolve the solid completely. The solid should be fully soluble in water.[4]
-
-
Final Volume Adjustment:
-
Once the solid is fully dissolved, carefully add high-purity water to the flask until the bottom of the meniscus reaches the 100 mL calibration mark.
-
Cap the flask and invert it several times (15-20 times) to ensure the solution is homogeneous.
-
-
Storage:
-
Transfer the standard solution to a clearly labeled, sealed container. For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, consult the manufacturer's data sheet, as aliquoting and freezing may be appropriate.
-
Data Summary Table
| Parameter | Anhydrous D-Galacturonic Acid | D-Galacturonic Acid Monohydrate | Correction Factor |
| Molecular Formula | C₆H₁₀O₇[2][3] | C₆H₁₀O₇·H₂O[5][6] | N/A |
| Molecular Weight ( g/mol ) | 194.14[2][3] | 212.15[1][7] | 1.0928 |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Final concentration is consistently lower than expected. | Failure to account for the water of hydration. | Always use the correction factor (approx. 1.0928) when weighing D-Galacturonic acid monohydrate to calculate the mass needed for a desired concentration of the anhydrous form. |
| Solid material does not fully dissolve. | Insufficient solvent or low-quality water. | Ensure you are using a sufficient volume of high-purity water. Gentle warming or sonication can aid dissolution, but check for compound stability under these conditions. |
| Standard solution appears cloudy. | Particulate contamination or microbial growth. | Filter the solution through a 0.22 µm filter. Ensure all glassware is clean and use sterile techniques if storing for extended periods. |
| Inconsistent results between batches of standards. | Variation in the hydration state of the solid or weighing errors. | Store the solid reagent in a desiccator to maintain a consistent hydration state. Always use a calibrated analytical balance and proper weighing technique. |
Workflow and Pathway Visualizations
Caption: Workflow for Preparing Hydrated Standards.
Caption: Calculation Logic for Hydrated Reagents.
References
- 1. selleckchem.com [selleckchem.com]
- 2. D-Galacturonic Acid | C6H10O7 | CID 439215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. merckindex.rsc.org [merckindex.rsc.org]
- 4. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 5. caymanchem.com [caymanchem.com]
- 6. scbt.com [scbt.com]
- 7. D-Galacturonic acid monohydrate | 91510-62-2 | MG04066 [biosynth.com]
Validation & Comparative
A Comparative Guide to Enzymatic and Acid Hydrolysis for D-Galacturonic Acid Release
For Researchers, Scientists, and Drug Development Professionals
The efficient release of D-Galacturonic acid from pectin (B1162225) is a critical step in various research, development, and manufacturing processes, including its use as a precursor for biochemicals and polymers.[1][2] The two primary methods for achieving this are enzymatic and acid hydrolysis. This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific applications.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative parameters for both enzymatic and acid hydrolysis based on published experimental data.
| Parameter | Enzymatic Hydrolysis | Acid Hydrolysis | Source(s) |
| Typical Yield | >90% (D-Galacturonic Acid) | ~60% (Reducing Compounds) | [3][4][5] |
| Reaction Temperature | 45°C - 60°C | 70°C - 100°C | [2][3][6][7] |
| Reaction pH | 4.0 - 6.0 | 1.0 - 3.0 | [2][3][6][8] |
| Reaction Time | 2 - 48 hours | 1 - 4 hours | [2][3][7][9] |
| Primary Products | D-Galacturonic Acid | D-Galacturonic Acid, Oligogalacturonates | [10][11] |
| Key Byproducts | Minimal | Furfural, Neutral Sugars (Xylose, Arabinose, etc.) | [7] |
| Purity of Released GalA | High | Lower, requires further purification | [11] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and comparison. The following sections outline standard protocols for both hydrolysis methods.
Protocol 1: Enzymatic Hydrolysis of Pectin
This method utilizes a cocktail of enzymes to specifically cleave the glycosidic bonds within the pectin structure.[3]
Materials:
-
Pectin (e.g., from citrus peel, apple pomace)
-
Pectin Methylesterase (PME)
-
Endo-Polygalacturonase (endo-PG)
-
Exo-Polygalacturonase (exo-PG)
-
Sodium acetate (B1210297) buffer (0.1 M, pH 4.5)
-
Deionized water
Procedure:
-
Substrate Preparation: Prepare a 1% (w/v) pectin solution in 0.1 M sodium acetate buffer (pH 4.5). Stir until fully dissolved; gentle heating to approximately 40°C can assist dissolution.[3]
-
De-esterification: Add PME to the pectin solution (e.g., 5 units per gram of pectin). Incubate at 37°C for 2 hours with gentle agitation. This step removes methyl ester groups, preparing the pectin for polygalacturonase action.[3][12]
-
Hydrolysis: Adjust the pH back to 4.5 if necessary. Add polygalacturonases to the mixture (e.g., 20 units of exo-PG and 5 units of endo-PG per gram of pectin). Incubate at 50°C for 24 hours in a shaking water bath.[3]
-
Enzyme Inactivation: Heat the reaction mixture to 100°C for 10 minutes to denature and inactivate the enzymes.[3]
-
Sample Clarification: Centrifuge the mixture (e.g., at 10,000 x g for 15 minutes) to pellet insoluble material. The supernatant contains the released D-Galacturonic acid.[3]
-
Quantification: Analyze the D-Galacturonic acid content in the supernatant using methods like High-Performance Liquid Chromatography (HPLC).[3]
Protocol 2: Acid Hydrolysis of Pectin
This method employs strong acid and high temperatures to break down the pectin polymer.
Materials:
-
Pectin
-
Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
-
Deionized water
Procedure:
-
Reaction Setup: Prepare a 1% (w/v) pectin solution in a dilute acid solution (e.g., 1% w/v H₂SO₄).[7]
-
Hydrolysis: Heat the mixture to 100°C under reflux for a period of 1 to 4 hours. A high rate of release for reducing compounds is often observed within the first 15 minutes.[7]
-
Neutralization: After the reaction, cool the mixture and neutralize it with a suitable base (e.g., NaOH) to a neutral pH.
-
Purification: The resulting hydrolysate contains D-Galacturonic acid, neutral sugars, and degradation byproducts. Further purification steps, such as ion-exchange chromatography, are typically required to isolate the D-Galacturonic acid.[11]
Visualizing the Workflows
The following diagrams illustrate the logical flow of each hydrolysis process.
Caption: Workflow for Enzymatic Hydrolysis of Pectin.
Caption: Workflow for Acid Hydrolysis of Pectin.
In-Depth Comparison
Efficiency and Yield: Enzymatic hydrolysis consistently demonstrates higher yields of D-Galacturonic acid, often exceeding 90%, compared to acid hydrolysis which typically yields around 60% of total reducing compounds.[3][4][5] The enzymatic approach achieves a more complete depolymerization of pectin to its monomeric units.[13] In contrast, acid hydrolysis can be incomplete, leaving oligomeric fragments and resulting in lower recovery of the target molecule.[14]
Specificity and Byproducts: Enzymes offer high specificity. Pectinases like polygalacturonase catalyze the hydrolytic cleavage of α-1,4-glycosidic bonds between galacturonic acid residues, minimizing unwanted side reactions.[10][12][15] Acid hydrolysis is non-specific and operates under harsh conditions (high temperature and low pH). These conditions not only break down pectin but can also lead to the degradation of the released D-Galacturonic acid and other neutral sugars, forming undesirable byproducts like furfural.[7][14] This lack of specificity necessitates more extensive downstream purification.[11]
Reaction Conditions and Process Control: Enzymatic hydrolysis occurs under significantly milder conditions (neutral to slightly acidic pH and moderate temperatures) compared to the high temperatures and strong acidity required for acid hydrolysis.[3][7] These milder conditions reduce energy consumption and allow for greater process control. However, the rate of acid hydrolysis is influenced by factors such as the pectin's degree of methylation, with more methylated pectins hydrolyzing more slowly at acidic pH.[8][16]
Environmental Impact and Safety: The use of strong acids and the production of acidic wastewater give acid hydrolysis a considerable environmental footprint.[17] Enzymatic hydrolysis is considered a more environmentally friendly or "green" alternative.[1][18] It avoids the use of corrosive chemicals, operates at lower energy levels, and results in a waste stream that is generally easier to treat.
Conclusion and Recommendations
For applications requiring high purity and high yields of D-Galacturonic acid, enzymatic hydrolysis is the superior method . Its specificity minimizes byproduct formation, simplifying downstream processing and ensuring a higher quality final product. The milder reaction conditions also contribute to its favorability from an environmental and process control standpoint.
Acid hydrolysis may be considered for applications where a mixture of reducing sugars is acceptable, or where initial capital investment in enzymes is a primary constraint. However, researchers must account for lower yields, the potential for product degradation, and the need for more rigorous purification steps. The environmental impact of acid waste should also be a significant consideration.
Ultimately, the choice between these two methods will depend on the specific requirements of the research or application, including desired purity, yield, cost considerations, and environmental policies.
References
- 1. A wholly biological method for galactaric acid production from pectin by the combination of enzymatic hydrolysis and resting-cell catalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. life.sjtu.edu.cn [life.sjtu.edu.cn]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of acid and enzymatic hydrolysis of pectin, as inexpensive source to cell growth of Cupriavidus necator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scialert.net [scialert.net]
- 8. ars.usda.gov [ars.usda.gov]
- 9. DE10057976B4 - Process for the preparation of pectin hydrolysis products - Google Patents [patents.google.com]
- 10. Polygalacturonase - Wikipedia [en.wikipedia.org]
- 11. WO2016146941A1 - Method for producing d-galacturonic acid derivatives and compositions directly from pectins - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. The Use of Different Cell Wall Degrading Enzymes for Pectin Extraction from Carrot Pomace, in Comparison to and in Combination with an Acid Extraction [mdpi.com]
- 18. researchgate.net [researchgate.net]
A Researcher's Guide to Uronic Acid Standards: D-Galacturonic Acid Hydrate vs. D-Glucuronic Acid in Polysaccharide Analysis
For researchers, scientists, and drug development professionals engaged in polysaccharide analysis, the accurate quantification of uronic acids is paramount. The choice of a proper standard, either D-Galacturonic acid hydrate (B1144303) or D-Glucuronic acid, is critical and depends largely on the type of polysaccharide being investigated. This guide provides an objective comparison of these two standards, supported by experimental data and detailed protocols, to aid in making an informed selection for precise and reliable results.
D-Galacturonic acid is the primary uronic acid component of pectins, which are complex polysaccharides found in the cell walls of plants.[1] In contrast, D-Glucuronic acid is a fundamental constituent of glycosaminoglycans (GAGs), such as hyaluronic acid, chondroitin (B13769445) sulfate, and heparin, which are abundant in animal tissues.[2] This fundamental difference in their natural occurrence dictates their primary applications as standards in polysaccharide analysis. Using D-Galacturonic acid as a standard for pectin (B1162225) analysis and D-Glucuronic acid for GAGs will yield the most accurate quantification.
Comparative Performance in Colorimetric Assays
The most common methods for quantifying uronic acids are colorimetric assays, primarily the carbazole-sulfuric acid method and the m-hydroxydiphenyl method. The choice of standard can significantly influence the outcome of these assays due to differences in their reactivity and susceptibility to interference.
Physical and Chemical Properties
A summary of the key properties of D-Galacturonic acid hydrate and D-Glucuronic acid is presented in Table 1. Commercially available standards for both uronic acids typically have a purity of ≥95% to ≥98%. For analytical purposes, it is recommended to use standards with the highest available purity. Stock solutions of these standards are generally stable for extended periods when stored frozen or refrigerated.[3]
| Property | This compound | D-Glucuronic Acid |
| Primary Application | Standard for pectin analysis | Standard for glycosaminoglycan (GAG) analysis |
| Natural Occurrence | Major component of plant pectins | Key component of GAGs (e.g., heparin, chondroitin sulfate) |
| Typical Purity | ≥95% - ≥98% | ≥98% |
| Storage of Solutions | Stable for >2 years at 4°C | Stable for >2 years at 4°C |
Reactivity in the Carbazole (B46965) Assay
The carbazole assay is a widely used method for uronic acid determination. However, the reactivity of different uronic acids in this assay can vary, impacting the accuracy of quantification if the incorrect standard is used. Table 2 presents a comparison of the absorbance of D-Glucuronic acid and D-Galacturonic acid in different modifications of the carbazole assay, demonstrating the variance in their colorimetric response.
| Uronic Acid | Standard Method (Absorbance) | Borate (B1201080) - 100°C (Absorbance) | Borate - 55°C (Absorbance) |
| D-Glucuronic acid | 0.66 | 0.087 | 0.280 |
| D-Galacturonic acid | 0.61 | 0.665 | 0.690 |
Data adapted from a comparative study of carbazole analysis modifications.
As the data indicates, the presence of borate and the reaction temperature significantly affect the absorbance values, and the two uronic acids respond differently to these changes.
Interference from Neutral Sugars
A major challenge in uronic acid quantification is the interference from neutral sugars (e.g., glucose, galactose, xylose), which are often present in polysaccharide hydrolysates. These sugars can react with the reagents under the harsh acidic conditions of the assays, leading to an overestimation of the uronic acid content.
The m-hydroxydiphenyl assay is generally considered less susceptible to interference from neutral sugars than the carbazole assay. This is because the color development step with m-hydroxydiphenyl is performed at room temperature, avoiding a second heating step that promotes color formation from neutral sugars. The addition of sulfamic acid can further suppress the browning caused by neutral sugars in both assays.[4]
While direct quantitative data for a side-by-side comparison of neutral sugar interference on both uronic acids is limited, the choice of the m-hydroxydiphenyl method is recommended when high concentrations of neutral sugars are expected in the sample.
Experimental Protocols
To ensure accurate and reproducible results, detailed and consistent experimental protocols are essential. Below are the methodologies for polysaccharide hydrolysis and the two primary colorimetric assays for uronic acid quantification.
Polysaccharide Hydrolysis
The first step in quantifying the uronic acid content of a polysaccharide is to hydrolyze the polymer to release its constituent monosaccharides. Acid hydrolysis is a common method.
Acid Hydrolysis Protocol:
-
Weigh approximately 1 mg of the dry polysaccharide sample into a glass vial with a Teflon-lined cap.
-
Add 1 mL of 2 M trifluoroacetic acid (TFA).
-
Tightly cap the vial and heat at 120°C for 90 minutes in a heating block or oven.
-
Periodically vortex the mixture (e.g., every 30 minutes) to ensure complete dissolution and hydrolysis.
-
After cooling, centrifuge the vial to pellet any insoluble material.
-
Carefully transfer the supernatant containing the hydrolyzed monosaccharides to a new tube.
-
Dry the supernatant under a stream of nitrogen or in a centrifugal evaporator.
-
Resuspend the dried hydrolysate in a known volume of deionized water for subsequent analysis.
Carbazole-Sulfuric Acid Assay
This method is sensitive but can be prone to interference.
Protocol:
-
Reagents:
-
Sulfuric Acid-Borate Solution: 9.5 g of sodium tetraborate (B1243019) decahydrate (B1171855) dissolved in 1 L of concentrated sulfuric acid.
-
Carbazole Reagent: 0.125% (w/v) carbazole in absolute ethanol.
-
-
Procedure:
-
Prepare a standard curve using D-Galacturonic acid or D-Glucuronic acid (typically 0-100 µg/mL).
-
Pipette 250 µL of each standard or sample into a glass test tube.
-
Cool the tubes in an ice bath.
-
Carefully add 1.5 mL of the cold sulfuric acid-borate solution to each tube and mix thoroughly.
-
Heat the tubes in a boiling water bath for 10 minutes.
-
Cool the tubes to room temperature.
-
Add 50 µL of the carbazole reagent to each tube and mix.
-
Incubate the tubes at room temperature for 2 hours or at 100°C for 15 minutes for color development.
-
Measure the absorbance at 530 nm.
-
m-Hydroxydiphenyl Assay
This method is often preferred due to its lower susceptibility to neutral sugar interference.
Protocol:
-
Reagents:
-
Sulfuric Acid-Tetraborate Solution: 75 mM sodium tetraborate in concentrated sulfuric acid.
-
m-Hydroxydiphenyl Reagent: 0.15% (w/v) m-hydroxydiphenyl in 0.5% (w/v) NaOH.
-
-
Procedure:
-
Prepare a standard curve using D-Galacturonic acid or D-Glucuronic acid (typically 0-80 µg/mL).
-
Pipette 400 µL of each standard or sample into a glass test tube.
-
Add 2.4 mL of the sulfuric acid-tetraborate solution to each tube and mix vigorously.
-
Heat the tubes in a boiling water bath for 20 minutes.
-
Cool the tubes in an ice bath for 10 minutes.
-
Add 80 µL of the m-hydroxydiphenyl reagent to each tube and vortex immediately.
-
Allow the color to develop for at least 10 minutes at room temperature.
-
Measure the absorbance at 520 nm.[1]
-
Conclusion
The selection between this compound and D-Glucuronic acid as a standard for polysaccharide analysis is fundamentally guided by the composition of the sample. For plant-derived pectins, this compound is the appropriate choice, while for animal-derived glycosaminoglycans, D-Glucuronic acid is the correct standard. Both standards are commercially available at high purity and are stable under proper storage conditions.
When choosing a quantification method, the m-hydroxydiphenyl assay is generally recommended over the carbazole assay, especially when significant interference from neutral sugars is anticipated. Adherence to detailed and consistent experimental protocols is crucial for obtaining accurate and reproducible results. By understanding the distinct properties and applications of these two uronic acid standards, researchers can enhance the precision and reliability of their polysaccharide analyses.
References
Comparative Guide to Antibodies for the Study of D-Galacturonic Acid: Specificity and Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Understanding the Challenge: Targeting a Small Molecule
D-Galacturonic acid is a small sugar acid and the primary component of pectin (B1162225).[1] Small molecules like this are generally not immunogenic on their own and require conjugation to a larger carrier protein to elicit an antibody response. The specificity of the resulting antibodies is often directed towards the overall shape and chemical structure of the molecule, but the binding affinity can be influenced by the context in which the molecule is presented. In the case of D-Galacturonic acid, antibodies are typically generated against its polymerized form, pectin, where it exists as polygalacturonic acid.[2]
Comparison of Anti-Pectin and Anti-Polygalacturonic Acid Antibodies
Several monoclonal antibodies (mAbs) have been developed that recognize specific epitopes within the complex structure of pectin. Pectin is primarily composed of homogalacturonan (a polymer of D-Galacturonic acid), rhamnogalacturonan I, and rhamnogalacturonan II.[2] The specificity of these antibodies is often directed towards the polymer backbone, including its modifications, or the oligosaccharide side chains.
Below is a summary of well-characterized anti-pectin monoclonal antibodies. It is important to note that their binding epitopes are typically larger than a single D-Galacturonic acid unit, suggesting a low probability of significant cross-reactivity with the monosaccharide.
| Antibody | Target Epitope | Key Characteristics |
| JIM5 | Homogalacturonan with a low degree of methyl-esterification.[2] | Recognizes stretches of un-esterified D-Galacturonic acid residues. |
| JIM7 | Homogalacturonan with a high degree of methyl-esterification.[2] | Binds to regions of the pectin backbone that are heavily methyl-esterified. |
| LM5 | 1,4-linked β-galactan | Specific to a side chain of rhamnogalacturonan I.[2] |
| LM6 | 1,5-linked α-arabinan | Specific to a side chain of rhamnogalacturonan I.[2] |
| 2F4 | Calcium-cross-linked homogalacturonan | Recognizes a specific conformation of un-esterified homogalacturonan induced by calcium binding (the "egg box" model).[2][3] |
| INRA-RU1 | Rhamnogalacturonan I backbone | Requires a minimum of six disaccharide repeats of [rhamnose-galacturonic acid] for binding.[4] |
| INRA-RU2 | Rhamnogalacturonan I backbone | Requires at least two disaccharide repeats of [rhamnose-galacturonic acid] for binding.[4] |
Note: The requirement for multiple sugar residues in the epitope for antibodies like INRA-RU1 and INRA-RU2 strongly suggests that they will not bind to monomeric D-Galacturonic acid.
Experimental Protocol: Assessing Cross-Reactivity with Competitive ELISA
To experimentally determine the cross-reactivity of an anti-pectin/polygalacturonic acid antibody with D-Galacturonic acid hydrate (B1144303), a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the recommended method. This assay measures the ability of D-Galacturonic acid hydrate (the competitor) to inhibit the binding of the antibody to its target polymer (the coated antigen).
Materials:
-
High-binding 96-well microtiter plates
-
Anti-pectin or anti-polygalacturonic acid antibody (primary antibody)
-
Pectin or polygalacturonic acid (for coating)
-
This compound (competitor)
-
Bovine Serum Albumin (BSA)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rat or anti-mouse IgG)
-
Substrate for the enzyme (e.g., TMB for HRP)
-
Stop solution (e.g., 2M H₂SO₄)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Assay Buffer (e.g., PBS)
Procedure:
-
Coating:
-
Blocking:
-
Competition:
-
Prepare a series of dilutions of this compound in Assay Buffer.
-
Prepare a fixed, optimal dilution of the primary antibody in Assay Buffer.
-
In a separate plate or tubes, mix equal volumes of the primary antibody solution and the this compound dilutions.
-
Incubate this mixture for 1-2 hours at room temperature.
-
Add 100 µL of the antibody/competitor mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
-
Development and Reading:
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Add 50 µL of Stop Solution to each well.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Data Analysis:
A decrease in signal with increasing concentrations of this compound indicates cross-reactivity. The data can be plotted as absorbance versus the logarithm of the competitor concentration to generate an inhibition curve.
Visualizing Experimental Workflow and Signaling Pathways
Experimental Workflow for Competitive ELISA
Caption: Workflow for Competitive ELISA to test cross-reactivity.
Pectin-Mediated Signaling in Plant Cells
Pectin fragments, known as oligogalacturonides (OGs), can act as signaling molecules in plants, particularly in response to pathogens or cell wall damage. This signaling is often mediated by cell surface receptors.
Caption: Oligogalacturonide signaling pathway in plant immunity.[8]
Conclusion
While there is a lack of antibodies raised directly against this compound, a toolkit of monoclonal antibodies against its polymeric forms, pectin and polygalacturonic acid, is available. The epitope structures for these antibodies, often requiring multiple saccharide units, suggest that their cross-reactivity with the D-Galacturonic acid monomer is likely to be low. However, this should be confirmed experimentally. The provided competitive ELISA protocol offers a robust method for determining the degree of such cross-reactivity. For researchers interested in the biological roles of D-Galacturonic acid polymers, the existing anti-pectin antibodies are invaluable tools for immunolocalization and interaction studies. Furthermore, understanding the signaling pathways initiated by pectin fragments is crucial for research in plant biology and pathology.
References
- 1. [PDF] Recent Advances in Understanding the Roles of Pectin as an Active Participant in Plant Signaling Networks | Semantic Scholar [semanticscholar.org]
- 2. Monoclonal Antibody Toolkit for Plant Cell Walls [glygen.ccrc.uga.edu]
- 3. academic.oup.com [academic.oup.com]
- 4. Monoclonal antibodies to rhamnogalacturonan I backbone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. microbenotes.com [microbenotes.com]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to Uronic Acid Analysis: Colorimetric vs. Chromatographic Methods
For researchers, scientists, and drug development professionals, the accurate quantification of uronic acids—key components of many polysaccharides and glycoconjugates—is critical. The choice of analytical method can significantly impact the reliability of these measurements. This guide provides an objective comparison of two major analytical approaches: traditional colorimetric assays and modern chromatographic techniques, supported by experimental data and detailed protocols to aid in selecting the most appropriate method for your research needs.
Introduction to Uronic Acid Analysis
Uronic acids, such as D-glucuronic acid and D-galacturonic acid, are sugar acids that play vital roles in the structure and function of biopolymers like glycosaminoglycans (GAGs) and pectins. Their quantification is essential in various fields, from biofuel development to the quality control of therapeutic agents. The two most prevalent methods for their analysis, colorimetric and chromatographic, differ fundamentally in their principles, offering distinct advantages and disadvantages in terms of specificity, sensitivity, and throughput.
Colorimetric Methods: A Rapid Overview
Colorimetric assays are based on the reaction of uronic acids with specific reagents in a strong acid medium to produce a colored product, the absorbance of which is proportional to the uronic acid concentration. The most common of these is the carbazole-sulfuric acid assay and its modifications, such as the m-hydroxydiphenyl method, which offers improved specificity.
These methods are generally rapid, simple to perform, and do not require extensive instrumentation, making them suitable for high-throughput screening. However, they are susceptible to interference from other carbohydrates, particularly neutral sugars, which can lead to an overestimation of the uronic acid content.[1][2] While modifications like the addition of sulfamate (B1201201) can reduce this interference, they may not eliminate it entirely.[1]
Chromatographic Methods: Precision and Specificity
Chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), offer a more specific and accurate approach to uronic acid analysis. These methods separate the individual components of a mixture before detection, allowing for the simultaneous quantification of different uronic acids and their distinction from other sample components.
HPLC, often coupled with Pulsed Amperometric Detection (PAD) or Ultraviolet (UV) detection, is a powerful tool for the direct analysis of uronic acids in complex mixtures.[3][4] GC analysis typically requires derivatization of the uronic acids to make them volatile, but provides high resolution and sensitivity. While more time-consuming and requiring more sophisticated equipment and expertise, chromatographic methods are the gold standard for accurate and reliable quantification, especially for complex biological samples.[5][6]
Quantitative Performance Comparison
The choice between colorimetric and chromatographic methods often comes down to a trade-off between speed and accuracy. The following table summarizes key performance metrics for each method, compiled from various validation studies.
| Performance Metric | Colorimetric Methods (Carbazole/m-hydroxydiphenyl) | Chromatographic Methods (HPLC-UV/PAD) |
| Principle | Formation of a colored product upon reaction with a chromogen in strong acid. | Separation of analytes based on their physicochemical properties followed by detection. |
| Specificity | Lower; prone to interference from neutral sugars and other sample components.[1] | High; separates individual uronic acids from other compounds.[5][6] |
| Linearity Range | Typically in the µg/mL range (e.g., 50-400 mg/L for a modified anthrone (B1665570) assay).[7][8] | Wide linear range, often from ng/mL to µg/mL (e.g., 0.01-10 mg/L for HPLC-PAD).[3] |
| Limit of Detection (LOD) | Generally in the low µg/mL range. | Can reach the ng/mL level depending on the detector. |
| Limit of Quantification (LOQ) | Typically in the µg/mL range. | Can reach the ng/mL to low µg/mL level. |
| Accuracy (Recovery) | Can be affected by matrix effects and interferences. | Generally high, with recovery rates typically between 98% and 102%.[9] |
| Precision (%RSD) | Acceptable, but can be influenced by manual handling and timing. | High precision, with Relative Standard Deviation (%RSD) typically below 5%.[9] |
| Throughput | High; suitable for analyzing many samples simultaneously in microplate format. | Lower; sequential analysis of samples. |
| Instrumentation | Spectrophotometer or microplate reader. | HPLC or GC system with appropriate detector. |
| Sample Preparation | Minimal; direct reaction with reagents. | May require hydrolysis, filtration, and sometimes derivatization. |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for colorimetric and HPLC-based uronic acid analysis.
References
- 1. Measurement of uronic acids without interference from neutral sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] The Quantification of Glycosaminoglycans: A Comparison of HPLC, Carbazole, and Alcian Blue Methods. | Semantic Scholar [semanticscholar.org]
- 6. The Quantification of Glycosaminoglycans: A Comparison of HPLC, Carbazole, and Alcian Blue Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of a colorimetric assay for simultaneous quantification of neutral and uronic sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Validation of a Simple HPLC/UV Method for Assay and In Vitro Release of Glycosaminoglycan from Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of D-Galacturonic Acid Hydrate Content in Pectins from Different Fruit Sources
For Researchers, Scientists, and Drug Development Professionals: A Guide to Pectin (B1162225) Selection Based on Galacturonic Acid Content
Pectin, a complex heteropolysaccharide found in the primary cell walls of terrestrial plants, is a valuable biopolymer in the pharmaceutical and food industries. Its functional properties are largely dictated by its chemical structure, with the content of D-Galacturonic acid being a primary determinant of its gelling capacity and bioactive potential. This guide provides a comparative analysis of the D-Galacturonic acid hydrate (B1144303) content in pectins derived from various fruit sources, supported by experimental data and detailed methodologies to aid in the selection of appropriate pectin for specific research and development applications. The Food and Agriculture Organization (FAO) considers a galacturonic acid content of over 65% to be indicative of high-quality pectin.
Quantitative Comparison of D-Galacturonic Acid Content
The D-Galacturonic acid content of pectin varies significantly depending on the fruit source, variety, ripeness, and the extraction and purification methods employed. The following table summarizes the typical ranges of D-Galacturonic acid (or its anhydride, Anhydrouronic acid - AUA) content found in pectins from different fruits, as reported in scientific literature.
| Fruit Source | Scientific Name | Pectin Source | D-Galacturonic Acid / Anhydrouronic Acid Content (%) | Reference(s) |
| Citrus Fruits | ||||
| Orange | Citrus sinensis | Peel | 54.86 - 90 | [1][2] |
| Lemon | Citrus limon | Peel | ~65 - 83.16 | [1][3] |
| Lime | Citrus aurantiifolia | Peel | Up to 90 | [1] |
| Grapefruit | Citrus paradisi | Peel | Variable | [1] |
| Pomelo | Citrus maxima | Peel | 93.28 | [3] |
| Sudachi | Citrus sudachi | Peel | 93.28 | [3] |
| Kaffir Lime | Citrus hystrix | Peel | 91.52 | [3] |
| Apple | Malus domestica | Pomace/Peel | 65 - 87.58 | [1] |
| Mango | Mangifera indica | Peel | ~63.4 (as AUA) |
Experimental Protocols for Determination of D-Galacturonic Acid Content
The accurate quantification of D-Galacturonic acid is crucial for the characterization of pectin. Two widely accepted methods are the m-hydroxydiphenyl colorimetric method and High-Performance Liquid Chromatography (HPLC).
m-Hydroxydiphenyl Colorimetric Method
This method is based on the reaction of uronic acids with m-hydroxydiphenyl in a sulfuric acid medium to produce a colored product that can be quantified spectrophotometrically.
Principle: Pectin is first hydrolyzed by hot sulfuric acid to release uronic acids and their furfural (B47365) derivatives. Neutral sugars present in the pectin structure can also react to form brown-colored derivatives. The free galacturonic acid is then specifically quantified by its colorimetric reaction with m-hydroxydiphenyl (MHDP), which forms a pink-colored complex with a maximum absorbance at 520 nm.[4] The contribution of neutral sugars to the absorbance is corrected for by subtracting the absorbance of a blank sample without the MHDP reagent.[4]
Procedure:
-
Sample Preparation: A known amount of dried pectin is dissolved in deionized water to a specific concentration.
-
Hydrolysis: An aliquot of the pectin solution is carefully mixed with concentrated sulfuric acid containing sodium tetraborate. The mixture is heated in a boiling water bath for a specific time (e.g., 5-10 minutes) and then cooled in an ice bath.
-
Color Development: A solution of m-hydroxydiphenyl in sodium hydroxide (B78521) is added to the cooled mixture. The reaction is allowed to proceed at room temperature for a set time (e.g., 20-30 minutes) for color development.
-
Spectrophotometric Measurement: The absorbance of the resulting pink solution is measured at 520 nm against a reagent blank.
-
Quantification: The D-Galacturonic acid content is determined by comparing the absorbance of the sample to a standard curve prepared using known concentrations of D-galacturonic acid monohydrate.
High-Performance Liquid Chromatography (HPLC) Method
HPLC offers a more precise and specific method for the quantification of D-Galacturonic acid, particularly when combined with enzymatic hydrolysis.
Principle: This method involves the complete hydrolysis of the pectin polymer into its constituent monosaccharides, followed by their separation and quantification using HPLC. Enzymatic hydrolysis using pectinase (B1165727) is often preferred over acid hydrolysis as it minimizes the degradation of galacturonic acid.[5][6]
Procedure:
-
Enzymatic Hydrolysis: A known amount of pectin is dissolved in a suitable buffer (e.g., sodium acetate (B1210297) buffer, pH 4.0). A specific amount of pectinase enzyme is added, and the mixture is incubated at an optimal temperature (e.g., 50°C) for a sufficient time (e.g., 24 hours) to ensure complete hydrolysis.[5]
-
Sample Preparation: After hydrolysis, the reaction is stopped (e.g., by boiling), and the sample is centrifuged or filtered to remove any insoluble material. The supernatant containing the monosaccharides is collected.
-
Chromatographic Separation: An aliquot of the prepared sample is injected into an HPLC system. The separation of monosaccharides is typically achieved using an amino-functionalized column. The mobile phase is usually an acidified aqueous solution (e.g., acetonitrile/water mixture).
-
Detection: The eluted monosaccharides are detected using a refractive index (RI) detector or a pulsed amperometric detector (PAD).
-
Quantification: The concentration of D-Galacturonic acid in the sample is determined by comparing its peak area to that of a standard solution of known concentration.
Experimental Workflow and Signaling Pathways
The following diagram illustrates the general experimental workflow for the determination of D-Galacturonic acid content in fruit pectins.
Caption: Experimental workflow for D-Galacturonic acid determination.
References
- 1. benchchem.com [benchchem.com]
- 2. Physicochemical properties of modified citrus pectins extracted from orange pomace - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comparative Analysis of the Physico-Chemical Properties of Pectin Isolated from the Peels of Seven Different Citrus Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agritrop.cirad.fr [agritrop.cirad.fr]
- 5. Quantitative determination of galacturonic acid in pectin and pectin products by combined pectinase hydrolysis and HPLC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
The Gold Standard for Pectin Analysis: Enhancing D-Galacturonic Acid Hydrate Quantification with Internal Standards
A comparative guide for researchers, scientists, and drug development professionals on achieving accurate and reliable quantification of D-Galacturonic acid hydrate (B1144303), a key monosaccharide in pectins and various biological processes.
The precise measurement of D-Galacturonic acid (GalA) is critical for understanding the structural and functional properties of pectin-containing materials in various fields, from food science to drug development. Traditional colorimetric methods for GalA quantification, while widely used, often suffer from low reproducibility and sensitivity. This guide provides a comprehensive comparison of modern analytical techniques, with a focus on the use of internal standards to ensure the highest accuracy and reliability. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection and implementation of the most suitable method for your research needs.
Method Comparison: The Advantage of Internal Standards
The use of an internal standard (IS) is crucial in analytical chemistry to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. An ideal internal standard is a compound that is chemically similar to the analyte but can be distinguished by the analytical instrument. For D-Galacturonic acid quantification, the most advanced methods utilize stable isotope-labeled internal standards.
| Analytical Method | Internal Standard | Key Advantages | Key Disadvantages |
| LC-MS with Stable Isotope Dilution | ¹³C₆-Galacturonic Acid | High precision and accuracy; corrects for matrix effects, degradation, and extraction variability; high sensitivity.[1] | Higher initial instrument cost; requires synthesis of isotopically labeled standard. |
| High-Performance Liquid Chromatography (HPLC) with UV/RI Detection | Structural Analogs (e.g., Glucuronic Acid) or other non-interfering compounds | Lower instrument cost compared to LC-MS; widely available. | Prone to matrix interference; does not fully account for analyte degradation during sample prep; lower sensitivity than LC-MS. |
| Enzymatic Assays | Not typically used, but can be included to check for interfering substances.[2] | High specificity for D-Galacturonic acid. | Potential for interference from other compounds in complex samples; may not account for extraction losses. |
| Colorimetric Assays (e.g., m-hydroxydiphenyl) | Not typically used. | Simple and rapid; low cost. | Low reproducibility and sensitivity; prone to interference from neutral sugars.[1] |
Table 1: Comparison of Analytical Methods for D-Galacturonic Acid Quantification. This table highlights the significant advantages of using a stable isotope-labeled internal standard with LC-MS for achieving the most reliable results.
Performance Data: A Quantitative Look
The choice of analytical method directly impacts the quality of the quantitative data. The following table summarizes key performance metrics for the superior LC-MS method utilizing a stable isotope internal standard.
| Performance Metric | LC-MS with ¹³C₆-Galacturonic Acid IS |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | Low µg/mL range |
| Limit of Quantification (LOQ) | Low µg/mL range |
| Recovery | Typically 95-105% (corrected by IS) |
| Precision (RSD) | < 5% |
Table 2: Performance Characteristics of the LC-MS Stable Isotope Dilution Method. The excellent linearity, low detection limits, and high precision underscore the robustness of this approach for accurate D-Galacturonic acid quantification.
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. Below are the key steps for the highly recommended LC-MS method with a stable isotope dilution approach.
Protocol: LC-MS Quantification of D-Galacturonic Acid with ¹³C₆-Galacturonic Acid Internal Standard
This method is based on the degradation of GalA to 5-formyl-2-furancarboxylic acid (5FFA) for sensitive LC-MS analysis.[1]
1. Sample Preparation and Hydrolysis:
-
To a known amount of the sample (e.g., pectin-containing material), add a precise amount of the ¹³C₆-galacturonic acid internal standard solution.
-
Add concentrated sulfuric acid and incubate at a controlled temperature to induce the degradation of both the analyte and the internal standard to their respective 5FFA and ¹³C-labeled 5FFA forms.
2. Extraction:
-
Following the degradation reaction, extract the 5FFA and its labeled counterpart from the acidic solution using a suitable organic solvent (e.g., diethyl ether).
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
3. Analysis by UHPLC-ESI-MS:
-
Reconstitute the dried extract in a suitable mobile phase.
-
Inject the sample into a UHPLC system coupled to an electrospray ionization mass spectrometer (ESI-MS).
-
Separate the 5FFA and its isotopologue using a suitable C18 column with a gradient elution.
-
Detect and quantify the ions corresponding to 5FFA and ¹³C-labeled 5FFA using single ion monitoring (SIM).
4. Quantification:
-
Calculate the ratio of the peak area of the analyte (5FFA) to the peak area of the internal standard (¹³C-labeled 5FFA).
-
Determine the concentration of D-Galacturonic acid in the original sample by comparing this ratio to a calibration curve prepared with known concentrations of D-Galacturonic acid and a constant concentration of the internal standard.
Visualizing the Workflow
To further clarify the experimental process, the following diagrams illustrate the logical flow of the analytical methods.
Figure 1: Workflow for LC-MS quantification of D-Galacturonic acid using a stable isotope internal standard.
Figure 2: Decision logic for selecting a D-Galacturonic acid quantification method.
Conclusion
For researchers, scientists, and drug development professionals requiring the highest level of accuracy and reliability in D-Galacturonic acid hydrate quantification, the use of a stable isotope-labeled internal standard, such as ¹³C₆-galacturonic acid, coupled with LC-MS is unequivocally the superior method. This approach effectively mitigates variability from sample preparation and matrix effects, yielding precise and trustworthy data. While other methods like HPLC and enzymatic assays have their applications, they do not offer the same level of robustness. By adopting the detailed protocols and understanding the comparative performance data presented in this guide, researchers can be confident in the quality of their D-Galacturonic acid quantification.
References
A Comparative Guide to the Inter-laboratory Measurement of D-Galacturonic Acid Hydrate
This guide provides a comparative overview of common analytical methods for the quantification of D-Galacturonic acid hydrate (B1144303), a key component in many biological and industrial samples. The information is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate method for their specific application. The performance of enzymatic assays, high-performance liquid chromatography (HPLC), and colorimetric assays are compared, with supporting data from published studies and validation reports.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key performance characteristics of different analytical methods for D-Galacturonic acid hydrate measurement. This data is compiled from various validation studies and application notes.
| Method | Principle | Sample Throughput | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| Enzymatic Assay (e.g., Megazyme K-URONIC) | Enzymatic conversion of D-Galacturonic acid and measurement of resulting NADH at 340 nm.[1][2] | High (microplate compatible)[3] | ~15.5 mg/L[2] | Not explicitly stated, but assay is linear from 0.05 g/L.[2] | High specificity, simple, reliable, and automatable.[1][3] | Potential for interference from substances in the sample.[1][2] |
| High-Performance Liquid Chromatography (HPLC) | Separation of D-Galacturonic acid from other components followed by detection (e.g., RID, UV).[4][5] | Moderate to High | Method-dependent | Method-dependent | High precision and ability to quantify multiple monosaccharides simultaneously.[5] | Can require complex sample preparation (e.g., hydrolysis of pectin).[4] Acid hydrolysis can lead to degradation of the analyte.[4][5] |
| Colorimetric Microplate Assay | Acid hydrolysis followed by a coloring reaction (e.g., with 3,5-dimethylphenol).[6][7] | High | Not explicitly stated | Not explicitly stated | Advantageous for analyzing a large number of samples rapidly.[6] | Time-dependent color changes can introduce errors.[6] Potential for interference from neutral sugars.[7] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by LC coupled with mass spectrometric detection, often using a stable isotope dilution approach.[8] | Moderate | High sensitivity | High sensitivity | High sensitivity, precision, and robustness; overcomes limitations of photometric assays.[8] | Requires more specialized and expensive equipment. |
Experimental Protocols: A Detailed Look at the Enzymatic Assay
The following is a representative protocol for the measurement of D-Galacturonic acid using a commercially available enzymatic assay kit. This method is based on the principle of uronate dehydrogenase converting D-galacturonic acid to galactarate, with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm is directly proportional to the D-galacturonic acid concentration.
Materials:
-
D-Glucuronic/D-Galacturonic Acid Assay Kit (e.g., Megazyme K-URONIC)[9]
-
Spectrophotometer capable of reading at 340 nm
-
Micropipettes and disposable cuvettes
-
Sample containing D-Galacturonic acid
-
Distilled water
Procedure:
-
Sample Preparation:
-
Dilute the sample sufficiently to obtain a D-Galacturonic acid concentration between 0.05 and 1.5 g/L.[2]
-
-
Assay Procedure (Manual):
-
Pipette 2.0 mL of distilled water, 0.2 mL of Buffer solution, and 0.1 mL of NAD+ solution into a cuvette.
-
Add 0.1 mL of the prepared sample solution and mix.
-
Read the initial absorbance (A1) at 340 nm after approximately 3 minutes.
-
Start the reaction by adding 0.02 mL of uronate dehydrogenase suspension.
-
Mix thoroughly and incubate at room temperature for approximately 10 minutes.
-
Read the final absorbance (A2) at 340 nm.
-
A blank reaction should be run concurrently by replacing the sample with 0.1 mL of distilled water.
-
-
Calculation:
-
Calculate the absorbance difference (ΔA) for both the blank and the sample (ΔA = A2 - A1).
-
Subtract the absorbance difference of the blank from that of the sample to get ΔA_sample.
-
The concentration of D-Galacturonic acid is then calculated using the provided formula in the kit manual, which is based on the extinction coefficient of NADH.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow of the enzymatic assay and a logical workflow for an inter-laboratory comparison study.
References
- 1. epraise.com.tw [epraise.com.tw]
- 2. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 3. D-Glucuronic D-Galacturonic Assay Kit - D-Hexuronic Acid | Megazyme [megazyme.com]
- 4. Quantitative determination of galacturonic acid in pectin and pectin products by combined pectinase hydrolysis and HPLC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Publication : USDA ARS [ars.usda.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Quantification of galacturonic acid in pectin-containing samples using a stable isotope dilution approach and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. D-Glucuronic/D-Galacturonic Acid Assay Kit [neogen.com]
A Comparative Purity Analysis of Commercial D-Galacturonic Acid Hydrate Standards
For researchers, scientists, and drug development professionals, the purity of analytical standards is paramount for accurate and reproducible results. This guide provides a comparative evaluation of commercial D-Galacturonic acid hydrate (B1144303) standards, offering detailed experimental protocols and data to aid in the selection of the most suitable standard for your research needs.
D-Galacturonic acid, the primary component of pectin, is a critical molecule in various fields, including the food industry, pharmaceuticals, and biomedical research.[1][2][3] The accuracy of research involving this compound heavily relies on the purity of the D-Galacturonic acid hydrate used as a standard. This guide outlines a comprehensive approach to evaluating the purity of commercially available standards, focusing on methods accessible in a standard analytical laboratory.
Comparative Analysis of Purity
The purity of this compound standards from three representative commercial suppliers (designated as Supplier A, Supplier B, and Supplier C) was evaluated using High-Performance Liquid Chromatography (HPLC), an enzymatic assay, and Karl Fischer titration for water content. The results are summarized in the table below.
| Parameter | Supplier A | Supplier B | Supplier C |
| Stated Purity | ≥97% (titration)[4] | ≥98% | ≥96.0%[5][6] |
| Purity by HPLC (%) | 98.5 ± 0.4 | 99.1 ± 0.2 | 97.2 ± 0.6 |
| Enzymatic Assay Purity (%) | 97.9 ± 0.7 | 98.8 ± 0.5 | 96.5 ± 0.8 |
| Water Content (%) | 8.5 ± 0.3 | 7.2 ± 0.2 | 10.1 ± 0.4 |
| Calculated Purity (Anhydrous basis, HPLC) | >99% | >99% | >99% |
Note: The data presented in this table is for illustrative purposes and is based on representative values from the literature and product specifications. Actual purity may vary between lots.
Experimental Workflow for Purity Evaluation
The following diagram illustrates the logical workflow for the comprehensive purity assessment of this compound standards.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. acs.org [acs.org]
- 4. D- (+)-Galacturonic acid 97 (Titration) 91510-62-2 [sigmaaldrich.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. D-Galacturonic acid monohydrate, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
Comparative analysis of different derivatization reagents for uronic acids in GC-MS
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of uronic acids by Gas Chromatography-Mass Spectrometry (GC-MS) is a critical analytical challenge in various fields, including biochemistry, food science, and pharmaceutical development. Due to their low volatility and thermal instability, uronic acids require derivatization prior to GC-MS analysis. This guide provides a comparative analysis of common derivatization reagents, focusing on silylation techniques, to aid in the selection of the most appropriate method for your research needs.
Overview of Derivatization Strategies
The primary goal of derivatization is to replace active hydrogens in polar functional groups (hydroxyl and carboxyl groups) with less polar, more volatile moieties. Silylation, the introduction of a trimethylsilyl (B98337) (TMS) group, is the most widely used derivatization procedure for GC analysis of compounds like uronic acids.[1] This process significantly increases the volatility and thermal stability of the analytes.[1]
This guide will focus on the most common silylation reagents:
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide)
-
TMCS (Trimethylchlorosilane) - Often used as a catalyst.
Comparative Performance of Silylation Reagents
The choice of silylation reagent can significantly impact reaction efficiency, derivative stability, and ultimately, the quantitative performance of the GC-MS method. While direct comparative studies across a wide range of uronic acids are limited, the following tables summarize available quantitative data and key performance characteristics based on existing literature.
Table 1: Quantitative Performance Data for Glucuronic Acid Derivatization
| Parameter | BSTFA + TMCS | MSTFA + TMCS | Reference |
| Limit of Detection (LOD) | 0.06 to 1.1 ppm | Data not available | [2][3] |
| Limit of Quantification (LOQ) | 0.2 to 3.8 ppm | Data not available | [2][3] |
| Linearity (Correlation Coefficient) | > 0.97 | Data not available | [2][3] |
| Intraday Precision (%RSD) | < 10 | Data not available | [2][3] |
Table 2: General Comparison of Silylation Reagent Properties
| Property | BSTFA | MSTFA | TMCS (as catalyst) |
| Silylating Strength | Strong[1] | Strongest commercially available[4] | Increases reactivity of primary reagents[1][4] |
| Byproducts | Volatile and generally do not interfere[5] | Highly volatile, ideal for trace analysis[6] | Forms HCl, can be corrosive |
| Reactivity | Highly reactive towards hydroxyl and carboxyl groups | More reactive than BSTFA, especially for hindered groups[6] | Accelerates the reaction rate |
| Derivative Stability | TMS derivatives can be susceptible to hydrolysis[7][8] | TMS derivatives can be susceptible to hydrolysis[8] | - |
| Recommended for | General purpose silylation of sugars and acids[1] | Difficult-to-silylate compounds, trace analysis[4][6] | Use in combination with BSTFA or MSTFA[1][4] |
Experimental Protocols
Detailed and consistent experimental procedures are crucial for reproducible derivatization. Below are representative protocols for the silylation of uronic acids using BSTFA and MSTFA.
Protocol 1: Silylation using BSTFA and TMCS
This protocol is adapted from a method developed for the quantification of glucuronic acid.[2][3]
Materials:
-
Dried uronic acid sample
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane)
-
Pyridine (anhydrous)
-
Heating block or oven
-
GC vials with caps
Procedure:
-
Place the dried sample (typically 1-10 µg) into a GC vial.
-
Add 100 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine.
-
Tightly cap the vial and vortex for 30 seconds.
-
Heat the vial at 70°C for 45 minutes.
-
Cool the vial to room temperature.
-
The sample is now ready for GC-MS analysis.
Protocol 2: Two-Step Derivatization using Methoxyamine and MSTFA
This is a common and robust method for the analysis of metabolites, including organic acids and sugars.[6][9] The first step, methoximation, stabilizes the carbonyl groups and reduces the number of isomeric peaks.
Materials:
-
Dried uronic acid sample
-
Methoxyamine hydrochloride solution (20 mg/mL in anhydrous pyridine)
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) with 1% TMCS
-
Heating block or shaker
-
GC vials with caps
Procedure:
-
Place the dried sample into a GC vial.
-
Add 50 µL of the methoxyamine hydrochloride solution.
-
Cap the vial and incubate at 30°C for 90 minutes with shaking.
-
Add 80 µL of MSTFA + 1% TMCS to the vial.
-
Recap the vial and incubate at 37°C for 30 minutes with shaking.[9]
-
Cool the vial to room temperature.
-
The sample is now ready for GC-MS analysis.
Visualization of Experimental Workflows
To further clarify the derivatization processes, the following diagrams illustrate the key steps in each protocol.
Caption: Workflow for single-step silylation using BSTFA/TMCS.
Caption: Workflow for two-step derivatization with methoximation and MSTFA.
Mass Spectrometry Fragmentation
The choice of derivatization reagent also influences the fragmentation pattern of the uronic acid derivatives in the mass spectrometer. Trimethylsilylated compounds typically produce characteristic fragment ions that are useful for structural elucidation.
For TMS derivatives of sugars and sugar acids, a prominent fragment ion is often observed at m/z 73, corresponding to the [(CH₃)₃Si]⁺ ion.[10] Other diagnostic fragments arise from cleavage of the carbon skeleton. A comprehensive understanding of these fragmentation patterns is essential for accurate peak identification and confirmation. Detailed fragmentation pathways for a wide range of trimethylsilylated molecules have been compiled and can serve as a valuable reference.[11][12]
Alternative Derivatization Methods
While silylation is the most common approach, other methods for uronic acid derivatization exist, though they are often more complex. These include:
-
Methylation followed by reduction: This method involves methylating the carboxyl group and then reducing the uronic acid to the corresponding neutral sugar, which is then derivatized (e.g., by acetylation or silylation) for GC-MS analysis.[13]
-
Mercaptalation followed by silylation: This involves reaction with a thiol (e.g., ethanethiol) to form a dithioacetal, which is then silylated.[7]
These methods can be advantageous in specific applications, such as differentiating between uronic acids in complex polysaccharide samples, but they involve more extensive sample preparation steps.
Conclusion and Recommendations
For routine quantitative analysis of uronic acids by GC-MS, silylation using BSTFA or MSTFA, typically with the addition of a catalyst like TMCS , is the recommended approach due to its efficiency and the generation of volatile derivatives.
-
BSTFA + TMCS is a robust and widely used reagent combination suitable for a broad range of applications.
-
MSTFA + TMCS is considered a more powerful silylating agent and is particularly advantageous for trace analysis and for derivatizing sterically hindered molecules. The two-step methoximation/silylation protocol using MSTFA is highly recommended for complex samples to minimize the formation of multiple derivative peaks.
The stability of TMS derivatives can be a concern, and it is recommended to analyze samples as soon as possible after derivatization.[7][8] Storing derivatized samples at low temperatures (-20°C) can help to prolong their stability.[8]
Ultimately, the optimal derivatization strategy will depend on the specific uronic acids of interest, the sample matrix, and the analytical instrumentation available. Method validation, including assessment of linearity, precision, and accuracy, is crucial for any quantitative application.
References
- 1. Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a gas chromatography-mass spectrometry method for the quantification of glucaric Acid derivatives in beverage substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tcichemicals.com [tcichemicals.com]
- 6. m.youtube.com [m.youtube.com]
- 7. web.gps.caltech.edu [web.gps.caltech.edu]
- 8. Improved stability of TMS derivatives for the robust quantification of plant polar metabolites by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uoguelph.ca [uoguelph.ca]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. Mass spectral fragmentation of trimethylsilylated small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. davidcwhite.org [davidcwhite.org]
Safety Operating Guide
Essential Safety and Logistical Information for Handling D-Galacturonic Acid Hydrate
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides immediate, procedural guidance for the safe use of D-Galacturonic acid hydrate (B1144303), including personal protective equipment (PPE) recommendations, operational protocols, and disposal plans.
Personal Protective Equipment (PPE)
A comprehensive approach to personal safety involves the use of appropriate PPE. The following table summarizes the recommended equipment when handling D-Galacturonic acid hydrate, based on information from safety data sheets.
| Body Part | Personal Protective Equipment | Specifications |
| Eyes | Safety Goggles or Eyeshields | Should be worn as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Hands | Protective Gloves | Impermeable and resistant to the product. |
| Respiratory | Dust Mask or Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator, such as a type N95 (US), is recommended, especially if exposure limits are exceeded or irritation is experienced.[1][2] |
| Body | Protective Clothing | Impervious clothing to prevent skin exposure.[1][3] |
Operational Plan
Adherence to a strict operational workflow is critical to minimize exposure and prevent contamination.
1. Engineering Controls:
-
Work in a well-ventilated area.
-
Use local exhaust ventilation or other engineering controls to manage airborne levels of the substance.[1]
2. Handling:
-
Avoid contact with eyes, skin, and clothing.[1]
-
Prevent the formation of dust and aerosols.[3]
-
Do not eat, drink, or smoke in the handling area.[3]
3. Storage:
-
Store in a cool, dry, and well-ventilated place.[1]
-
Keep the container tightly closed when not in use.[1]
Accidental Release and First Aid
Spill Cleanup:
-
In case of a spill, immediately clean it up while wearing the appropriate PPE.
-
Sweep up the solid material and place it into a suitable container for disposal.[1]
First Aid Measures:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin: Flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1]
-
Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Get medical aid immediately.[1]
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]
Disposal Plan
Proper disposal of this compound is essential to prevent environmental contamination.
-
Dispose of the contents and container in accordance with all local, regional, national, and international regulations.[3]
-
Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult relevant regulations for complete and accurate classification.[4]
Experimental Workflow
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for Handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
